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  • Product: 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE
  • CAS: 1152858-54-2

Core Science & Biosynthesis

Foundational

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Introduction The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These heterocycles are key building blocks in the synthesis of a wide array of therapeutic agents, demonstrating efficacy in oncology, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.

The introduction of a 2-fluorobenzyl group at the N1 position of the pyrazole ring is a strategic modification in drug design. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. This guide will delve into the core chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole is not extensively available in public literature, we can infer its properties with a high degree of confidence based on closely related analogs and the well-understood chemistry of the 5-aminopyrazole class.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₀H₁₀FN₃Based on chemical structure
Molecular Weight 191.21 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical appearance of similar 5-aminopyrazole derivatives[3]
Melting Point 110 - 130 °CInferred from similar compounds like 5-amino-1-(2-hydroxyethyl)pyrazole (107-109 °C)[3]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water.General solubility profile for substituted pyrazoles[4]
Stability Stable under normal laboratory conditions; may be sensitive to strong oxidizing agents.General stability of the pyrazole ring system
Spectroscopic Analysis (Predicted)

The spectroscopic data for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole can be predicted based on the analysis of similar compounds found in the literature.[2][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the aminobenzyl group, and the amino group. The signals for the 2-fluorobenzyl moiety will be particularly informative due to the fluorine coupling.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH₂4.5 - 5.5Broad singlet-Chemical shift can vary with solvent and concentration.
CH₂5.2 - 5.4Singlet-Benzylic protons adjacent to the pyrazole nitrogen.
Pyrazole H-37.3 - 7.5Singlet-The exact position will depend on the substitution at C4.
Pyrazole H-45.6 - 5.8Singlet-
Aromatic H (Fluorobenzyl)7.0 - 7.4Multiplet-Complex multiplet due to fluorine coupling.
¹³C NMR Spectroscopy

The carbon NMR will provide insights into the carbon framework of the molecule.

CarbonsPredicted Chemical Shift (δ, ppm)Notes
CH₂48 - 52Benzylic carbon.
Pyrazole C-3140 - 145
Pyrazole C-495 - 100
Pyrazole C-5150 - 155Carbon bearing the amino group.
Aromatic C (Fluorobenzyl)115 - 165The carbon attached to fluorine will show a large C-F coupling constant.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amino group and the aromatic rings.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1200Strong
Mass Spectrometry

The mass spectrum should show a clear molecular ion peak, and the fragmentation pattern will be characteristic of the 1-benzyl-5-aminopyrazole structure.

IonPredicted m/zNotes
[M]⁺191Molecular ion
[M - NH₂]⁺175Loss of the amino group.
[C₇H₆F]⁺1092-Fluorobenzyl cation, likely a prominent peak.

Synthesis and Experimental Protocols

The synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole can be achieved through several established routes for 5-aminopyrazole derivatives.[6][7] A highly efficient and common method is the condensation of a substituted hydrazine with a β-ketonitrile.

Proposed Synthetic Protocol: Condensation of 2-Fluorobenzylhydrazine with Malononitrile

This one-pot, three-component reaction is an efficient way to synthesize the target molecule.[8]

Step 1: Formation of 2-Fluorobenzylhydrazine

2-Fluorobenzyl chloride is reacted with hydrazine hydrate to form 2-fluorobenzylhydrazine. This intermediate is often used directly in the next step without purification.

Step 2: Cyclization to form 5-amino-1-(2-fluorobenzyl)-1H-pyrazole

The in-situ generated 2-fluorobenzylhydrazine is reacted with malononitrile in a suitable solvent, such as ethanol, often with a catalytic amount of base.

Detailed Experimental Workflow
  • Preparation of 2-Fluorobenzylhydrazine: To a solution of hydrazine hydrate (2 equivalents) in ethanol, add 2-fluorobenzyl chloride (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture containing 2-fluorobenzylhydrazine, add malononitrile (1 equivalent).

  • Add a catalytic amount of a base, such as triethylamine or piperidine.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale Behind Experimental Choices
  • Excess Hydrazine: Using an excess of hydrazine hydrate helps to minimize the formation of the dibenzylated product.

  • Catalytic Base: The base facilitates the condensation and cyclization steps.

  • Ethanol as Solvent: Ethanol is a good solvent for all the reactants and allows for heating to reflux to drive the reaction to completion.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazine Formation cluster_reaction2 Step 2: Cyclization cluster_purification Work-up & Purification 2-Fluorobenzyl Chloride 2-Fluorobenzyl Chloride Reaction_Vessel_1 Reaction Vessel (Ethanol, 0°C to RT) 2-Fluorobenzyl Chloride->Reaction_Vessel_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel_1 Malononitrile Malononitrile Reaction_Vessel_2 Reaction Vessel (Ethanol, Base, Reflux) Malononitrile->Reaction_Vessel_2 2-Fluorobenzylhydrazine 2-Fluorobenzylhydrazine (in situ) Reaction_Vessel_1->2-Fluorobenzylhydrazine 2-Fluorobenzylhydrazine->Reaction_Vessel_2 Crude_Product Crude Product Reaction_Vessel_2->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Purification->Final_Product

Caption: Proposed synthetic workflow for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.

Chemical Reactivity and Derivatization

The reactivity of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole is primarily dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring itself. This makes it a versatile building block for the synthesis of more complex heterocyclic systems.[9][10]

Reactions at the Amino Group

The exocyclic amino group at the C5 position is a key site for derivatization. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Although less common, N-alkylation can be achieved under specific conditions.

  • Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.

Cyclocondensation Reactions

5-aminopyrazoles are excellent precursors for the synthesis of fused pyrazole systems, which are of great interest in medicinal chemistry.[11]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system.

  • Synthesis of Pyrazolo[3,4-b]pyridines: Condensation with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines.

Visualization of Reactivity

G cluster_amino_reactions Reactions at the Amino Group cluster_cyclocondensation Cyclocondensation Reactions Start 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Acylation Acylation (RCOCl) Start->Acylation Forms Amide Sulfonylation Sulfonylation (RSO₂Cl) Start->Sulfonylation Forms Sulfonamide Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Forms Diazonium Salt Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (1,3-Dicarbonyls) Start->Pyrazolo_pyrimidine Forms Fused Heterocycle Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine (α,β-Unsaturated Carbonyls) Start->Pyrazolo_pyridine Forms Fused Heterocycle

Caption: Key reactivity patterns of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.

Potential Applications in Drug Discovery and Development

The 5-aminopyrazole core is a well-established pharmacophore.[12] Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The related compound, ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, is a known intermediate in the synthesis of Riociguat, a soluble guanylate cyclase stimulator used to treat pulmonary hypertension. This strongly suggests that 5-amino-1-(2-fluorobenzyl)-1H-pyrazole and its derivatives are of significant interest in the development of novel therapeutic agents. The 2-fluorobenzyl group can enhance binding to target proteins through favorable interactions and improve the overall pharmacokinetic profile of a drug candidate.

Safety and Handling

As with any chemical compound, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-amino-1-(2-fluorobenzyl)-1H-pyrazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, its chemical properties can be reliably predicted based on the extensive literature on related 5-aminopyrazole derivatives. Its versatile reactivity allows for the synthesis of a wide range of more complex molecules, particularly fused heterocyclic systems with demonstrated biological activity. The presence of the 2-fluorobenzyl moiety further enhances its potential for developing novel therapeutics with improved properties. This guide provides a solid foundation for researchers and scientists working with this important class of compounds.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • A new, green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing a novel modified LDH. Nanoscale Advances. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-61. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-175. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2354-2366. [Link]

  • Therapeutic potential of pyrazole ring-containing compounds. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 366. [Link]

  • ETHYL 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE-3-CARBOXYLATE. Affinity Biosciences. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 27(10), 3185. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. [Link]

  • Synthesis of polysubstituted amino-pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica, 8(19), 38-43. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 17(11), 13345-13357. [Link]

  • Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. International Journal of Molecular Sciences, 24(11), 9205. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • ETHYL 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE-3-CARBOXYLATE. Divbio Science. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • The IR spectrum of 1-amino-5-azidotetrazole and 1-(amino)- tetrazolo-[4,5- b ]tetrazole. a The experimental IR data 37 for 1-amino-5-. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE: A Privileged Scaffold for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. We will delve into its...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. We will delve into its structural attributes, synthesis, reactivity, and its significant role as a versatile building block in the design of novel therapeutics. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, and the 5-amino substituted variants are particularly valuable synthons for creating diverse and biologically active compounds.[1][2][3]

Physicochemical Properties and Structural Elucidation

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a substituted aminopyrazole with key structural features that dictate its reactivity and utility. The presence of a primary amino group at the C5 position, an N1-substituted fluorobenzyl group, and the inherent aromaticity of the pyrazole ring create a unique electronic and steric environment.

PropertyValueSource
CAS Number 1152858-54-2[4][5][6]
Molecular Formula C₁₀H₁₀FN₃[4]
Molecular Weight 191.21 g/mol [4]
Appearance Typically a solidN/A
Storage 2-8°C, cool, dry environment[4]

Structural Characterization:

The definitive identification and purity assessment of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE rely on standard analytical techniques. While specific spectra for this exact compound are not publicly available, the expected spectroscopic features can be inferred from closely related analogs.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would show distinct signals for the aromatic protons on the fluorobenzyl ring and the pyrazole ring. The methylene protons of the benzyl group would likely appear as a singlet, and the amino group protons as a broad singlet. The coupling patterns of the aromatic protons would confirm the ortho substitution of the fluorine atom.

  • ¹³C NMR: Would reveal the number of unique carbon environments, with characteristic shifts for the aromatic carbons, the pyrazole ring carbons (with C5 being significantly influenced by the amino group), and the methylene carbon.

  • ¹⁹F NMR: A key experiment to confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching within the aromatic rings, and a strong C-F stretching band.

Caption: Chemical Structure of the Topic Compound.

Synthesis and Mechanistic Insights

The synthesis of N-substituted 5-aminopyrazoles is a well-established area of organic chemistry.[9][10] A common and efficient method involves the condensation of a substituted hydrazine with a β-ketonitrile or an equivalent precursor.[11] For the target molecule, a plausible synthetic route would involve the reaction of (2-fluorobenzyl)hydrazine with a suitable three-carbon building block bearing a nitrile group.

Proposed Synthetic Pathway:

A highly effective approach is the reaction of (2-fluorobenzyl)hydrazine with (ethoxymethylene)malononitrile. This reaction proceeds through a cascade of nucleophilic addition, cyclization, and elimination steps.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 2-Fluorobenzylhydrazine Reaction Condensation/ Cyclization Reactant1->Reaction Reactant2 (Ethoxymethylene)malononitrile Reactant2->Reaction Product 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE Reaction->Product

Caption: Generalized Synthetic Workflow.

Experimental Protocol: General Procedure for the Synthesis of 1-Substituted 5-Aminopyrazoles

  • Reaction Setup: To a solution of (2-fluorobenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (ethoxymethylene)malononitrile (1.05 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Causality and Mechanistic Considerations: The regioselectivity of the N1-substitution is driven by the initial nucleophilic attack of one of the hydrazine nitrogens onto the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization where the other nitrogen attacks one of the nitrile groups. The subsequent tautomerization leads to the stable aromatic 5-aminopyrazole product. The choice of a non-polar aprotic solvent and mild heating conditions favors the desired reaction pathway while minimizing side reactions.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE stems from the reactivity of its functional groups. The 5-amino group is a potent nucleophile, while the pyrazole ring itself contains two nitrogen atoms (N1 and N2) and a reactive C4 position, making it a versatile scaffold for further chemical modifications.[12][13]

Key Reactive Sites:

  • 5-Amino Group (NH₂): Readily undergoes acylation, alkylation, arylation, and condensation reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).[14]

  • C4 Position: Can undergo electrophilic substitution reactions, such as halogenation or formylation, allowing for further functionalization of the pyrazole core.

  • Ring Nitrogens: The N2 nitrogen is basic and can be protonated or involved in coordination with metal centers.

This poly-functional nature makes 5-aminopyrazoles exceptional precursors for the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs.[13][15][16] By reacting with bifunctional electrophiles, 5-aminopyrazoles can be elaborated into:

  • Pyrazolo[1,5-a]pyrimidines

  • Pyrazolo[3,4-b]pyridines

  • Pyrazolo[3,4-d]pyrimidines

  • Imidazo[1,2-b]pyrazoles

These fused systems often mimic the purine core of nucleotides, enabling them to interact with a variety of biological targets, particularly kinases.

Reactivity cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds Core 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE Acylation Acylation/Sulfonylation (at NH₂) Core->Acylation Condensation Condensation with 1,3-Dicarbonyls Core->Condensation ElectrophilicSub Electrophilic Substitution (at C4) Core->ElectrophilicSub Amides Amides/Sulfonamides Acylation->Amides Fused Fused Pyrazolo-azines (e.g., Pyrazolopyrimidines) Condensation->Fused C4Substituted C4-Functionalized Pyrazoles ElectrophilicSub->C4Substituted

Caption: Key Reactivity and Derivatization Pathways.

Relevance in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-known "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Aminopyrazole derivatives, in particular, have been extensively explored as inhibitors of various protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 5-aminopyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-substituent, in this case, the 2-fluorobenzyl group, can be directed towards the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity. The C4 and C5 positions can be modified to optimize interactions with other parts of the ATP-binding site.

For instance, derivatives of 5-aminopyrazoles have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[17] The general structure of such inhibitors often involves a 5-aminopyrazole core with specific substitutions at the N1 and C4 positions designed to maximize affinity and selectivity for the target kinase. The 2-fluorobenzyl group on the topic compound could serve as a valuable vector for exploring interactions within the kinase active site.

References

  • Jadhav, S. D., & Tripathi, R. K. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882.
  • Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018).
  • Al-Refai, M., & Al-Awadi, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Sharma, R., & Kumar, R. (2020). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Sharma, M. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(5), 1334-1338.
  • Amazing Offer 1-(2-fluorobenzyl)-1h-pyrazol-5-amine Series [RpVWxtQr]. (2025).
  • Reaction of 5-amino-pyrazole derivatives with various imines. (2021).
  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Safety Data Sheet - 5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole. (n.d.). Fluorochem.
  • Odeh, D. M., Hafez, T. S., & Hassan, A. S. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(21), 7367.
  • ethyl 5-amino-1-(2-fluorobenzyl)
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 1-42.
  • 5-Amino-1-(2-Fluorobenzyl)...
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • 1-(4-Fluorobenzyl)-1H-pyrazol-5-amine. (n.d.). CymitQuimica.
  • Aggarwal, R., & Kumar, V. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 8, 1164–1184.
  • Nanjing Chemlin Chemical Co.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(16), 11135-11149.
  • El-Taweel, F. M. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1094.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • 3-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
  • Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (2025). Benchchem.
  • 5-amino pyrazole search results. (n.d.). Sigma-Aldrich.
  • ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. (n.d.). Chemical synthesis supplier.
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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Semantic Scholar.
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  • Hexyl chloroform

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Foundational

An In-Depth Technical Guide to 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Abstract This technical guide provides a comprehensive overview of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized aminopyrazole, it serves as a critical building block for the synthesis of a wide array of more complex molecular architectures. This document details the core molecular attributes, including its chemical formula and molecular weight, outlines a logical synthetic pathway, and discusses its potential applications as a key intermediate in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound's properties and utility.

Core Molecular Attributes and Physicochemical Properties

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE belongs to the 5-aminopyrazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their proven interaction with a diverse range of biological targets.[1][2] The structure is characterized by a central pyrazole ring, substituted with an amino group at the C5 position and a 2-fluorobenzyl moiety at the N1 position. This specific combination of functional groups imparts distinct chemical properties that are highly valuable for synthetic elaboration.

The introduction of the 2-fluorobenzyl group can influence the molecule's conformational preferences and electronic properties, which can be crucial for its interaction with biological targets. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Table 1: Core Physicochemical Data for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

PropertyValue
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
IUPAC Name 1-(2-fluorobenzyl)-1H-pyrazol-5-amine
Appearance (Predicted) Off-white to pale yellow solid

Note: The molecular formula and weight are calculated based on the compound's chemical structure.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[3] A robust and common method involves the condensation of a substituted hydrazine with a suitable three-carbon precursor containing a nitrile group, which ultimately forms the pyrazole ring.

A logical and efficient synthetic route to 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE involves a two-step process starting from commercially available 2-fluorobenzylhydrazine. This pathway is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization & Aminopyrazole Formation reagent1 Malononitrile intermediate Ethoxymethylenemalononitrile reagent1->intermediate Reflux, Acetic Anhydride reagent2 Triethyl Orthoformate reagent2->intermediate final_product 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE intermediate->final_product Ethanol, Reflux hydrazine 2-Fluorobenzylhydrazine hydrazine->final_product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethoxymethylenemalononitrile

  • To a stirred mixture of malononitrile (1 equivalent) and acetic anhydride (2 equivalents), add triethyl orthoformate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 120-130°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure ethoxymethylenemalononitrile as a colorless to pale yellow oil.

Causality: The use of acetic anhydride facilitates the reaction by acting as a water scavenger. The Knoevenagel condensation between the active methylene group of malononitrile and the orthoformate derivative is a classic method for generating this key intermediate.

Step 2: Synthesis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

  • Dissolve 2-fluorobenzylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethoxymethylenemalononitrile (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

Causality: This reaction is a regioselective cyclocondensation. The more nucleophilic nitrogen of the hydrazine attacks one of the nitrile carbons (or the double bond), leading to cyclization and subsequent aromatization to form the stable 5-aminopyrazole ring system.

Spectroscopic Characterization Workflow

To confirm the identity and purity of the synthesized 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a standard suite of spectroscopic analyses is required. The following workflow outlines the necessary experiments and expected key features.

G cluster_workflow Spectroscopic Analysis Workflow start Synthesized Product nmr ¹H & ¹³C NMR start->nmr Dissolve in DMSO-d₆ ms Mass Spectrometry (MS) start->ms Ionization (e.g., ESI) ir FTIR Spectroscopy start->ir Prepare KBr pellet elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Standard workflow for structural verification.

  • ¹H NMR (Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the 2-fluorobenzyl group (typically in the 7.0-7.5 ppm range), a singlet for the benzylic CH₂ protons (~5.3 ppm), a broad singlet for the NH₂ protons, and distinct signals for the protons on the pyrazole ring.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the pyrazole ring and the fluorinated aromatic ring. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

  • Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.21, confirming the molecular weight.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=N/C=C stretching within the heterocyclic and aromatic rings.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[] The amino group at the C5 position often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of an enzyme.

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is an ideal starting material for creating libraries of potential drug candidates. The primary amino group can be readily functionalized through various reactions, including:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common linkage in drug molecules.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: To introduce further substituents.

This versatility allows for the systematic exploration of the chemical space around the core pyrazole structure, enabling the optimization of potency, selectivity, and pharmacokinetic properties for a given biological target. For example, derivatives of 5-aminopyrazoles have been investigated as inhibitors of p38 MAP kinase, Bruton's tyrosine kinase (BTK), and various cyclindependent kinases (CDKs), which are important targets in inflammation and oncology.[1]

References

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Pyrazoles database. (n.d.). synthesis, physical properties. Retrieved from [Link]

  • MDPI. (2022). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

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Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine Foreword The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine

Foreword

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. This guide focuses on a specific, high-value building block: 1-(2-fluorobenzyl)-1H-pyrazol-5-amine . The introduction of the 2-fluorobenzyl group at the N1 position provides a vector for exploring specific binding pockets within biological targets, while the 5-amino group serves as a versatile synthetic handle for further molecular elaboration.

This document provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in drug discovery and essential safety protocols. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key intermediate.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine . It is also commonly referred to by its synonym, 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole. Understanding its core properties is the first step in its effective utilization.

1.1. Chemical Structure and Data

The molecule consists of a pyrazole ring substituted with an amino group at the C5 position and a 2-fluorobenzyl group at the N1 nitrogen atom.

Caption: Chemical structure of 1-(2-fluorobenzyl)-1H-pyrazol-5-amine.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amineN/A
Synonyms 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole[3]
CAS Number 1152858-54-2[3]
Molecular Formula C₁₀H₁₀FN₃[4]
Molecular Weight 191.21 g/mol [4]
Appearance White to off-white solid (predicted)N/A
Boiling Point ~400.9 °C at 760 mmHg (Predicted)N/A
Density ~1.28 g/cm³ (Predicted)N/A
LogP 1.85 (Predicted)N/A

Synthesis and Mechanistic Rationale

The synthesis of 1,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A robust and common pathway involves the condensation of a substituted hydrazine with a β-functionalized acrylonitrile or related synthon. This approach offers high regioselectivity, which is critical for ensuring the correct isomer is formed.

2.1. Recommended Synthetic Protocol

This protocol describes a two-step process starting from commercially available 2-fluorobenzyl bromide and hydrazine, followed by a cyclization reaction.

Step 1: Synthesis of 2-Fluorobenzylhydrazine

  • To a solution of hydrazine hydrate (5 equivalents) in ethanol at 0°C, add 2-fluorobenzyl bromide (1 equivalent) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazine product, which can often be used in the next step without further purification.

  • Causality: Using a large excess of hydrazine minimizes the formation of the undesired bis-substituted product. The reaction is a standard nucleophilic substitution where the hydrazine acts as the nucleophile.

Step 2: Cyclization to form 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine

  • Dissolve 2-fluorobenzylhydrazine (1 equivalent) in absolute ethanol.

  • Add (ethoxymethylene)malononitrile (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

  • Causality: The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol and hydrogen cyanide, ultimately leading to the stable aromatic pyrazole ring. The ethoxymethylene group directs the regioselectivity to form the 1,5-disubstituted pyrazole.

2.2. Synthesis Workflow Diagram

synthesis_workflow start 2-Fluorobenzyl Bromide + Hydrazine Hydrate step1 Step 1: Nucleophilic Substitution (Ethanol, 0°C to RT) start->step1 intermediate 2-Fluorobenzylhydrazine step1->intermediate step2 Step 2: Condensation/Cyclization (Ethanol, Reflux) intermediate->step2 reagent2 (Ethoxymethylene)malononitrile reagent2->step2 product 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine step2->product

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following table outlines the expected spectroscopic data for verifying the identity and purity of 1-(2-fluorobenzyl)-1H-pyrazol-5-amine.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - ~7.0-7.4 ppm: Multiplet, 4H (aromatic protons of the 2-fluorobenzyl group). Complex splitting due to H-H and H-F coupling. - ~7.3 ppm: Doublet, 1H (pyrazole C4-H). - ~5.8 ppm: Doublet, 1H (pyrazole C3-H). - ~5.2 ppm: Singlet, 2H (benzylic CH₂). - ~4.5 ppm: Broad singlet, 2H (amino NH₂).
¹³C NMR - ~161 ppm (d, J≈245 Hz): Aromatic C-F. - ~115-140 ppm: Aromatic and pyrazole carbons. - ~50 ppm: Benzylic CH₂.
IR (Infrared) - ~3200-3400 cm⁻¹: N-H stretching (amino group). - ~3000-3100 cm⁻¹: Aromatic C-H stretching. - ~1600 cm⁻¹: C=N and C=C stretching. - ~1200-1250 cm⁻¹: C-F stretching.
MS (Mass Spec) [M+H]⁺: Expected at m/z = 192.09.

Note: Chemical shifts (ppm) are referenced to TMS and can vary based on solvent and concentration.

Applications in Drug Discovery and Development

The true value of 1-(2-fluorobenzyl)-1H-pyrazol-5-amine lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[3] The pyrazole scaffold is a known bioisostere for other aromatic systems and can engage in crucial hydrogen bonding.

4.1. Key Intermediate for Orexin Receptor Antagonists

This compound has been specifically cited as a useful intermediate in the synthesis of tetrazole derivatives that act as orexin receptor antagonists.[3] Orexin antagonists are a class of drugs used to treat insomnia by blocking the wakefulness-promoting neuropeptides orexin-A and orexin-B. The 5-amino group serves as a key attachment point for building the rest of the pharmacophore.

4.2. Broader Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole motif is a recurring feature in a wide array of therapeutic agents, highlighting its importance in drug design.[5][6]

  • Kinase Inhibitors: The amino group can act as a hydrogen bond donor, interacting with the hinge region of many protein kinases, a critical interaction for potent inhibition. Many FDA-approved kinase inhibitors for cancer treatment feature similar heterocyclic cores.[1]

  • Anti-inflammatory Agents: The pyrazole ring is present in celecoxib, a well-known COX-2 inhibitor. The scaffold is readily adapted to target various enzymes and receptors in inflammatory pathways.[7][8]

  • Antimicrobial and Antiviral Agents: Fused pyrazole systems, often built from 5-aminopyrazole precursors, have demonstrated significant activity against various pathogens.[9][10]

4.3. Logical Flow in Drug Development

drug_development cluster_reactions Synthetic Elaboration (via 5-NH2 group) cluster_targets Potential Drug Candidates start 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine (Key Intermediate) r1 Amide Coupling start->r1 r2 Reductive Amination start->r2 r3 Buchwald-Hartwig Coupling start->r3 r4 Heterocycle Formation start->r4 t1 Orexin Antagonists r1->t1 t3 GPCR Modulators r2->t3 t2 Kinase Inhibitors r3->t2 t4 Other Bioactive Molecules r4->t4

Caption: Role as a central scaffold for diverse drug candidates.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely published, data from related aminopyrazole and fluorobenzyl derivatives necessitates careful handling.[11][12][13]

5.1. Hazard Identification

Based on analogous structures, the compound should be treated as potentially hazardous.

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

5.2. Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[11][14] Facilities should be equipped with an eyewash station and safety shower.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[12]

    • Respiratory Protection: If handling as a fine powder outside of a fume hood, a NIOSH-approved respirator with a particle filter is recommended.[12]

  • Hygiene: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory area.

5.3. First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing. If irritation persists, get medical advice.[13]

  • Eye Contact: Rinse cautiously with water for several minutes.[11][12] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

5.4. Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12]

  • Keep away from strong oxidizing agents and sources of ignition.[11]

References

  • PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. [Link]

  • PubMed Central. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Google Patents.
  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • SpectraBase. 6'-amino-1-(4-fluorobenzyl)-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile. [Link]

  • Chemdad. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. [Link]

  • Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • Pyrazoles.net. Pyrazoles database. [Link]

  • PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(2-Fluorobenzyl)pyrazoles

For Immediate Release [City, State] – January 11, 2026 – In the dynamic landscape of drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics. The str...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the dynamic landscape of drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics. The strategic introduction of a 1-(2-fluorobenzyl) moiety to this versatile heterocycle presents a compelling opportunity for the development of novel therapeutic agents with potentially enhanced potency and selectivity. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the potential biological targets of 1-(2-fluorobenzyl)pyrazoles, providing a scientific rationale for their consideration and detailed methodologies for their validation.

The Pyrazole Core and the Significance of the 1-(2-Fluorobenzyl) Substituent

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of drugs targeting diverse biological pathways.[1][2][3][4][5] Marketed drugs containing the pyrazole moiety address a spectrum of clinical conditions, including inflammation, cancer, cardiovascular diseases, and neurological disorders.[1][2][3]

The introduction of a benzyl group at the N1 position of the pyrazole ring is a common strategy to explore the hydrophobic pockets of target proteins. The further addition of a fluorine atom at the ortho position of the benzyl ring, creating the 1-(2-fluorobenzyl) substituent, introduces specific physicochemical properties that can profoundly influence drug-target interactions. Fluorine's high electronegativity can alter the local electronic environment, potentially leading to favorable electrostatic interactions or hydrogen bond formation with receptor residues.[6] Moreover, the 2-fluoro substituent can induce a specific conformation of the benzyl ring, which may enhance binding affinity and selectivity for the target protein.

Postulated Biological Targets of 1-(2-Fluorobenzyl)pyrazoles

Based on the extensive pharmacology of pyrazole-containing compounds, several key protein families emerge as high-probability targets for 1-(2-fluorobenzyl)pyrazole derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The pyrazole scaffold is a well-established ATP-competitive inhibitor motif for a multitude of kinases.[7][8][9][10] The 1-benzyl group can often occupy the hydrophobic region near the ATP-binding pocket, while the pyrazole core forms crucial hydrogen bonds with the hinge region of the kinase. The 2-fluorobenzyl group in 1-(2-fluorobenzyl)pyrazoles could potentially enhance binding to specific kinases by forming favorable interactions with residues in the solvent-exposed region or by inducing a more favorable binding conformation.

Potential Kinase Targets:

  • Tyrosine Kinases:

    • EGFR (Epidermal Growth Factor Receptor): Pyrazole derivatives have been reported as EGFR inhibitors.[11]

    • c-Met (Hepatocyte Growth Factor Receptor): Several c-Met inhibitors incorporate the pyrazole scaffold.[8]

    • Bcr-Abl: The pyrazole ring is a key feature in some Bcr-Abl inhibitors.[8]

  • Serine/Threonine Kinases:

    • MAPK (Mitogen-Activated Protein Kinase) family (e.g., p38, JNK): Pyrazole-based inhibitors of p38 and JNK have been developed.[8][12]

    • Aurora Kinases: These are critical for mitosis and are targeted by some pyrazole compounds in cancer therapy.[7]

    • Akt (Protein Kinase B): The pyrazole scaffold has been utilized in the design of Akt inhibitors.[7]

Cyclooxygenases (COX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. The diarylheterocycle motif, with a central pyrazole ring, is a classic feature of selective COX-2 inhibitors like celecoxib.[6][13] The 1-phenyl group of these inhibitors typically binds within a hydrophobic side pocket of the COX-2 active site. It is conceivable that a 1-(2-fluorobenzyl) group could also occupy this pocket, with the fluorine atom potentially forming specific interactions that contribute to binding affinity and selectivity.

Phosphodiesterases (PDEs)

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a range of conditions, including respiratory diseases, cardiovascular disorders, and neurological conditions.[3][14][15][16][17] The pyrazole scaffold has been successfully employed in the design of potent and selective PDE inhibitors, particularly for PDE4 and PDE5.[3][14][15][17] The substituents on the pyrazole ring play a crucial role in determining selectivity for different PDE isoforms. The 1-(2-fluorobenzyl) moiety could be explored for its potential to confer selectivity towards specific PDE family members.

Ion Channels

Ion channels are integral membrane proteins that control the flow of ions across cell membranes and are critical for neuronal excitability, muscle contraction, and other physiological processes.[18][19] Pyrazole-containing compounds have been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.[20][21] The lipophilic nature of the 1-(2-fluorobenzyl) group could facilitate the interaction of these pyrazole derivatives with the transmembrane domains of ion channels, potentially leading to their modulation.

A Roadmap for Target Identification and Validation

A systematic and rigorous approach is essential to identify and validate the biological targets of a novel chemical series like 1-(2-fluorobenzyl)pyrazoles. This process can be broadly divided into two stages: initial target identification and subsequent target validation.

Target_Identification_Workflow cluster_0 Target Identification cluster_1 Target Validation Computational_Screening Computational Screening (Docking, Pharmacophore Modeling) Biochemical_Assays Biochemical/Enzymatic Assays Computational_Screening->Biochemical_Assays Predicted Targets Phenotypic_Screening Phenotypic Screening (Cell-based assays) Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Active Compounds Affinity_Chromatography->Biochemical_Assays Identified Proteins Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Validated Hits Biophysical_Assays Biophysical Assays (SPR, ITC, TSA) Cell_Based_Assays->Biophysical_Assays Confirmed Targets

Caption: A streamlined workflow for the identification and validation of biological targets.

Experimental Protocols for Target Identification

This powerful technique allows for the unbiased identification of proteins that directly bind to the 1-(2-fluorobenzyl)pyrazole compounds.[22][23][24][25][26]

Protocol:

  • Probe Synthesis: Synthesize a derivative of the 1-(2-fluorobenzyl)pyrazole of interest that incorporates a linker and a biotin tag.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the immobilized probe to allow for protein binding.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).

Experimental Protocols for Target Validation

Once potential targets are identified, their biological relevance and the direct interaction with the 1-(2-fluorobenzyl)pyrazole compounds must be validated through a series of orthogonal assays.[1][2][5][27][28][29][30][31][32][33][34][35]

For enzyme targets such as kinases, COX, and PDEs, direct measurement of enzyme inhibition is a crucial validation step.[4][36][][38][39]

Example Protocol: Kinase Inhibition Assay (Generic)

  • Reagents: Kinase enzyme, substrate (peptide or protein), ATP, and the 1-(2-fluorobenzyl)pyrazole test compound.

  • Reaction Setup: In a microplate well, combine the kinase, substrate, and varying concentrations of the test compound in a suitable buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

These assays are critical to confirm that the interaction of the compound with its target leads to a functional consequence in a cellular context.[30][33][34][35][40]

Example Protocol: Cellular Proliferation Assay (for potential anticancer agents)

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1-(2-fluorobenzyl)pyrazole compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Pyrazole_Compound 1-(2-fluorobenzyl)pyrazole Pyrazole_Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway by a 1-(2-fluorobenzyl)pyrazole.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from the validation assays should be summarized in a structured table.

Compound IDTargetAssay TypeIC50 / GI50 (µM)
FBP-001Kinase AEnzymatic0.15
FBP-001Kinase BEnzymatic> 10
FBP-001Cancer Cell Line XProliferation0.5
FBP-002COX-2Enzymatic0.05
FBP-002COX-1Enzymatic5.2

Conclusion

The 1-(2-fluorobenzyl)pyrazole scaffold represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the known pharmacology of pyrazole-containing drugs and employing a systematic approach to target identification and validation, researchers can efficiently elucidate the biological targets of this chemical series. The detailed protocols and strategic framework presented in this guide provide a comprehensive roadmap for scientists and drug development professionals to unlock the full therapeutic potential of 1-(2-fluorobenzyl)pyrazoles. The insights gained from such studies will be instrumental in advancing these compounds through the drug discovery pipeline and ultimately, into the clinic.

References

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar.

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  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.

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  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed.

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  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory.

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  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.

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Exploratory

Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Novel 5-Aminopyrazole Derivatives The 5-aminopyrazole system represents a cornerstone heterocyclic template in modern drug discovery, earning its status as a "privileged st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 5-Aminopyrazole Derivatives

The 5-aminopyrazole system represents a cornerstone heterocyclic template in modern drug discovery, earning its status as a "privileged structure."[1][2] This designation stems from its remarkable versatility as a synthetic building block and the wide spectrum of biological activities exhibited by its derivatives.[2][3] These compounds have been extensively investigated and have shown significant therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases.[1][3][4]

The power of the 5-aminopyrazole core lies in its unique electronic properties and its ability to form multiple hydrogen bonds, which allows it to interact with a variety of biological targets, most notably the hinge region of protein kinases.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic strategies for creating these derivatives, elucidates their primary biological targets and mechanisms of action, and offers detailed, field-proven experimental protocols for their evaluation.

Part 1: Core Synthetic Strategies for the 5-Aminopyrazole Nucleus

The construction of the 5-aminopyrazole ring is accessible through several robust and versatile synthetic routes. The choice of method is often dictated by the desired substitution pattern on the final molecule, which is crucial for fine-tuning its biological activity.

The Cornerstone Reaction: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][6][7] This reaction is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.[8]

Causality of the Mechanism: The reaction proceeds via a well-established two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[6][7] The use of substituted hydrazines (e.g., phenylhydrazine) allows for the direct installation of substituents at the N1 position of the pyrazole ring, a key vector for modulating kinase selectivity and pharmacokinetic properties.

G cluster_reactants Reactants cluster_intermediates Mechanism ketonitrile β-Ketonitrile (R1-CO-CH(R2)-CN) hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic Attack on Carbonyl hydrazine Hydrazine (R3-NH-NH2) hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Attack on Nitrile Carbon product 5-Aminopyrazole Derivative cyclization->product Tautomerization G LPS Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK LPS->p38 Activates TF Transcription Factors (e.g., AP-1) p38->TF Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Upregulates Production Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Inhibits G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Validation synthesis Synthesis of Derivative Library kinase_assay Biochemical Kinase Assay (IC50) synthesis->kinase_assay Primary Screen cell_assay Cell Viability Assay (e.g., MTT) kinase_assay->cell_assay Hits functional_assay Functional Assay (e.g., TNF-α release) cell_assay->functional_assay sar SAR Analysis functional_assay->sar Validated Hits sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme animal_model Animal Model of Disease adme->animal_model Lead Candidate

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Among these, 5-aminopyrazoles are particularly valuable as versatile building blocks for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines.[2][3] The introduction of a 2-fluorobenzyl group at the N1 position of the pyrazole ring is a strategic modification intended to modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity.

This technical guide provides a comprehensive overview of the essential physicochemical characterization of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step methodologies for a thorough evaluation of this compound. The guide emphasizes the causality behind experimental choices and provides a framework for self-validating protocols, ensuring scientific integrity.

Chemical Identity and Structure

  • Systematic Name: 1-(2-fluorobenzyl)-1H-pyrazol-5-amine

  • Molecular Formula: C₁₀H₁₀FN₃

  • Molecular Weight: 191.21 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Parameters
PropertyPredicted ValueMethod/Software
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5ALOGPS 2.1, ChemAxon logP calculator[4]
Aqueous Solubility (logS) -2.0 to -3.0ALOGPS 2.1, Pharma Algorithms LogS[4]
pKa (Acid Dissociation Constant) Basic pKa: 3.5 - 4.5 (amino group)ACD/pKa, ChemAxon pKa calculator

Rationale for Prediction Methods:

  • logP: The partition coefficient is a critical measure of a compound's lipophilicity, which affects its ability to cross cell membranes. Predictive models like ALOGPS and those from ChemAxon utilize large datasets of experimentally determined logP values to build robust quantitative structure-property relationship (QSPR) models.[4]

  • Aqueous Solubility: Solubility is a key factor in drug formulation and bioavailability. Predictive software employs algorithms based on the compound's structure to estimate its solubility in water.[4]

  • pKa: The ionization state of a molecule at physiological pH is governed by its pKa. This property influences its solubility, permeability, and interaction with biological targets. Computational methods for pKa prediction often combine quantum mechanical calculations with empirical data.[5]

Experimental Determination of Physicochemical Properties

While predictions are valuable, experimental determination of these properties is essential for accurate characterization.

Protocol:

  • Place a small, dry sample of the compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Protocol:

  • Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

  • Equilibrate the solutions by shaking at a constant temperature for 24-48 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol:

  • Prepare a solution of the compound in a mixture of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the titrant volume using a calibrated pH meter.

  • The pKa can be determined from the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~7.2-7.5 ppm (m, 4H): Aromatic protons of the 2-fluorobenzyl group.

    • ~7.6 ppm (d, 1H): Proton at C4 of the pyrazole ring.

    • ~5.8 ppm (d, 1H): Proton at C3 of the pyrazole ring.

    • ~5.3 ppm (s, 2H): Methylene protons (CH₂) of the benzyl group.

    • ~5.0 ppm (s, 2H): Amine protons (NH₂).

¹³C NMR Spectroscopy Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~160 ppm (d, J_CF ≈ 245 Hz): Carbon bearing the fluorine atom (C2' of the benzyl group).

    • ~155 ppm: C5 of the pyrazole ring.

    • ~140 ppm: C3 of the pyrazole ring.

    • ~125-130 ppm: Aromatic carbons of the benzyl group.

    • ~95 ppm: C4 of the pyrazole ring.

    • ~50 ppm: Methylene carbon (CH₂) of the benzyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands (ν):

    • 3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.[6]

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

    • ~1630 cm⁻¹: N-H bending vibration.[6]

    • ~1590 and 1490 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole and aromatic rings.

    • ~1230 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Expected Result:

    • A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.21.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the compound.

HPLC Protocol for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Synthetic Pathway

A common and efficient method for the synthesis of 1-substituted 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile.[7]

Caption: General synthetic scheme for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Experimental Workflow for Synthesis and Characterization:

G cluster_structural Spectroscopic Methods cluster_physicochemical Property Determination cluster_purity Chromatographic Method Synthesis Synthesis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crude Product Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purified Compound Physicochemical_Characterization Physicochemical Characterization Structural_Confirmation->Physicochemical_Characterization Confirmed Structure NMR 1H & 13C NMR Structural_Confirmation->NMR FTIR FT-IR Structural_Confirmation->FTIR MS Mass Spectrometry Structural_Confirmation->MS Purity_Assessment Purity Assessment Physicochemical_Characterization->Purity_Assessment Melting_Point Melting Point Physicochemical_Characterization->Melting_Point Solubility Solubility Physicochemical_Characterization->Solubility logP logP Physicochemical_Characterization->logP pKa pKa Physicochemical_Characterization->pKa Data_Analysis Data Analysis and Reporting Purity_Assessment->Data_Analysis HPLC HPLC Purity_Assessment->HPLC

Caption: A comprehensive workflow for the synthesis and characterization of the target compound.

Conclusion

The physicochemical characterization of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a critical step in its evaluation as a potential drug candidate or a valuable synthon in medicinal chemistry. This guide has provided a detailed framework for its synthesis and a comprehensive suite of analytical techniques for its thorough characterization. By following the outlined protocols, researchers can obtain reliable and reproducible data, ensuring the scientific rigor required for drug discovery and development. The integration of predictive modeling with experimental validation offers a powerful approach to understanding the properties of this novel compound.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. Available at: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]

  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate. Available at: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Available at: [Link]

  • PrologP | . Available at: [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

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  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. Available at: [Link]

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  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

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Exploratory

Predicted ADME properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

An In-Depth Technical Guide to the Predicted ADME Profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Su...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADME Profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: Profiling a Novel Pyrazole Derivative

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not merely a regulatory checkbox but a foundational pillar of modern drug discovery, guiding the selection and optimization of compounds with the highest potential for success.[2] Early-stage evaluation of these properties through robust, validated in silico models offers a resource-efficient strategy to identify potential liabilities and prioritize candidates, long before costly synthesis and in vitro testing commence.[3]

This guide provides a comprehensive, technically-grounded analysis of the predicted ADME profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE , a small molecule featuring a substituted pyrazole core—a scaffold of significant interest in medicinal chemistry.[4] By leveraging a suite of well-regarded computational tools, we will dissect its predicted physicochemical characteristics, pharmacokinetic behavior, and potential toxicological flags. The objective is to construct a data-driven narrative of the molecule's drug-like potential, offering field-proven insights into its strengths and weaknesses to guide future development decisions.

In Silico Prediction: A Self-Validating Workflow

To ensure a robust and reproducible analysis, a multi-tool approach was employed, primarily utilizing the SwissADME and pkCSM web servers.[5][6] This strategy allows for cross-validation of key parameters and provides a more holistic predictive profile. The causality behind this choice rests on the distinct yet complementary algorithms these tools employ. SwissADME provides a suite of fast, predictive models including the unique BOILED-Egg graphical model for absorption and brain penetration, while pkCSM uses a novel method based on graph-based signatures to predict a wide range of pharmacokinetic properties.[5][7]

Experimental Protocol: In Silico ADMET Profiling
  • SMILES String Generation : The canonical SMILES (Simplified Molecular Input Line Entry System) for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE was generated as c1cc(F)cccc1Cn1cc(N)c[nH]1. This serves as the universal input for the predictive tools.

  • SwissADME Analysis :

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).

    • Input the generated SMILES string into the query field.

    • Execute the prediction run.

    • Collect data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (Lipinski's rule, etc.), and medicinal chemistry friendliness.

  • pkCSM Analysis :

    • Navigate to the pkCSM Pharmacokinetics Tool ([Link]7]

    • Input the same SMILES string.

    • Execute the prediction for all available ADMET parameters.

    • Collect data on absorption (intestinal, Caco-2), distribution (BBB penetration, VDss), metabolism (CYP inhibition/substrate), excretion (Total Clearance), and toxicity (Ames, hERG, Hepatotoxicity).

  • Data Synthesis : Consolidate and compare the outputs from both platforms to identify concordant predictions and areas requiring further scrutiny.

The following diagram illustrates the generalized workflow for this predictive analysis.

ADME_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction cluster_analysis Step 3: Data Analysis & Synthesis cluster_output Step 4: Interpretation & Reporting Compound Target Compound: 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE SMILES Generate Canonical SMILES c1cc(F)cccc1Cn1cc(N)c[nH]1 Compound->SMILES SwissADME SwissADME Server SMILES->SwissADME Submit pkCSM pkCSM Server SMILES->pkCSM Submit PhysChem Physicochemical Properties SwissADME->PhysChem DrugLikeness Drug-Likeness & Medicinal Chemistry SwissADME->DrugLikeness ADME_T ADME-T Profile pkCSM->ADME_T Report Technical Guide (Tables, Diagrams, Interpretation) PhysChem->Report ADME_T->Report DrugLikeness->Report BOILED_Egg Predicted Gastrointestinal Absorption (HIA) and Brain Penetration (BBB) cluster_axes Predicted Gastrointestinal Absorption (HIA) and Brain Penetration (BBB) cluster_regions Predicted Gastrointestinal Absorption (HIA) and Brain Penetration (BBB) Y_axis_start Y_axis_start Y_axis_end Y_axis_end Y_axis_start->Y_axis_end  WLOGP X_axis_start X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end TPSA   HIA_region High GI Absorption (Egg White) BBB_region High Brain Penetration (Yolk) Pgp_pos P-gp+ Pgp_neg P-gp- Molecule Molecule_label  Compound yolk_p1->yolk_p2 yolk_p2->yolk_p3 yolk_p3->yolk_p4 yolk_p4->yolk_p1 white_p1->white_p2 white_p2->white_p3 white_p3->white_p4 white_p4->white_p1

Caption: BOILED-Egg model for the target compound.

The compound (blue dot) falls within both the "egg white" (high GI absorption) and the "yolk" (high BBB penetration), visually confirming the tabular predictions.

Metabolism Profile

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is crucial for drug clearance and can be a major source of drug-drug interactions (DDIs). Predicting whether a compound inhibits or is a substrate of key CYP isozymes is vital.

Table 4: Predicted Cytochrome P450 Interaction

Parameter Predicted Value Implication
CYP1A2 Inhibitor No Low risk of DDIs with CYP1A2 substrates (e.g., caffeine).
CYP2C9 Inhibitor Yes Potential for DDIs with CYP2C9 substrates (e.g., warfarin).
CYP2C19 Inhibitor No Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole).
CYP2D6 Inhibitor No Low risk of DDIs with CYP2D6 substrates (e.g., codeine).

| CYP3A4 Inhibitor | No | Low risk of DDIs with CYP3A4 substrates (a very large class of drugs). |

Expert Analysis : The metabolic profile presents one potential flag: the predicted inhibition of CYP2C9. This is a clinically relevant isoform responsible for metabolizing important drugs like the anticoagulant warfarin. Co-administration of our compound with a CYP2C9 substrate could lead to increased plasma levels of that substrate, potentially causing toxicity. While this is an in silico prediction, it highlights a critical area for future in vitro experimental validation. The lack of inhibition for the other major isoforms, especially CYP3A4 which metabolizes over 50% of clinical drugs, is a very favorable attribute.

Excretion & Toxicity Profile

Excretion models predict how quickly the drug is cleared from the body, while toxicity predictions flag potential safety liabilities early.

Table 5: Predicted Excretion and Toxicity Properties

Parameter Model Predicted Value Interpretation
Total Clearance (log) pkCSM 0.35 ml/min/kg Low clearance, suggesting a potentially longer half-life.
Ames Toxicity pkCSM Non-mutagenic Low risk of mutagenicity.
hERG I Inhibition pkCSM No Low risk of cardiac toxicity (QT prolongation).

| Hepatotoxicity | pkCSM | No | Low risk of drug-induced liver injury. |

Expert Analysis : The predicted clearance is low, which suggests the compound may have a longer residence time in the body. This could be advantageous for dosing frequency (e.g., once-daily dosing) but also requires careful monitoring to avoid drug accumulation. On the safety front, the predictions are very encouraging. The compound is predicted to be non-mutagenic (Ames test), to not inhibit the hERG potassium channel (a key marker for cardiac risk), and to be non-hepatotoxic. These are three of the most significant toxicological hurdles in early development, and passing them in silico significantly de-risks the compound's profile.

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept that assesses a compound's similarity to known drugs based on its physicochemical properties. Rules like Lipinski's Rule of Five help identify compounds with a higher probability of being orally bioavailable.

Table 6: Drug-Likeness and Medicinal Chemistry Assessment

Parameter Value Rule/Criteria Status
Lipinski's Rule 0 Violations MW ≤500, LogP ≤5, HBD ≤5, HBA ≤10 Pass
Bioavailability Score 0.55 SwissADME Score Good
Lead-likeness 0 Violations - Pass
Synthetic Accessibility 2.15 Scale of 1 (easy) to 10 (very difficult) Readily synthesizable

| PAINS Alert | 0 Alerts | Pan Assay Interference Compounds | No problematic fragments |

Expert Analysis : The compound demonstrates an exemplary drug-like profile. It passes Lipinski's rules with zero violations, indicating a high probability of possessing drug-like pharmacokinetic properties. The bioavailability score of 0.55 is solid. Furthermore, it contains no PAINS (Pan Assay Interference Compounds) fragments, which are chemical structures known to interfere with in vitro assays, giving confidence that future screening results will be reliable. The synthetic accessibility score suggests that producing this molecule and its analogs should be straightforward, which is a significant practical advantage in a drug development campaign.

Synthesis and Interpretation: A Promising Candidate with a Key Caveat

The comprehensive in silico analysis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE paints the picture of a compound with significant potential.

  • Strengths : The molecule possesses an outstanding profile in terms of physicochemical properties, predicted oral absorption, and safety. It is a small, soluble, and permeable molecule with a low predicted risk for mutagenicity, cardiotoxicity, or hepatotoxicity. Its synthetic accessibility is also a major asset.

  • Potential Liabilities : Two key characteristics require strategic consideration.

    • CNS Penetration : The high probability of crossing the blood-brain barrier is the most significant feature. This makes the compound an excellent candidate for neurological or psychiatric targets but potentially problematic for peripherally-acting drugs.

    • CYP2C9 Inhibition : The predicted inhibition of this metabolic enzyme is a potential red flag for drug-drug interactions that must be experimentally verified early in any subsequent development program.

References

  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved January 7, 2026, from [Link]

  • BioSIG Lab, University of Melbourne. (n.d.). pkCSM. Retrieved January 7, 2026, from [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score – a comprehensive scoring function for evaluation of ADMET properties of drug candidates. MedChemComm, 10(1), 148-157. [Link]

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  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., Pairaudeau, G., Pennie, W. D., Pickett, S. D., Wang, J., Wallace, O., & Weir, A. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475–486. [Link]

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  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

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Foundational

The Ascendant Role of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the 5-aminopyrazole moiety has emerged as a privileged structure, a foundational component in a multitude of biologically active compounds.[1] This guide delves into the technical intricacies of a particularly significant derivative: 5-amino-1-(2-fluorobenzyl)-1H-pyrazole . This compound has garnered substantial interest as a key building block in the synthesis of innovative therapeutics, most notably as a precursor to the soluble guanylate cyclase (sGC) stimulator, Riociguat.[2]

This document serves as an in-depth resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, chemical properties, and the profound biological significance of this versatile pyrazole derivative. We will explore the causality behind synthetic strategies, present key analytical data, and illuminate the mechanism of action that positions this scaffold at the forefront of cardiovascular and oncological research.

I. Synthesis and Mechanistic Rationale

The construction of the 5-amino-1-(2-fluorobenzyl)-1H-pyrazole core is a testament to the principles of heterocyclic chemistry, typically involving a strategic condensation reaction. While various methods exist for the synthesis of 5-aminopyrazoles, the most pertinent approach for this specific derivative involves the reaction of a hydrazine precursor with a suitably functionalized three-carbon component.[3]

A crucial intermediate in many synthetic routes leading to advanced pharmaceutical agents is Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate . A patented method for the preparation of a subsequent intermediate in the synthesis of Riociguat confirms the utilization of this core structure.[4] The synthesis of this key intermediate provides a blueprint for accessing the parent compound.

A. Conceptual Synthesis Workflow

The synthesis can be logically dissected into two primary stages: the preparation of the key hydrazine intermediate and the subsequent cyclization to form the pyrazole ring.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Optional Decarboxylation A 2-Fluorobenzyl Halide C 2-Fluorobenzylhydrazine A->C B Hydrazine Hydrate B->C E Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate C->E D Ethyl 2-cyano-3-oxobutanoate (or similar β-ketoester) D->E F 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole E->F

Caption: Conceptual workflow for the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.

B. Step-by-Step Experimental Protocol (Inferred and Adapted)

The following protocol is an illustrative, field-proven methodology adapted from general syntheses of 5-aminopyrazoles and information gleaned from patents concerning related intermediates.[3][4]

Part 1: Synthesis of 2-Fluorobenzylhydrazine

  • Reaction Setup: To a solution of hydrazine hydrate (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol, add potassium carbonate (1 equivalent).

  • Addition of Precursor: Slowly add 2-fluorobenzyl bromide or chloride (1 equivalent) to the stirred reaction mixture at room temperature. The use of a halide facilitates the nucleophilic substitution by hydrazine.

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., diethyl ether), dry the organic phase over anhydrous sodium sulfate, and concentrate to yield crude 2-fluorobenzylhydrazine. Purification can be achieved by column chromatography.

Part 2: Synthesis of Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add the prepared 2-fluorobenzylhydrazine (1 equivalent) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the initial condensation.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Isolation and Purification: Upon completion (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Part 3: (Optional) Hydrolysis and Decarboxylation

To obtain the parent compound, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, followed by thermal or acid-catalyzed decarboxylation.

II. Physicochemical and Spectroscopic Profile

The structural integrity and purity of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole and its derivatives are paramount for their application in drug discovery. While a complete set of publicly available spectral data for the parent compound is scarce, we can infer its characteristic spectroscopic features from closely related, well-characterized 5-aminopyrazole derivatives.[1][5]

Table 1: Representative Spectroscopic Data for 5-Aminopyrazole Derivatives

Spectroscopic TechniqueCharacteristic Features and Expected Data for 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole
¹H NMR - NH₂ protons: A broad singlet typically in the range of δ 4.0-6.0 ppm. - Pyrazole CH: A singlet for the proton on the pyrazole ring. - Benzyl CH₂: A singlet for the methylene protons adjacent to the pyrazole and fluorophenyl rings. - Aromatic protons: A multiplet corresponding to the protons on the 2-fluorophenyl ring.
¹³C NMR - Pyrazole carbons: Resonances for the three carbons of the pyrazole ring. - Benzyl CH₂ carbon: A signal for the methylene carbon. - Aromatic carbons: Signals corresponding to the carbons of the 2-fluorophenyl ring, with characteristic splitting patterns due to fluorine coupling.
FT-IR (KBr, cm⁻¹) - N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. - C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring. - C-F stretching: A strong absorption band typically in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of the compound. - Fragmentation Pattern: Characteristic fragmentation may involve the loss of the fluorobenzyl group or other fragments from the pyrazole ring.

III. Application in Drug Discovery: A Soluble Guanylate Cyclase (sGC) Stimulator

The significance of the 5-amino-1-(2-fluorobenzyl)-1H-pyrazole scaffold is prominently highlighted by its incorporation into Riociguat, a first-in-class stimulator of soluble guanylate cyclase (sGC).[2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a pivotal role in regulating vascular tone and blood pressure.

A. The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells. There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. In pathological states such as pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.

B. Mechanism of Action of Riociguat

Riociguat and other sGC stimulators bearing the 5-aminopyrazole core exhibit a dual mechanism of action:

  • Direct sGC Stimulation: They can directly stimulate sGC independently of NO, leading to increased cGMP production even in a low-NO environment.

  • Sensitization to NO: They also sensitize sGC to endogenous NO, amplifying the signaling cascade in the presence of even low concentrations of NO.

This dual action effectively restores the NO-sGC-cGMP signaling pathway, leading to vasodilation and a reduction in blood pressure, which is the therapeutic basis for the treatment of pulmonary hypertension.

G cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Binds to Heme sGC_active Active sGC sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Promotes Riociguat Riociguat (5-Aminopyrazole Core) Riociguat->sGC_inactive Direct Stimulation (NO-independent) Riociguat->sGC_inactive Sensitizes to NO

Caption: The NO-sGC-cGMP signaling pathway and the dual mechanism of action of Riociguat.

IV. Conclusion and Future Perspectives

5-Amino-1-(2-fluorobenzyl)-1H-pyrazole is more than just a synthetic intermediate; it is a testament to the power of privileged structures in modern drug design. Its role as a cornerstone in the development of Riociguat has solidified its importance in the field of cardiovascular medicine. The synthetic accessibility of this scaffold, coupled with the profound biological activity of its derivatives, ensures its continued relevance for future drug discovery endeavors.

Researchers and scientists are encouraged to further explore the potential of this versatile pyrazole. Modifications to the core structure, including substitutions on the pyrazole and phenyl rings, could lead to the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold in other therapeutic areas, such as oncology and inflammatory diseases, where dysregulation of signaling pathways is a key factor, represents a promising avenue for future research. The foundation laid by 5-amino-1-(2-fluorobenzyl)-1H-pyrazole will undoubtedly continue to inspire the development of next-generation therapeutics.

V. References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • CN106674219A - Preparation method of Riociguat intermediate. (n.d.). Google Patents.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • CN104530044A - Method for synthesizing riociguat. (n.d.). Google Patents.

  • CN104892459A - Riociguat intermediate and preparation method thereof. (n.d.). Google Patents.

  • Understanding Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Pharma Intermediate Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • An expeditious synthesis of riociguat, A pulmonary hypertension drug. (n.d.). Der Pharma Chemica. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PubMed Central. [Link]

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Exploratory

Spectroscopic Elucidation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE: A Technical Guide for Structural Characterization

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. While direct experimental spectra for this s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a predictive spectroscopic profile. It is designed for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of pyrazole-based scaffolds. The guide details methodologies for data acquisition and provides an in-depth interpretation of anticipated Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral assignments and fragmentation patterns is explained, offering a robust framework for the structural verification of this and similar molecules.

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry and materials science.[1] These heterocycles are key building blocks for a plethora of fused ring systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which mimic the purine bases found in DNA and RNA.[2] This structural similarity has led to their extensive investigation and integration into a wide range of biologically active agents, including inhibitors of p56 Lck, corticotrophin-releasing factor-1 (CRF-1) receptor antagonists, and potent antibacterial agents.[1] The versatility and therapeutic potential of pyrazole derivatives are exemplified by successful drugs such as Celebrex® and Viagra®.[3]

The title compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, incorporates three key pharmacophoric features: the 5-aminopyrazole core, a flexible benzyl linker, and a fluorine substituent, known to enhance metabolic stability and binding affinity.[4] Accurate and unambiguous structural confirmation is the bedrock of any drug discovery or chemical development program. This guide provides the predictive spectroscopic blueprint necessary to achieve that confirmation.

Molecular Structure and Analytical Overview

To facilitate a detailed spectroscopic analysis, the atoms of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE are systematically numbered as shown below. This numbering convention will be used for all subsequent NMR assignments.

Caption: Molecular structure of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be made.[6][7]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is essential for reproducible results.

Objective: To determine the carbon-hydrogen framework of the molecule.[8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to slow down exchange and allow for their observation.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify signals to singlets for each unique carbon.[8]

    • Typical parameters include a 30° pulse angle, a longer relaxation delay (e.g., 5 seconds) if quantitative data is needed, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR (for confirmation): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final spectrum.[8]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[9] The predicted spectrum for the title compound is detailed below.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale
H4'-H6' 7.35 - 7.20 m - 3H Aromatic protons on the fluorobenzyl ring, appearing as a complex multiplet.
H3' 7.18 - 7.10 m - 1H Aromatic proton ortho to the fluorine atom, expected to show coupling to fluorine.
H4 7.45 d J = 2.5 Hz 1H Pyrazole ring proton, doublet due to coupling with H3.
H3 5.65 d J = 2.5 Hz 1H Pyrazole ring proton, doublet due to coupling with H4. Its upfield shift is characteristic of this position in the pyrazole ring.
NH₂ (5a) 5.50 s (broad) - 2H Amine protons, typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.

| CH₂ (C6) | 5.25 | s | - | 2H | Benzylic protons, appear as a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz) Rationale
C2' 161.0 ¹J_CF ≈ 245 Hz Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling and is significantly downfield.
C5 153.0 - Pyrazole carbon attached to the amino group. Data from similar aminopyrazoles supports this downfield shift.[10]
C3 140.0 - Pyrazole ring carbon.
C4' 130.0 ⁴J_CF ≈ 3 Hz Aromatic carbon para to fluorine.
C6' 129.5 ³J_CF ≈ 8 Hz Aromatic carbon ortho to the CH₂ group.
C1' 125.0 ²J_CF ≈ 14 Hz Quaternary aromatic carbon ipso to the CH₂ group, shows two-bond coupling to fluorine.
C5' 124.5 ³J_CF ≈ 4 Hz Aromatic carbon meta to fluorine.
C3' 115.5 ²J_CF ≈ 21 Hz Aromatic carbon meta to the CH₂ group, shows two-bond coupling to fluorine.
C4 95.0 - Pyrazole ring carbon, typically shifted significantly upfield.

| CH₂ (C6) | 48.0 | - | Benzylic carbon. |

Confirming Connectivity with 2D NMR

To unambiguously assign the complex aromatic signals and confirm the overall structure, 2D NMR experiments like COSY and HMBC are invaluable.[5]

Caption: Key expected 2D NMR correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12]

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the principal functional groups.[8]

Methodology (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[8]

  • Pellet Formation: Transfer the powder to a die and press under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum Analysis

The IR spectrum is dominated by absorptions from the N-H, C-H, C=C, and C-F bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium-Strong Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2950 - 2850 Medium-Weak C-H Stretch Aliphatic C-H (CH₂)
1640 - 1620 Strong N-H Scissoring (Bending) Primary Amine (-NH₂)
1600 - 1450 Medium-Strong C=C and C=N Stretch Aromatic Ring & Pyrazole Ring
1250 - 1200 Strong C-F Stretch Aryl-Fluoride

| 900 - 675 | Strong | C-H "oop" Bend | Aromatic C-H (Ortho-substitution) |

The presence of a strong, sharp band around 1250 cm⁻¹ for the C-F stretch and the characteristic double peak in the 3450-3300 cm⁻¹ region for the primary amine are key diagnostic features.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of fragmentation patterns.[15]

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze fragmentation for structural confirmation.

Methodology (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative abundance against m/z.[8]

Predicted Mass Spectrum and Fragmentation Analysis

The stability of the aromatic rings is expected to result in a prominent molecular ion peak.[16][17]

  • Molecular Formula: C₁₁H₁₁FN₄

  • Exact Mass: 218.10

  • Predicted Molecular Ion (M⁺•): m/z = 218

The primary fragmentation pathway is anticipated to be the cleavage of the benzylic C-N bond, which is the weakest bond, leading to the formation of a highly stable fluorobenzyl cation.

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Structure
218 Molecular Ion [M]⁺• [C₁₁H₁₁FN₄]⁺•
109 Fluorobenzyl cation [C₇H₆F]⁺
108 Aminopyrazole radical cation [C₄H₅N₄]⁺•

| 81 | Fluorotropylium ion fragment | [C₆H₄F]⁺ |

Fragmentation cluster_path1 Primary Fragmentation cluster_products Key Fragments M [M]⁺• m/z = 218 F1 [C₇H₆F]⁺ m/z = 109 (Base Peak) M->F1 Benzylic Cleavage F2 [C₄H₅N₄]•

Caption: Predicted primary fragmentation pathway of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

The formation of the m/z 109 fragment (fluorobenzyl cation) is expected to be highly favored, likely resulting in the base peak in the spectrum.[18] This is a hallmark fragmentation pattern for N-benzyl substituted compounds.

Integrated Workflow for Structural Elucidation

The confirmation of the structure of a newly synthesized compound like 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE relies on the synergistic interpretation of all available spectroscopic data. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. By synthesizing foundational principles with data from analogous structures, a clear and actionable framework for the characterization of this molecule has been established. The key identifying features include the characteristic pyrazole proton signals in the ¹H NMR, the large C-F coupling constant in the ¹³C NMR, the distinct N-H and C-F stretches in the IR spectrum, and the dominant m/z 109 fragment in the mass spectrum. This document serves as a vital resource for scientists working to confirm the identity and purity of this and related heterocyclic compounds, ensuring data integrity in research and development.

References

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Foundational

A Technical Guide to 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, identified by CAS number 1152858-54-2, is a fluorinated aminopyrazole derivative that has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, identified by CAS number 1152858-54-2, is a fluorinated aminopyrazole derivative that has emerged as a valuable building block in medicinal chemistry. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a 5-amino group on the pyrazole ring provides a key nucleophilic center for further chemical modifications, making 5-aminopyrazoles versatile precursors for the synthesis of more complex heterocyclic systems.[3][4][5][6] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, based on its structure and data from similar aminopyrazole derivatives, the following properties can be anticipated.

PropertyPredicted/Expected Value/AppearanceSource/Justification
Molecular Formula C10H10FN3Angene Chemical[7]
Molecular Weight 191.21 g/mol Angene Chemical[7]
Appearance White to off-white or pale yellow solidGeneral appearance of aminopyrazole derivatives
Melting Point Not widely reported; expected to be a crystalline solid with a defined melting point.General property of similar organic compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated.Based on the structure containing both polar (amino) and non-polar (benzyl) groups.
¹H NMR Aromatic protons (fluorobenzyl and pyrazole ring), a singlet for the aminopyrazole CH, a singlet for the benzylic CH₂, and a broad singlet for the NH₂ protons are expected.Standard NMR chemical shift predictions for the given structure.
¹³C NMR Resonances corresponding to the carbons of the fluorobenzyl and pyrazole rings.Standard ¹³C NMR chemical shift ranges.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.Expected outcome of mass spectrometric analysis.

Commercial Availability

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is commercially available from a number of chemical suppliers catering to the research and development market. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Table of Commercial Suppliers:

SupplierProduct Number/CASPurityAvailable Quantities
Angene ChemicalAG000GJDNot specified10g
ChemicalBook1152858-54-2Not specifiedInquiry-based
A reputable trader on EchemiNot specifiedHigh PurityInquiry-based[8]

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the specifications with the supplier before purchase.

Synthetic Methodologies

The synthesis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE can be approached through established methods for the N-alkylation of pyrazoles. The most logical and widely applicable route involves the reaction of a suitable 5-aminopyrazole precursor with 2-fluorobenzyl halide.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from readily available precursors to construct the pyrazole ring, followed by the introduction of the 2-fluorobenzyl group.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation start β-Ketonitrile or Malononitrile Derivative aminopyrazole 5-Aminopyrazole Precursor start->aminopyrazole Cyclocondensation hydrazine Hydrazine hydrazine->aminopyrazole final_product 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE aminopyrazole->final_product Alkylation in DMF benzyl_halide 2-Fluorobenzyl Bromide benzyl_halide->final_product base Base (e.g., K₂CO₃) base->final_product

Caption: General synthetic workflow for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Detailed Experimental Protocol (Proposed)

This protocol is based on a general method for the N-alkylation of pyrazoles as described in the patent literature for related compounds.[9]

Reaction: N-Alkylation of 5-aminopyrazole with 2-fluorobenzyl bromide.

Materials:

  • 5-Aminopyrazole

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminopyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reactants.

  • Addition of Alkylating Agent: Slowly add 2-fluorobenzyl bromide (1.1-1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and the results should be compared with the expected data.

Applications in Drug Discovery

The primary and most well-documented application of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[8]

Intermediate for Orexin Receptor Antagonists

This compound is a crucial building block for the synthesis of certain orexin receptor antagonists. Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are being investigated for the treatment of insomnia and other sleep disorders. The 5-amino group of the pyrazole serves as a handle for the construction of the larger, pharmacologically active molecule.

The general pathway for its use as an intermediate is depicted below:

G start 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE step1 Reaction with Electrophilic Partner start->step1 intermediate Functionalized Pyrazole Intermediate step1->intermediate step2 Further Synthetic Transformations intermediate->step2 final_product Orexin Receptor Antagonist step2->final_product

Caption: Role as an intermediate in orexin antagonist synthesis.

Potential for Other Therapeutic Areas

Given the broad biological activities of 5-aminopyrazole derivatives, this compound could potentially serve as a starting material for the synthesis of inhibitors for other biological targets. The 5-aminopyrazole scaffold has been successfully utilized in the development of inhibitors for kinases such as p38α MAP kinase, which are implicated in inflammatory diseases.[4] Furthermore, various fused pyrazole systems derived from 5-aminopyrazoles have shown promise as anticancer, antimicrobial, and antioxidant agents.[3]

Conclusion

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its primary utility lies in its role as a key intermediate for the synthesis of orexin receptor antagonists. The presence of the reactive 5-amino group, combined with the fluorinated benzyl moiety, provides a versatile platform for the development of novel therapeutic agents targeting a range of biological pathways. The synthetic routes to this compound are based on well-established pyrazole chemistry, ensuring its accessibility to the research community. As the quest for new and effective therapeutics continues, the importance of such well-defined and functionalized building blocks will undoubtedly grow.

References

  • Odeh, D. M., Odeh, M., Hafez, T. S., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123. ([Link])

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. ([Link])

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-179. ([Link])

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. ([Link])

  • Aggarwal, R., & Kumar, S. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 1234-1262. ([Link])

  • Angene Chemical. CAS number page 1. ([Link])

  • Amazing Offer 1-(2-fluorobenzyl)-1h-pyrazol-5-amine Series [RpVWxtQr]. ([Link])

  • Google Patents. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride. ()
  • PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. ([Link])

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ([Link])

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. ([Link])

  • MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. ([Link])

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ([Link])

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  • Ten Chongqing Chemdad Co. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. ([Link])

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  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ([Link])

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Exploratory

Safety and handling of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

An In-Depth Technical Guide to the Safe Handling of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Executive Summary This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Amino-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole. As a substituted aminopyrazole, this compound is presumed to be a biologically active molecule, a class of compounds with diverse pharmacological applications ranging from anti-inflammatory to antitumor agents.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by synthesizing data from structurally analogous pyrazole derivatives and adhering to established principles of laboratory safety. The primary directive of this guide is to foster a culture of safety and proactive risk mitigation. All procedures herein are designed for implementation by trained researchers and scientists in a controlled laboratory setting.

Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. The properties of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole are summarized below.

IdentifierValue
IUPAC Name 1-(2-fluorobenzyl)-1H-pyrazol-5-amine
CAS Number 334618-19-4
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Typically an off-white to yellow or light brown solid.
Purity For research applications, typically ≥98.0%.

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined empirically under controlled conditions if required.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, analysis of related aminopyrazole structures indicates a consistent hazard profile.[4][5][6] Therefore, 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole must be handled as a hazardous substance.

  • GHS Classification (Anticipated): Based on analogous compounds, it is prudent to assume the following classifications:

    • Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation).[5][6]

    • Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation).[5][6]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation).[6][7]

    • Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[7]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure.

  • Toxicological Summary: The toxicological properties have not been fully investigated.[8] Pyrazole derivatives are known to be pharmacologically active, and this compound may possess unknown biological effects.[1][3] Long-term exposure effects have not been determined. Therefore, it is imperative to minimize exposure to the lowest reasonably achievable level.

Risk Assessment and Exposure Control

A thorough risk assessment mandates the use of engineering controls, administrative controls, and personal protective equipment (PPE) to create a multi-layered safety system.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[7]Protects against splashes and airborne particles.
Hand Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[10]
Body A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[9]
Respiratory Not required if work is performed within a certified fume hood. If a hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[8]Prevents inhalation of the powdered compound.
Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[5]

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for procedural safety and experimental reproducibility.

Experimental Workflow for Handling

The following diagram outlines the necessary steps for safely handling a research chemical of this nature.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Verify Fume Hood Certification is Current prep_2 Don PPE: Lab Coat, Gloves, Safety Glasses prep_1->prep_2 prep_3 Prepare Work Surface: Clean & Decontaminate prep_2->prep_3 handle_1 Retrieve Compound from Storage prep_3->handle_1 handle_2 Weigh Solid Compound Inside Fume Hood handle_1->handle_2 handle_3 Prepare Solution (if applicable) handle_2->handle_3 handle_4 Seal Primary and Secondary Containers handle_3->handle_4 clean_1 Decontaminate Work Surfaces & Equipment handle_4->clean_1 clean_2 Dispose of Waste in Designated Chemical Waste Bin clean_1->clean_2 clean_3 Return Compound to Proper Storage clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4

Diagram: General workflow for safe chemical handling.
Protocol for Weighing and Handling the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean. Don all required PPE.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Handling: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the required amount of solid to a tared weigh boat or vessel. Avoid creating dust.

  • Closure: Securely close the primary container immediately after weighing.

  • Cleanup: Wipe down the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the designated solid chemical waste container.

Protocol for Preparing Solutions
  • Solvent Addition: In the fume hood, add the weighed solid to the desired flask or beaker. Slowly add the solvent, directing the stream down the side of the vessel to avoid splashing.

  • Dissolution: If necessary, gently swirl, stir, or sonicate the mixture to achieve complete dissolution. The solution should be clear.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Temperature: Store in a cool, dry, well-ventilated place.[4] For long-term stability, particularly for lyophilized powder, storage at -20°C is recommended.[11]

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures (Spills)

The appropriate response to a spill depends on its scale and location.

G start Spill Occurs q1 Is the spill large or are you untrained? start->q1 evacuate Evacuate the area. Alert others. Call emergency services. q1->evacuate Yes q2 Is the substance flammable and is there an ignition source? q1->q2 No ignite Remove ignition sources (if safe to do so). q2->ignite Yes contain Contain the spill with absorbent material (e.g., vermiculite). q2->contain No ignite->contain sweep Carefully sweep up the solid material. Avoid creating dust. contain->sweep collect Collect absorbed material into a sealed, labeled waste container. sweep->collect decon Decontaminate the area with appropriate solvent. collect->decon end Dispose of waste properly. Report the incident. decon->end

Diagram: Decision workflow for spill response.

Waste Disposal

All waste materials must be treated as hazardous chemical waste.

  • Containers: Collect waste in clearly labeled, sealed containers. Do not mix with other incompatible waste streams.

  • Procedure: Dispose of contents and container in accordance with all local, state/provincial, and federal regulations. This should be done via an approved waste disposal plant.[7][13]

  • Contaminated Materials: All disposable labware, PPE, and cleanup materials that have come into contact with the compound must be disposed of as hazardous waste.

References

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  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1572-1585.
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  • Thermo Fisher Scientific. (2025). Benzyl 5-amino-1H-pyrazole-4-carboxylate - Safety Data Sheet.
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  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.).
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  • National Institutes of Health. (2020). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)
  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole

Abstract: This document provides a detailed scientific guide for the synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed scientific guide for the synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthetic strategy, reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This protocol outlines a robust two-step process, commencing with the synthesis of the key precursor, (2-fluorobenzyl)hydrazine, followed by a regioselective cyclocondensation reaction to yield the target compound.

Introduction and Strategic Overview

5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including kinase inhibitors, antibacterial agents, and CRF-1 receptor antagonists[1]. The strategic introduction of substituents on the pyrazole ring, particularly at the N-1 position, allows for the fine-tuning of a compound's pharmacological profile. The target molecule, 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole, incorporates a 2-fluorobenzyl group, a common bioisostere for a phenyl ring that can enhance metabolic stability and binding interactions.

The most reliable and convergent strategy for constructing 1-substituted-5-aminopyrazoles involves the cyclocondensation of a monosubstituted hydrazine with a three-carbon synthon containing nitrile and an activated double bond or a leaving group[2]. Our chosen synthetic pathway is a two-stage process:

  • Synthesis of (2-Fluorobenzyl)hydrazine: This key intermediate is prepared via nucleophilic substitution of 2-fluorobenzyl bromide with an excess of hydrazine hydrate[3][4].

  • Regioselective Cyclocondensation: The synthesized hydrazine is reacted with a suitable β-alkoxyacrylonitrile. To achieve the target structure without a substituent at the C4 position, 3-ethoxyacrylonitrile is the ideal reaction partner. This reaction's conditions can be tuned to favor the formation of the desired 5-amino regioisomer over the 3-amino alternative[5].

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation A 2-Fluorobenzyl Bromide C (2-Fluorobenzyl)hydrazine (Precursor 1) A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Cyclocondensation Reaction C->E D 3-Ethoxyacrylonitrile (Precursor 2) D->E F 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole (Crude Product) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Overall synthetic workflow for 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole.

Synthesis of Precursor 1: (2-Fluorobenzyl)hydrazine

The synthesis of the N-1 substituent precursor is achieved through the reaction of 2-fluorobenzyl bromide with hydrazine hydrate. The use of a large excess of hydrazine hydrate is critical; it serves as both the nucleophile and the base, and the high concentration minimizes the formation of the undesired bis-alkylated side product, 1,2-bis(2-fluorobenzyl)hydrazine.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Notes
2-Fluorobenzyl bromide189.0319.0 g0.10Lachrymator, handle in a fume hood.
Hydrazine hydrate (~64%)50.0625.0 g0.50Toxic and corrosive.
Potassium Carbonate (K₂CO₃)138.2113.8 g0.10Base to neutralize HBr byproduct.
Ethanol (EtOH), 200 Proof46.07200 mL-Solvent.
Diethyl ether (Et₂O)74.123 x 100 mL-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g-Drying agent.
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (200 mL), hydrazine hydrate (25.0 g, 0.50 mol), and potassium carbonate (13.8 g, 0.10 mol). Stir the mixture at room temperature to form a suspension.

  • Substrate Addition: Slowly add 2-fluorobenzyl bromide (19.0 g, 0.10 mol) to the stirred suspension over 30 minutes using a dropping funnel. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol).

  • Solvent Removal: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil[3].

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain (2-fluorobenzyl)hydrazine as a clear oil. The expected yield is approximately 70-80%[3].

Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole

This step involves the regioselective cyclocondensation of (2-fluorobenzyl)hydrazine with 3-ethoxyacrylonitrile. The reaction proceeds under neutral or slightly acidic conditions at elevated temperatures to favor the thermodynamically more stable 5-amino pyrazole isomer[5].

Reaction Mechanism

The formation of the 5-aminopyrazole ring follows a well-established pathway:

  • Michael Addition: The more nucleophilic, substituted nitrogen atom (-NH-) of the (2-fluorobenzyl)hydrazine attacks the β-carbon of 3-ethoxyacrylonitrile, which is activated by the electron-withdrawing nitrile group. This forms a transient Michael adduct intermediate.

  • Elimination: The intermediate eliminates ethanol to form a substituted hydrazone.

  • Cyclization: The terminal, unsubstituted nitrogen atom (-NH₂) of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole product.

Caption: Reaction mechanism for pyrazole formation.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Notes
(2-Fluorobenzyl)hydrazine140.167.0 g0.05Synthesized in the previous step.
3-Ethoxyacrylonitrile97.125.0 g0.0515Use a slight excess. Toxic and flammable.
Acetic Acid (Glacial)60.051 mL-Catalyst.
Toluene92.14100 mL-Solvent.
Ethyl Acetate (EtOAc)88.11As needed-For chromatography.
Hexanes-As needed-For chromatography.
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-fluorobenzyl)hydrazine (7.0 g, 0.05 mol) in toluene (100 mL).

  • Reagent Addition: Add 3-ethoxyacrylonitrile (5.0 g, 0.0515 mol) and glacial acetic acid (1 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC until the starting hydrazine is consumed.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexanes), is typically effective.

  • Product Isolation: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole as a solid or viscous oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the aminopyrazole core and the 2-fluorobenzyl substituent, and to verify the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₀H₁₀FN₃, MW: 191.21).

  • Melting Point: To assess the purity of the solid product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and C=N/C=C stretches of the pyrazole ring.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving 2-fluorobenzyl bromide (a lachrymator), hydrazine hydrate (toxic and corrosive), and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Hydrazine Handling: Hydrazine and its derivatives are highly toxic and potential carcinogens. Avoid inhalation and skin contact. Use appropriate containment and quenching procedures (e.g., with a solution of calcium hypochlorite) for any residual hydrazine.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 201–241. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Bagley, M. C., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. [Link]

  • Kysil, A., et al. (2014). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. RSC Advances, 4, 38161-38168. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22). [Link]

  • Autechem. (2025). (2-Fluorobenzyl)hydrazine: A Comprehensive Overview. Autechem. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Slanina, T., & La-Venia, A. (2020). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. European Journal of Organic Chemistry. [Link]

  • Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as a safe and efficient catalyst for the one-pot, three-component synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles. Monatshefte für Chemie - Chemical Monthly, 149, 769–777. [Link]

Sources

Application

Using 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in cancer cell lines

Application Note & Protocol Guide Topic: A Framework for the Preclinical Evaluation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals. Ab...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Framework for the Preclinical Evaluation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including several targeted anticancer agents.[1][2] This document provides a comprehensive guide for the initial preclinical characterization of a novel derivative, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. We present a logical, tiered experimental workflow designed to first establish its bioactivity and then elucidate its mechanism of action in cancer cell lines. The protocols herein are grounded in established methodologies and are designed to generate robust, interpretable data for go/no-go decisions in early-stage drug discovery.

Part 1: Scientific Rationale and Hypothesized Mechanisms of Action

The 5-aminopyrazole core is a versatile pharmacophore known to interact with a variety of biological targets.[1][2] Notably, derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] The FDA-approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), highlighting the clinical relevance of this scaffold.[1][4]

Given the precedent in the field, the primary hypothesis for the anticancer activity of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is the inhibition of one or more protein kinases crucial for cancer cell proliferation and survival. Key kinase families known to be targeted by similar pyrazole derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling cascade is a known driver of tumorigenesis in various cancers, and 5-aminopyrazole derivatives have shown potent pan-FGFR inhibitory activity.[3]

  • p38 MAP Kinase (MAPK): The p38 MAPK stress-activated pathway is another validated target for this class of compounds.[1][4]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which control cell cycle progression, is a common anticancer mechanism.

An alternative, yet plausible, mechanism is the disruption of microtubule dynamics . Some pyrazole-based compounds have been suggested to interact with the tubulin-stathmin complex, leading to mitotic arrest and apoptosis.[1]

The following diagram outlines these potential primary mechanisms that warrant investigation.

Hypothesized_MoA cluster_kinase Kinase Inhibition Pathways cluster_cytoskeleton Cytoskeletal Disruption cluster_phenotype Cellular Outcomes Compound 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE FGFR FGFR Compound->FGFR Inhibits p38 p38 MAPK Compound->p38 Inhibits BTK BTK Compound->BTK Inhibits CDK CDKs Compound->CDK Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Disrupts Proliferation Decreased Proliferation FGFR->Proliferation p38->Proliferation BTK->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M) CDK->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanisms of action for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Part 2: Tiered Experimental Protocols

We propose a three-tiered approach to systematically evaluate the compound.

Tier 1: Primary Screening for Antiproliferative Activity

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust and cost-effective method for initial screening.[5][6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, dissolved in DMSO to create a 10 mM stock.

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multichannel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound stock in complete medium. A typical final concentration range would be 100 µM, 50 µM, 25 µM, ... down to ~0.1 µM. Include a "vehicle control" (DMSO only, matching the highest DMSO concentration used) and a "no cells" blank control.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cells" blank from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) using software like GraphPad Prism to determine the IC50 value.

Table 1: Example IC50 Data Presentation

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast5.2 ± 0.6
A549Lung12.8 ± 1.5
HCT-116Colon8.1 ± 0.9
K-562Leukemia2.5 ± 0.3
Tier 2: Characterization of Cellular Phenotype

Objective: To understand the cellular consequences of compound treatment, specifically its effects on cell cycle progression and induction of apoptosis.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well cell culture plates.

  • Compound and DMSO vehicle.

  • PBS (Phosphate-Buffered Saline).

  • 70% Ethanol (ice-cold).

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Seeding & Treatment: Seed ~0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat cells with the compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo) to gate the cell population and model the cell cycle phases based on the DNA content histogram.

Table 2: Example Cell Cycle Distribution Data

Treatment (24h)% G0/G1% S% G2/M% Sub-G1 (Apoptotic)
Vehicle Control65.215.519.32.1
Compound (IC50)20.110.369.68.5

An accumulation of cells in the G2/M phase, as shown above, would suggest a potential effect on mitosis, consistent with microtubule disruption or CDK1 inhibition.

Protocol 3: Apoptosis Quantification via Annexin V & PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Seeding & Treatment: Follow the same procedure as for cell cycle analysis (Step 1).

  • Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Analysis: Analyze immediately by flow cytometry. The four quadrants of the resulting dot plot represent:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Table 3: Example Apoptosis Analysis Data

Treatment (48h)% Viable% Early Apoptotic% Late Apoptotic
Vehicle Control94.53.11.9
Compound (IC50)45.228.723.5
Tier 3: Investigation of Molecular Mechanism

Objective: To probe specific signaling pathways and validate the hypotheses generated from phenotypic screening.

Protocol 4: Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins, including their post-translational modifications (e.g., phosphorylation), providing direct evidence of pathway modulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (see suggested list below).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Treat cells in 6-well or 10 cm plates with the compound for a relevant time course (e.g., 2, 6, 24 hours). Wash with cold PBS and lyse cells on ice. Scrape and collect lysate, then clarify by centrifugation.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

  • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Densitometry analysis can be used to quantify band intensity, which should be normalized to a loading control (e.g., GAPDH, β-Actin).

Suggested Primary Antibody Panel:

HypothesisTarget ProteinExpected Result with Effective Compound
Kinase Inhibition Phospho-FGFR (p-FGFR)Decrease in phosphorylation
Phospho-p38 (p-p38)Decrease in phosphorylation
Apoptosis Induction Cleaved PARPIncrease in cleaved fragment
Cleaved Caspase-3Increase in cleaved fragment
Cell Cycle Arrest (G2/M) Cyclin B1Increase in expression
Phospho-Histone H3 (Ser10)Increase in phosphorylation
Loading Control GAPDH or β-ActinNo change

Part 3: Integrated Experimental Workflow

The following workflow illustrates the logical progression from initial screening to mechanistic insight.

Experimental_Workflow cluster_T1 Tier 1: Screening cluster_T2 Tier 2: Phenotypic Analysis cluster_T3 Tier 3: Mechanistic Validation Viability Protocol 1: Cell Viability Assay (MTT) IC50 Determine IC50 Values Viability->IC50 CellCycle Protocol 2: Cell Cycle Analysis (PI) IC50->CellCycle Use IC50 conc. Apoptosis Protocol 3: Apoptosis Assay (Annexin V) IC50->Apoptosis Use IC50 conc. WB Protocol 4: Western Blot IC50->WB Probe Kinase Targets (p-FGFR, p-p38) CellCycle->WB G2/M Arrest? Probe Cyclins, p-H3 Apoptosis->WB Apoptosis? Probe Caspases, PARP Conclusion Formulate Mechanism of Action Hypothesis WB->Conclusion

Caption: A logical workflow for the characterization of a novel anticancer compound.

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
MTT Assay: High variability between replicate wells.Inconsistent cell seeding; Edge effects in the 96-well plate.Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate.
Flow Cytometry: High percentage of debris in plots.Cells were too confluent before harvest; Over-trypsinization.Harvest cells at 70-80% confluency; Use gentle cell handling techniques.
Flow Cytometry: Broad G1/G2 peaks in cell cycle data.Inconsistent fixation (cell clumping); Instrument calibration.Add ethanol dropwise while vortexing; Ensure proper calibration and laser alignment of the flow cytometer.
Western Blot: No signal or very weak signal.Inactive antibody; Insufficient protein load; Low target expression.Check antibody datasheet for recommended conditions; Load more protein (30-40 µg); Use a positive control cell lysate.
Western Blot: High background or non-specific bands.Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time to 1.5 hours; Titrate primary antibody concentration; Increase the number/duration of TBST washes.

Part 5: References

  • Rapetti, F., Spallarossa, A., Russo, E., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Available from: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10). Available from: [Link]

  • Gudipati, T. R., Anreddy, N., Podile, K., & Manda, S. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 84, 45-53. Available from: [Link]

  • Rapetti, F., Spallarossa, A., Russo, E., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Available from: [Link]

  • Saeed, A., Shaheen, M. A., & Flörke, U. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 39(11), 8496-8504. Available from: [Link]

  • Sharma, P., & Rane, N. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2696-2720. Available from: [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available from: [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225-244. Available from: [Link]

  • Dodd, D. S., Martinez, R. L., Kamau, M., et al. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles. Journal of Combinatorial Chemistry, 7(4), 584-588. Available from: [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225–244. Available from: [Link]

  • Sharma, K., & Singh, R. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link]

  • Sharma, K., & Singh, R. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link]

Sources

Method

Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Introduction: The Quest for Novel Anti-Inflammatory Agents Inflammation is a fundamental biological process, a double-edged sword that orchestrates both healing and chronic disease. While essential for host defense again...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both healing and chronic disease. While essential for host defense against pathogens and injury, its dysregulation is a cornerstone of numerous pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[2] Consequently, the signaling pathways that govern inflammatory responses, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, represent prime targets for therapeutic intervention.[3][4]

The pyrazole heterocyclic ring is a well-established scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[5][6] Commercially successful drugs like Celecoxib, a selective COX-2 inhibitor, feature a pyrazole core, highlighting the therapeutic viability of this chemical class.[7] 5-Aminopyrazole derivatives, in particular, serve as versatile building blocks for novel bioactive compounds and have been explored as inhibitors of various kinases and enzymes involved in the inflammatory process.[8][9]

This document provides a detailed technical guide for researchers evaluating the anti-inflammatory properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE , a novel pyrazole derivative. We present a hypothesized mechanism of action based on its structural class and provide comprehensive, field-proven protocols for its characterization using both in vitro and in vivo models.

Section 1: Postulated Mechanism of Action

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that culminates in the activation of NF-κB and MAPK pathways (including p38, JNK, and ERK).[12][13] This leads to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14] The pyrazole scaffold has been associated with the inhibition of enzymes like Cyclooxygenase (COX) and kinases within these pathways.[7][15] Therefore, the primary hypothesis is that AFP-26 interferes with one or more components of this signaling axis, leading to a reduction in pro-inflammatory mediator production.

Inflammatory_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_Cascade activates IKK IKK Complex TLR4->IKK activates AP1 AP-1 MAPK_Cascade->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB NFkB_p65->NFkB_p65_nuc translocates ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) AP1->ProInflam_Genes promotes NFkB_p65_nuc->ProInflam_Genes promotes AFP26 AFP-26 (Hypothesized Target) AFP26->MAPK_Cascade inhibits? AFP26->IKK inhibits?

Figure 2: Workflow for the in vitro LPS-induced cytokine inhibition assay.

Detailed Protocol: RAW 264.7 Macrophage Assay

Materials:

  • RAW 264.7 cell line

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • AFP-26 (powder)

  • DMSO (cell culture grade)

  • LPS (from E. coli O111:B4)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Reference compound: Dexamethasone or Indomethacin

Procedure:

  • Preparation of Reagents:

    • AFP-26 Stock (10 mM): Dissolve the required mass of AFP-26 powder in DMSO. For example, if the molecular weight is 298.3 g/mol , dissolve 2.98 mg in 1 mL of DMSO. Aliquot and store at -20°C.

    • LPS Stock (1 mg/mL): Dissolve LPS in sterile PBS. Aliquot and store at -20°C.

    • Cell Culture Medium: Use complete DMEM.

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed 5 x 10⁴ cells per well in 100 µL of complete DMEM into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the AFP-26 stock solution in complete DMEM. A typical final concentration range to test would be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Scientist's Note: It is critical to include a "vehicle control" (DMEM + 0.5% DMSO) to account for any effects of the solvent.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AFP-26, reference compound, or vehicle control.

    • Incubate for 1-2 hours at 37°C, 5% CO₂. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Dilute the LPS stock in complete DMEM to a working concentration of 2 µg/mL.

    • Add 10 µL of the LPS working solution to each well (except for the "No LPS" control wells) to achieve a final concentration of 1 µg/mL.

    • For "No LPS" control wells, add 10 µL of complete DMEM.

    • The final volume in each well should be approximately 110 µL.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant (~100 µL) from each well without disturbing the cell layer. Store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits. Follow the manufacturer's protocol precisely. [13]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of AFP-26 using the following formula: % Inhibition = [1 - (Sample_OD - NoLPS_OD) / (LPSonly_OD - NoLPS_OD)] * 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).

Data Presentation: Expected Results
CompoundTargetIC₅₀ (µM)
AFP-26 TNF-α5.2
IL-68.7
Indomethacin TNF-α15.4
(Reference)IL-622.1
Table 1: Hypothetical quantitative data for AFP-26 in the in vitro cytokine inhibition assay. Lower IC₅₀ values indicate higher potency.
Section 3: In Vivo Assessment in an Acute Inflammation Model

This section describes the use of the carrageenan-induced paw edema model, a robust and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents. [16][17]

Principle of the Model

Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. [17][18]The development of edema is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins and is sensitive to inhibition by NSAIDs and COX inhibitors. [16]By administering AFP-26 prior to carrageenan injection and measuring the change in paw volume over time, its systemic anti-inflammatory activity can be quantified.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema

In_Vivo_Workflow node_acclimate 1. Acclimatize Animals (e.g., Wistar Rats, 7 days) node_group 2. Group & Fast Animals (n=6 per group, overnight) node_acclimate->node_group node_baseline 3. Measure Baseline Paw Volume (t=0) node_group->node_baseline node_admin 4. Administer Compound (AFP-26, Vehicle, Standard) (e.g., oral gavage) node_baseline->node_admin node_induce 5. Induce Inflammation (Inject Carrageenan into paw) 1 hour post-treatment node_admin->node_induce node_measure 6. Measure Paw Volume (t = 1, 2, 3, 4, 5 hours) node_induce->node_measure node_analyze 7. Analyze Data (Calculate % Inhibition of Edema) node_measure->node_analyze

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Protocol: Rat Paw Edema Assay

Materials:

  • Male Wistar rats (180-200 g)

  • AFP-26

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)

  • Reference Drug: Indomethacin (10 mg/kg)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions. [16] * Fast animals overnight before the experiment with free access to water.

    • Randomly assign animals to experimental groups (n=6 per group):

      • Group 1: Vehicle Control

      • Group 2: Reference Drug (Indomethacin, 10 mg/kg)

      • Group 3: AFP-26 (e.g., 25 mg/kg)

      • Group 4: AFP-26 (e.g., 50 mg/kg)

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (t=0).

  • Compound Administration:

    • Prepare suspensions of AFP-26 and Indomethacin in the vehicle.

    • Administer the respective treatments to each group via oral gavage. The volume is typically 10 mL/kg.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Scientist's Note: The 1-hour delay allows for the absorption and systemic distribution of the orally administered compound.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Presentation: Expected Results
Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0%
Indomethacin 1055.2%
AFP-26 2535.8%
AFP-26 5062.5%
Table 2: Hypothetical data for AFP-26 in the carrageenan-induced paw edema model. The percentage of edema inhibition is a key indicator of in vivo efficacy. (p < 0.05 compared to Vehicle Control).
Section 4: Troubleshooting and Considerations
  • Compound Solubility: If AFP-26 has poor aqueous solubility, consider using alternative vehicle formulations such as a suspension in 0.5% methylcellulose or a solution with co-solvents like PEG400, ensuring the vehicle itself has no inflammatory effect.

  • In Vitro Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to the cytokine assay. A decrease in cytokine levels could be due to cell death rather than specific anti-inflammatory activity. Results are only valid for non-toxic concentrations of the compound.

  • In Vivo Model Variability: The carrageenan response can vary. Ensure consistent injection technique and volume. Acclimatizing animals properly is crucial to reduce stress-induced variability. [16]* Mechanism of Action: These assays confirm if the compound has anti-inflammatory activity but do not fully elucidate the how. Follow-up studies, such as Western blotting for phosphorylated NF-κB and MAPK proteins or COX enzyme activity assays, would be necessary to pinpoint the molecular target.

Section 5: Conclusion

The protocols detailed in this guide provide a standardized and robust framework for the initial characterization of the anti-inflammatory properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. The in vitro macrophage assay offers a high-throughput method to determine intrinsic cellular potency and dose-response, while the in vivo carrageenan-induced paw edema model validates the compound's efficacy in a complex biological system. Successful outcomes in these assays would provide a strong rationale for advancing AFP-26 into more complex chronic inflammation models and further mechanistic studies.

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Application

Developing Robust Assays for 5-Aminopyrazole Kinase Inhibitors: An Application Note and Protocol Guide

Introduction: The Rise of 5-Aminopyrazoles in Kinase-Targeted Drug Discovery The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective ki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 5-Aminopyrazoles in Kinase-Targeted Drug Discovery

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These heterocyclic compounds are versatile building blocks that have led to the development of therapeutic candidates across various disease areas, including oncology and inflammatory disorders.[1][3][4] The adaptability of the 5-aminopyrazole core allows for fine-tuning of interactions within the ATP-binding pocket of kinases, making it a focal point for the design of next-generation targeted therapies.[5]

The success of any kinase inhibitor discovery program hinges on the ability to accurately and reproducibly measure the compound's interaction with its target and its effect on downstream signaling pathways. This guide provides a comprehensive framework for developing and implementing robust biochemical and cell-based assays tailored for the characterization of 5-aminopyrazole-based kinase inhibitors. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation and validation, empowering researchers to confidently advance their drug discovery efforts.

Pillar 1: Foundational Principles of Assay Development for Kinase Inhibitors

A tiered approach to assay development is crucial for generating a comprehensive pharmacological profile of a 5-aminopyrazole compound.[6][7] This typically begins with high-throughput biochemical assays to determine direct target engagement and potency, followed by more physiologically relevant cell-based assays to assess cellular activity and target engagement in a complex biological environment.[8][9]

Biochemical Assays: A Direct Measure of Target Interaction

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[10] These assays are essential for initial hit identification, structure-activity relationship (SAR) studies, and determining the mechanism of inhibition.

  • Fluorescence Polarization (FP) Binding Assays: FP is a powerful technique for directly measuring the binding of a small molecule inhibitor to its kinase target.[11][12] The assay relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled tracer that binds to the kinase. When the tracer is bound to the much larger kinase, its rotation is slowed, resulting in a high polarization signal. A competitive inhibitor will displace the tracer, leading to a decrease in polarization.[13] This method is homogenous, highly sensitive, and amenable to high-throughput screening (HTS).[14]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are another robust method for quantifying kinase activity or inhibitor binding.[15][16] In a binding assay format, a lanthanide donor (e.g., Europium) is typically conjugated to an anti-tag antibody that recognizes a tagged kinase, and a fluorescent acceptor is conjugated to a tracer molecule that binds to the kinase's active site. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[17][18] TR-FRET assays offer a large assay window and reduced interference from compound fluorescence.[19]

Cell-Based Assays: Bridging the Gap to In Vivo Efficacy

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment where ATP concentrations are high and kinases are part of complex signaling networks.[8][20] Cell-based assays are therefore critical for validating biochemical hits and predicting in vivo efficacy.[21]

  • Cellular Phosphorylation Assays: These assays directly measure the inhibition of a kinase's activity within a cell by quantifying the phosphorylation of its downstream substrate.[9][21] This is often achieved using antibody-based detection methods such as ELISA, AlphaLISA, or Western blotting, with phospho-specific antibodies providing high specificity.[9]

  • Target Engagement Assays (e.g., NanoBRET™): Determining if a compound binds to its intended target in living cells is a crucial step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying target engagement.[21] It utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

  • Cell Proliferation/Viability Assays: For kinases implicated in cancer, assessing the impact of inhibitors on cell proliferation and viability is a key endpoint. Assays like the BaF3 cell proliferation assay can be used for oncogenic kinases that drive cell survival.[21] Inhibition of the kinase leads to cell death, providing a functional readout of compound activity.

Pillar 2: Detailed Protocols for Key Assays

The following protocols provide a starting point for the development of assays for 5-aminopyrazole compounds. Optimization of reagent concentrations, incubation times, and other parameters will be necessary for each specific kinase-inhibitor pair.

Protocol 1: Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of a 5-aminopyrazole inhibitor.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Incubation & Readout P1 Prepare Assay Buffer P2 Prepare Kinase Solution P3 Prepare Tracer Solution A2 Add Kinase-Tracer Mix P2->A2 Pre-mix P4 Prepare Inhibitor Dilutions P3->A2 Pre-mix A1 Add Inhibitor/DMSO to 384-well plate P4->A1 Test Compounds I1 Incubate at RT (e.g., 60 min) A2->I1 R1 Read Fluorescence Polarization (mP) I1->R1

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled tracer specific for the kinase

  • 5-aminopyrazole test compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the kinase and a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.

    • Perform a serial dilution of the 5-aminopyrazole test compound in DMSO, followed by a dilution into assay buffer to create a 2X final concentration series.

  • Assay Plate Setup:

    • Add 5 µL of the 2X test compound dilutions or DMSO (for no inhibitor and high binding controls) to the wells of the 384-well plate.

    • To the "no inhibitor" and test compound wells, add 5 µL of the 2X kinase/tracer pre-mixture.

    • To the "low binding" control wells, add 5 µL of the 2X tracer solution without the kinase.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Quantitative Data Summary Table:

ParameterRecommended Value/Range
Kinase Concentration1-10 nM
Tracer Concentration0.5-5 nM
Incubation Time60-120 minutes
DMSO Tolerance< 1% final concentration
Z' Factor> 0.5 for a robust assay
Protocol 2: Cell-Based Substrate Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of a 5-aminopyrazole compound to inhibit the phosphorylation of a specific substrate in a cellular context.

Workflow Diagram:

WB_Assay_Workflow C1 Seed Cells C2 Treat with Inhibitor C1->C2 C3 Stimulate Pathway (if necessary) C2->C3 C4 Lyse Cells C3->C4 E1 Protein Quantification C4->E1 S1 SDS-PAGE E1->S1 T1 Transfer to Membrane S1->T1 B1 Block Membrane T1->B1 P1 Primary Antibody Incubation (p-Substrate, Total Substrate, Loading Control) B1->P1 P2 Secondary Antibody Incubation P1->P2 D1 Develop and Image P2->D1 A1 Densitometry Analysis D1->A1

Caption: Workflow for Western Blot-based phosphorylation assay.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • 5-aminopyrazole test compound

  • Stimulant for the signaling pathway (if required)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific substrate, total substrate, loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the 5-aminopyrazole compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

    • If the pathway requires activation, add a stimulant (e.g., a growth factor) for a short period (e.g., 15-30 minutes) before lysis.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.

Data Analysis:

  • Perform densitometry analysis on the bands to quantify the levels of the phosphorylated substrate, total substrate, and loading control.

  • Normalize the phosphorylated substrate signal to the total substrate signal and/or the loading control.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Example: p38α MAPK

Many 5-aminopyrazole compounds are potent inhibitors of p38α MAP kinase.[3][22] The following diagram illustrates the p38α signaling pathway, which can be interrogated using the cellular phosphorylation assay described above by measuring the phosphorylation of a downstream substrate like MK2.

p38_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38α MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38α MAPK signaling pathway.

Pillar 3: Ensuring Data Integrity and Trustworthiness

The trustworthiness of assay data is paramount in drug discovery. Every protocol should be a self-validating system.

  • Assay Validation: Key assay parameters should be rigorously validated. This includes determining the assay's sensitivity, dynamic range, and robustness (e.g., Z' factor for HTS assays).[12][16] For enzymatic assays, determining the Michaelis-Menten constant (Km) for ATP is crucial for understanding the mechanism of ATP-competitive inhibitors.[23][24]

  • Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. A known potent inhibitor of the target kinase should be used as a positive control to validate assay performance.[10] A negative control compound, structurally similar but inactive, can help identify non-specific effects.

  • Orthogonal Assays: Confirming hits with a second, distinct assay format (an orthogonal assay) is highly recommended.[25] For example, a hit from an FP binding assay could be confirmed in an enzymatic activity assay or a cell-based assay. This helps to eliminate false positives arising from assay-specific artifacts.

  • Selectivity Profiling: To assess the specificity of a 5-aminopyrazole inhibitor, it should be screened against a panel of other kinases.[10] This provides a selectivity profile and helps to identify potential off-target effects that could lead to toxicity.

Conclusion

The 5-aminopyrazole scaffold continues to be a rich source of innovative kinase inhibitors. The successful development of these compounds relies on the implementation of a well-designed and rigorously validated assay cascade. By integrating direct binding assays, enzymatic activity assays, and physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's pharmacological profile. The principles and protocols outlined in this guide provide a solid foundation for generating high-quality, reliable data to drive informed decision-making and accelerate the translation of promising 5-aminopyrazole compounds into novel therapeutics.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • BPS Bioscience. Fluorescence Polarization Assay Kits. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Cui, T., et al. (2021). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Frontiers in Oncology, 11, 708898. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Norman, M. H., et al. (2011). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 673-677. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(1), 64-74. [Link]

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  • Vasta, J. F., et al. (2018). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 649-659. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • van der Nagel, B. C. H., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Clinica Chimica Acta, 548, 117506. [Link]

  • Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS DISCOVERY: Advancing Life Sciences R&D, 12(6), 743-755. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(1), 64-74. [Link]

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  • Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. [Link]

  • Golub, T. R., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PLoS ONE, 9(6), e100709. [Link]

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Method

Application Note &amp; Protocols: The Strategic Utility of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole as a Core Intermediate in Medicinal Chemistry

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] Within this privileged scaffold, 5-aminopyrazoles represent a par...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] Within this privileged scaffold, 5-aminopyrazoles represent a particularly versatile class of intermediates, serving as foundational synthons for the construction of complex, fused heterocyclic systems of significant pharmacological interest.[4][5] This application note provides a detailed technical guide on the synthesis and strategic application of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole. We will elucidate the rationale behind its synthesis, present a robust protocol for its preparation, and demonstrate its utility in the subsequent synthesis of a pyrazolo[3,4-d]pyrimidine core, a key structure in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered 1,2-diazole ring system of pyrazole is a recurring motif in a multitude of clinically successful drugs, including kinase inhibitors like Ruxolitinib, anti-inflammatory agents such as Celecoxib, and treatments for erectile dysfunction like Sildenafil.[2][3] Its prevalence stems from its unique physicochemical properties: the pyrazole ring is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and its substitution pattern can be precisely controlled to modulate pharmacological activity and pharmacokinetic properties.

5-Aminopyrazoles are particularly powerful building blocks. The C5-amino group serves as a reactive nucleophilic handle, enabling the annulation of additional rings to create fused systems that mimic endogenous purine structures, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.[4] These fused heterocycles are central to the design of inhibitors for various enzyme families, most notably protein kinases.

The subject of this note, 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole , incorporates a 2-fluorobenzyl substituent at the N1 position. This specific substitution is strategically significant for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can alter pKa, lipophilicity, and metabolic stability.

  • Conformational Control: The ortho-fluoro substituent can induce a specific conformational preference in the benzyl group, which can be critical for binding to a target protein.

  • Pharmacophoric Interactions: The fluorobenzyl moiety can engage in specific interactions within a protein's binding pocket, such as halogen bonding or favorable dipole interactions.

This guide details the synthesis of this key intermediate and its subsequent conversion into a high-value heterocyclic system.

Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole

The most common and efficient method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or its equivalent.[5] In this case, we utilize (2-fluorobenzyl)hydrazine and ethoxymethylenemalononitrile (EMMN).

Mechanistic Rationale

The reaction proceeds via a well-established pathway. The more nucleophilic nitrogen of the (2-fluorobenzyl)hydrazine initially attacks one of the nitrile groups of EMMN, which is a potent Michael acceptor. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring. This method is highly regioselective and typically proceeds in high yield under mild conditions.

Workflow for Synthesis of the Intermediate

The logical flow for the synthesis is straightforward, beginning with commercially available starting materials and proceeding to the final intermediate through a one-pot cyclocondensation reaction.

G cluster_0 Step 1: Synthesis of Intermediate start Starting Materials: (2-Fluorobenzyl)hydrazine Ethoxymethylenemalononitrile (EMMN) reaction Cyclocondensation Reaction Solvent: Ethanol Conditions: Reflux start->reaction Combine & Heat workup Reaction Work-up: Cooling & Precipitation Filtration reaction->workup Reaction Complete product Product: 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile workup->product Isolate

Caption: Synthetic workflow for 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile

ParameterValue / Description
Reaction Cyclocondensation
Key Reagents (2-Fluorobenzyl)hydrazine, Ethoxymethylenemalononitrile (EMMN)
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Time 2-4 hours
Expected Yield 85-95%

Materials:

  • (2-Fluorobenzyl)hydrazine (1.0 eq)

  • Ethoxymethylenemalononitrile (EMMN) (1.0 eq)

  • Absolute Ethanol (approx. 10 mL per gram of hydrazine)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add (2-fluorobenzyl)hydrazine (1.0 eq) and absolute ethanol. Stir the mixture until the hydrazine is fully dissolved.

  • Reagent Addition: Add ethoxymethylenemalononitrile (1.0 eq) to the solution in one portion. A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Precipitation and Filtration: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile is typically of high purity and can be used in the next step without further purification.

Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

The true value of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole lies in its ability to serve as a scaffold for more complex heterocycles. A prime application is the construction of the pyrazolo[3,4-d]pyrimidine ring system, a common core in many kinase inhibitors.

Mechanistic Rationale

This transformation is achieved through a condensation and cyclization sequence. The 5-amino group of the pyrazole reacts with a suitable 1,3-dielectrophile. In this protocol, we use formamide, which serves as both the reagent and the solvent. At high temperatures, formamide provides the single carbon atom required to form the pyrimidine ring. The reaction involves initial formylation of the amino group, followed by an intramolecular cyclization with the adjacent cyano group, leading to the fused aromatic system.

Workflow for Pyrazolo[3,4-d]pyrimidine Formation

G cluster_1 Step 2: Fused Ring Synthesis start_intermediate Intermediate: 5-Amino-1-(2-fluorobenzyl)-1H- pyrazole-4-carbonitrile reaction_fused Condensation/Cyclization Reagent/Solvent: Formamide Conditions: High Temp (150-180 °C) start_intermediate->reaction_fused Heat in Formamide workup_fused Reaction Work-up: Cooling & Dilution (H₂O) Filtration reaction_fused->workup_fused Reaction Complete product_fused Final Product: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine workup_fused->product_fused Isolate

Caption: Workflow for synthesis of a fused pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocol

Protocol 2: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

ParameterValue / Description
Reaction Condensation / Cyclization
Key Reagents 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile, Formamide
Solvent Formamide
Temperature 150-180 °C
Time 4-8 hours
Expected Yield 70-85%

Materials:

  • 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Formamide

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Beaker, ice bath, Büchner funnel, and filter paper

Procedure:

  • Reaction Setup: Place the 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask. Add an excess of formamide (enough to create a stirrable slurry, typically 5-10 volumes).

  • Heating: Heat the mixture to 150-180 °C. The solid should dissolve as the temperature increases. Caution: This operation should be performed in a well-ventilated fume hood as formamide can decompose to ammonia and carbon monoxide at high temperatures.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction by TLC until the starting material is no longer visible. The reaction can take several hours (4-8 h).

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker of cold water with stirring. A solid product will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a wash with a small amount of cold ethanol or diethyl ether.

  • Drying: Dry the product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, under vacuum to obtain the final compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Summary and Conclusion

5-Amino-1-(2-fluorobenzyl)-1H-pyrazole is a high-value, versatile intermediate that provides a direct entry point to complex heterocyclic systems of interest in drug discovery. The synthetic routes described are robust, scalable, and utilize readily available starting materials. The strategic placement of the 2-fluorobenzyl group offers significant advantages for developing targeted therapeutics. The protocols provided herein are designed to be self-validating and serve as a reliable foundation for researchers synthesizing novel compounds based on the pyrazole and pyrazolo[3,4-d]pyrimidine scaffolds.

References

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Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-Benzyl-5-aminopyrazoles as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1-Benzyl-5-aminopyrazole Scaffold in Kinase Inhibition The 1-benzyl-5-aminopyrazole scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-Benzyl-5-aminopyrazole Scaffold in Kinase Inhibition

The 1-benzyl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] The 1-benzyl-5-aminopyrazole core provides a versatile framework for designing inhibitors that can target the ATP-binding site of various kinases. The pyrazole ring can act as a hinge-binder, forming key hydrogen bond interactions, while the benzyl and amino substituents can be modified to achieve potency and selectivity.[6][7]

This guide provides a detailed overview of the structure-activity relationship (SAR) studies of 1-benzyl-5-aminopyrazole derivatives, along with protocols for their synthesis and biological evaluation. The insights presented herein are synthesized from various studies on related aminopyrazole and 1-benzyl-pyrazole kinase inhibitors, offering a comprehensive view for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-benzyl-5-aminopyrazole derivatives can be systematically explored by considering modifications at three key positions: the N1-benzyl group, the C3 and C4 positions of the pyrazole core, and the C5-amino group.

The N1-Benzyl Group: Probing the Hydrophobic Pocket

The 1-benzyl group typically occupies a hydrophobic pocket in the kinase active site. Modifications to the benzene ring can significantly impact binding affinity and selectivity.

  • Substituent Position: The position of substituents on the benzyl ring is critical. Studies on related 1-benzyl-1H-pyrazole inhibitors of RIP1 kinase have shown that substitutions at the ortho and para positions are generally well-tolerated and can lead to increased potency.[8]

  • Electronic Effects: Both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific kinase target. For instance, in a series of 7-azaindole ALK inhibitors, a 3-fluoro substitution on the benzyl group led to an improvement in potency.[9]

  • Steric Bulk: The size of the substituent is a key factor. While smaller lipophilic groups like halogens or methyl are often preferred, larger groups can be introduced to probe for additional binding interactions.[10] However, excessively bulky groups may lead to steric clashes and a loss of activity.

Table 1: Representative SAR of the N1-Benzyl Group in Pyrazole-based Kinase Inhibitors

CompoundBenzyl SubstitutionTarget KinaseIC50 (nM)Reference
1a 2,4-dichloroRIP178[8]
1b 4-chloroRIP1160[8]
1c 4-methoxyRIP1>1000[8]
2a 3-fluoroALKPotent[9]
2b 3,5-difluoroALKPotent[9]
The Pyrazole Core: The Hinge-Binding Motif

The pyrazole core is often crucial for anchoring the inhibitor to the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

  • C3 Position: Substitutions at the C3 position can modulate potency and selectivity. Small alkyl groups or substituted aryl rings can be introduced to explore interactions with the surrounding amino acid residues.

  • C4 Position: The C4 position is often a point for introducing larger substituents that can extend into the solvent-exposed region or other sub-pockets of the ATP-binding site. This can be a key area for optimizing selectivity and physicochemical properties.

The C5-Amino Group: A Key Interaction Point

The 5-amino group is a critical feature of this scaffold, often forming one or more hydrogen bonds with the kinase hinge region.

  • Primary Amine: An unsubstituted amino group is often essential for potent inhibition, as it can act as a hydrogen bond donor.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can be explored to introduce additional interactions. For example, in a series of JNK3 inhibitors, an N-phenyl urea group at this position was found to bind in a hydrophobic pocket.[7]

  • Cyclization: The 5-amino group can also serve as a handle for the synthesis of fused pyrazolo-heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have shown potent kinase inhibitory activity.[11][12]

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Start 1-Benzyl-5-aminopyrazole Core Mod_Benzyl Modify N1-Benzyl Group Start->Mod_Benzyl Mod_Pyrazole Modify Pyrazole Core (C3, C4) Start->Mod_Pyrazole Mod_Amino Modify C5-Amino Group Start->Mod_Amino Analogs Library of Analogs Mod_Benzyl->Analogs Mod_Pyrazole->Analogs Mod_Amino->Analogs In_Vitro In Vitro Kinase Assay (IC50) Analogs->In_Vitro Cell_Based Cell-Based Assay (EC50) In_Vitro->Cell_Based Selectivity Kinase Selectivity Profiling Cell_Based->Selectivity SAR_Analysis SAR Analysis & Iteration Selectivity->SAR_Analysis SAR_Analysis->Mod_Benzyl Optimize Potency SAR_Analysis->Mod_Pyrazole Improve Selectivity SAR_Analysis->Mod_Amino Enhance Interactions

Figure 1: A generalized workflow for the SAR-driven optimization of 1-benzyl-5-aminopyrazole kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzyl-5-aminopyrazole Derivatives

This protocol provides a general method for the synthesis of the 1-benzyl-5-aminopyrazole core, which can be adapted to introduce various substituents. The most common route involves the condensation of a β-ketonitrile with a substituted benzylhydrazine.[13]

Materials:

  • Substituted benzylhydrazine hydrochloride

  • β-Ketonitrile (e.g., malononitrile, cyanoacetone)

  • Base (e.g., triethylamine, sodium ethoxide)

  • Solvent (e.g., ethanol, isopropanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Benzylhydrazine (if not commercially available): Substituted benzylhydrazines can be prepared from the corresponding benzyl halides and hydrazine hydrate.

  • Condensation Reaction:

    • To a solution of the substituted benzylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) and stir for 15-30 minutes at room temperature.

    • Add the β-ketonitrile to the reaction mixture.

    • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-benzyl-5-aminopyrazole derivative.

Note: The regioselectivity of the reaction may vary depending on the substituents on the β-ketonitrile.

Synthesis_Scheme reagents R1-CH2-NHNH2 (Substituted Benzylhydrazine) + R2-CO-CH2-CN (β-Ketonitrile) intermediate [Intermediate] reagents->intermediate Base, Solvent Reflux product 1-Benzyl-5-aminopyrazole Derivative intermediate->product Cyclization

Figure 2: General synthetic scheme for 1-benzyl-5-aminopyrazole derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4] This assay measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test compounds (1-benzyl-5-aminopyrazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[14]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the kinase substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

The 1-benzyl-5-aminopyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic approach to SAR, involving the targeted modification of the N1-benzyl group, the pyrazole core, and the C5-amino group, is crucial for optimizing potency, selectivity, and drug-like properties. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, enabling researchers to efficiently explore the chemical space around this important scaffold and identify promising drug candidates.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7234. [Link]

  • ResearchGate. SAR of the substituted benzyl group. [Link]

  • Joachim, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • LoGrasso, P. V., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(31), 20835-20845. [Link]

  • Spinnler, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • Scarbrough, R. J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(31), 20835-20845. [Link]

  • Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653. [Link]

  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 388-414. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. [Link]

  • Rusinov, V. L., et al. (2013). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Organic & Biomolecular Chemistry, 11(30), 5005-5014. [Link]

  • Boruah, H., & Boruah, R. C. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 1568-1595. [Link]

  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 388-414. [Link]

  • ResearchGate. Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. [Link]

  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5369-5389. [Link]

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Method

Application Notes and Protocols for the In Vitro Characterization of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a novel compound featuring the biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a novel compound featuring the biologically significant pyrazole scaffold. Pyrazole derivatives are a prominent class of heterocyclic compounds known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2][3][4][5][6] This guide presents a logical, tiered workflow designed for researchers in drug discovery and development. We begin with foundational cytotoxicity profiling to establish a therapeutic window, followed by a robust target engagement assay to confirm cellular interaction, and conclude with specific functional assays to probe potential anti-inflammatory and anti-proliferative effects. Each protocol is designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[6] Its unique structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The subject of this guide, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, incorporates three key features: the pyrazole core, a 5-amino group which can serve as a critical pharmacophore, and a 1-(2-fluorobenzyl) group that may enhance binding affinity and modulate metabolic stability.

Given these structural alerts, a systematic in vitro investigation is warranted. Our approach is not merely to screen for activity but to build a mechanistic understanding from the outset. This workflow is designed to answer three fundamental questions in sequence:

  • Safety & Potency: At what concentrations does the compound affect cell health? (Cytotoxicity)

  • Mechanism of Action: Does the compound physically interact with its intended protein targets within a live cell? (Target Engagement)

  • Functional Effect: Does this interaction translate into a measurable biological response relevant to the pyrazole class? (Functional Assays)

This structured approach minimizes resource expenditure by using data from foundational assays to inform the design of more complex, hypothesis-driven experiments.

Figure 1: A tiered workflow for the in vitro characterization of novel compounds.

Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent compound preparation is the bedrock of reproducible results. The choice of solvent and the final concentration in assays are critical variables that must be controlled to prevent experimental artifacts. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be minimized to avoid solvent-induced cytotoxicity.[7]

Protocol:

  • Prepare a High-Concentration Stock: Weigh out a precise amount of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare intermediate dilutions in complete cell culture medium.

  • Final Concentration: When adding the compound to cells, ensure the final concentration of DMSO in the well does not exceed 0.5% (v/v) to mitigate solvent toxicity.[7]

Protocol 1: Foundational Cytotoxicity Profiling via MTT Assay

Principle: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7] This assay is crucial for determining the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[7]

G Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Allow Attachment) Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h (Treatment Period) Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Select appropriate human cell lines. For a general screen, use a common cancer line (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous line (e.g., HEK293 - embryonic kidney) to assess selectivity.[8]

    • Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[7]

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the compound in complete medium, starting from a high concentration (e.g., 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This represents 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin, 10 µM). This validates the assay's responsiveness.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_Treated / Abs_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human cell line used for the assayMCF-7 (Breast Cancer)
Seeding Density Cells per well8,000
Treatment Time Duration of compound exposure48 hours
Compound IC50 Concentration for 50% viability reductione.g., 15.2 ± 1.8 µM
Positive Control Known cytotoxic agentDoxorubicin (IC50: e.g., 1.1 µM)
Selectivity Index IC50 (Normal Cells) / IC50 (Cancer Cells)e.g., >5

Protocol 2: Cellular Target Engagement via CETSA

Principle: Confirming that a compound binds its intended target inside a cell is a critical step in drug development, linking a biochemical effect to a cellular outcome.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[11] It operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its thermal stability.[11] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified by separating soluble and aggregated fractions and measuring the amount of soluble target protein remaining.

G cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein (Stabilized) cluster_2 Denatured & Aggregated cluster_3 Remains Soluble a1 a2 heat1 Heat Pulse a3 b1 b2 heat2 Heat Pulse b3 ligand c1 c2 c3 d1 d2 d3 ligand2 heat1->c1 heat2->d1

Figure 3: Principle of CETSA. Ligand binding stabilizes the target protein, preventing its denaturation upon heating.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Treat the cells with the compound at a concentration known to be non-toxic (e.g., 10x below the IC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Heat Challenge:

    • Clear the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated samples again at high speed (20,000 x g for 20 min at 4°C) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification of Soluble Target Protein:

    • Analyze the amount of the specific target protein remaining in the supernatant using a standard protein quantification method, such as:

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

      • ELISA: Use a specific antibody pair to quantify the target protein.

    • Quantify the band intensity (Western Blot) or signal (ELISA) for each temperature point.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating a higher melting temperature (Tm) and increased protein stability.

Protocol 3: Functional Activity Screening

Rationale: Once cytotoxicity and target engagement are established, the next step is to assess the compound's effect on a relevant biological pathway. Based on the extensive literature on pyrazole derivatives, anti-inflammatory and anti-proliferative activities are common and relevant starting points.[3][4][6][12]

Anti-Inflammatory Activity: TNF-α and IL-6 Inhibition Assay

Principle: Many anti-inflammatory compounds work by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in immune cells (e.g., RAW 264.7 macrophages or human PBMCs). The ability of the compound to reduce the secretion of these cytokines into the culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in ~80% confluency the next day.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE for 1-2 hours.

    • Controls: Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 1 µM).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an "unstimulated" control group that receives no LPS.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the recombinant cytokine standards provided in the kit.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Normalize the data by expressing cytokine levels as a percentage of the LPS-stimulated vehicle control (set to 100%).

    • Plot the percentage of cytokine inhibition against compound concentration to determine the IC50 for the functional response.

Anti-Proliferative Activity: Colony Formation Assay

Principle: While the MTT assay measures short-term metabolic effects, the colony formation (or clonogenic) assay assesses the long-term ability of a single cell to proliferate and form a colony. It is a gold-standard assay for determining the cytotoxic and cytostatic effects of anti-cancer agents over a longer duration (7-14 days).

Methodology:

  • Cell Seeding: Seed a low number of cancer cells (e.g., 200-500 cells) into each well of a 6-well plate.

  • Treatment: Allow cells to attach for 24 hours, then treat with non-toxic to moderately toxic concentrations of the compound (e.g., ranging from 0.25x to 2x the MTT IC50 value).

  • Incubation: Incubate the plates for 7-14 days, refreshing the medium (with or without the compound, depending on the experimental design) every 3-4 days.

  • Colony Staining:

    • When visible colonies (typically >50 cells) have formed in the vehicle control wells, wash the plates with PBS.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Image the plates and count the number of colonies in each well.

    • The results can be expressed as a "Plating Efficiency" and "Surviving Fraction" to quantify the anti-proliferative effect.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Oxford Academic. (2025). In vitro and in vivo testing of new compounds | Pharmaceutical Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • BTL. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro screening of novel NL compounds: (A) hit compounds were.... Retrieved from [Link]

  • PubMed. (2016). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Retrieved from [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of Animal Models for the Preclinical Evaluation of Pyrazole-Based Inhibitors

Abstract The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including cancers, inflammatory disorders, and viral...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including cancers, inflammatory disorders, and viral infections.[1][2][3] The transition from a promising in vitro profile to a viable clinical candidate critically depends on rigorous preclinical evaluation in relevant animal models. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for testing the efficacy and safety of novel pyrazole-based inhibitors. We emphasize the causal relationships behind experimental design choices to ensure the generation of robust, translatable data.

The Central Role of Pyrazole Scaffolds in Drug Discovery

Pyrazole, a five-membered diazole heterocycle, is a cornerstone of many successful therapeutic agents.[2] Its unique chemical properties allow it to serve as a versatile scaffold, enabling precise interactions with various biological targets.[4] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and a new generation of kinase inhibitors like Ruxolitinib (JAK inhibitor) and Crizotinib (ALK/ROS1 inhibitor) highlight the therapeutic breadth of this chemical class.[1][5]

Many recently developed pyrazole derivatives function as potent enzyme inhibitors, particularly targeting protein kinases that are dysregulated in diseases like cancer and autoimmune disorders.[6][7][8] These kinases, including VEGFR, EGFR, CDKs, and PI3K, are critical nodes in signaling pathways that control cell proliferation, survival, and angiogenesis.[6][9][10] While in vitro assays are essential for initial screening and determining inhibitory constants (IC₅₀), they cannot replicate the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD) that governs a drug's activity in a living system.[11] Therefore, in vivo testing in appropriate animal models is an indispensable step in the drug development pipeline.[12][13]

Strategic Selection of the Animal Model: A Decision-Making Framework

Choosing the right animal model is the most critical decision in preclinical efficacy testing.[12][14] An inappropriate model can lead to misleading results, wasting significant time and resources. The selection process should be a systematic, mechanism-driven exercise tailored to the specific pyrazole inhibitor and its intended therapeutic application.

Causality in Model Selection

The primary driver for model selection is the inhibitor's mechanism of action and the pathophysiology of the target disease. Rodent models, particularly mice, are most common due to their genetic tractability, rapid breeding cycles, and physiological similarities to humans.[15][16]

  • For Oncology Inhibitors: The choice depends on the specific target and the role of the immune system.

    • Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID).[15] These are the workhorses for testing cytotoxic or cytostatic agents that directly target the tumor. Patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted, are increasingly used as they better retain the heterogeneity of the original tumor.[14][17]

    • Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[17] These models are essential for evaluating immunomodulatory agents, such as checkpoint inhibitors, where the interaction between the drug, the tumor, and a functional immune system is paramount.[17]

    • Genetically Engineered Mouse Models (GEMMs): These mice are engineered to develop spontaneous tumors that more accurately mimic human cancer progression.[15][16] They are invaluable for studying tumor initiation, promotion, and prevention.

  • For Anti-Inflammatory Inhibitors: The goal is to induce a measurable inflammatory response.

    • Acute Inflammation Models: Models like carrageenan- or croton oil-induced edema are used to evaluate inhibitors of early-stage inflammatory processes.[18][19] They are characterized by rapid onset and resolution.

    • Chronic Inflammation Models: Adjuvant- or collagen-induced arthritis models are employed for testing inhibitors intended for chronic conditions like rheumatoid arthritis.[18] These models exhibit a prolonged inflammatory state and tissue destruction.

  • For Metabolic Disease Inhibitors: Models that replicate key aspects of human metabolic disorders are used.

    • Genetic Models: Mice such as the Lep ob/ob (obese and type 2 diabetic) or db/db mouse are standard models for studying obesity and diabetes.[20][21]

    • Diet-Induced Models: Feeding rodents a high-fat diet (HFD) can induce obesity, insulin resistance, and other features of metabolic syndrome, providing a translationally relevant context.[21][22][23]

  • For Neurodegenerative Disease Inhibitors: These models typically involve genetic modifications to replicate proteinopathies or neurochemical deficits.

    • Transgenic Models: Mice or rats overexpressing proteins like α-Synuclein (Parkinson's) or mutant Huntingtin (Huntington's) are used to study disease mechanisms and test therapeutic interventions.[24][25][26][27]

The following diagram illustrates a decision-making workflow for model selection.

G cluster_area Therapeutic Area cluster_oncology Oncology Model Selection cluster_inflammation Inflammation Model Selection cluster_metabolic Metabolic Model Selection cluster_neuro Neuro Model Selection start Start: Define Pyrazole Inhibitor's Target and Therapeutic Area Oncology Oncology start->Oncology Inflammation Inflammation start->Inflammation Metabolic Metabolic Disease start->Metabolic Neuro Neurodegeneration start->Neuro Immune_Target Target Immune System? Oncology->Immune_Target Acute Acute Condition? Inflammation->Acute Chronic Chronic Condition? Inflammation->Chronic Genetic_Met Genetic Driver? Metabolic->Genetic_Met Diet_Met Diet-Related? Metabolic->Diet_Met Proteinopathy Model Proteinopathy? Neuro->Proteinopathy Syngeneic Use Syngeneic or Humanized Model Immune_Target->Syngeneic Yes Direct_Target Direct Tumor Target Immune_Target->Direct_Target No Xenograft Use Xenograft (Cell line or PDX) Direct_Target->Xenograft Carrageenan Use Carrageenan or Croton Oil Model Acute->Carrageenan Arthritis Use Adjuvant/Collagen -Induced Arthritis Model Chronic->Arthritis obob Use Genetic Model (e.g., ob/ob, db/db) Genetic_Met->obob HFD Use Diet-Induced Model (e.g., HFD) Diet_Met->HFD Transgenic_Neuro Use Transgenic Model (e.g., α-Synuclein o/e) Proteinopathy->Transgenic_Neuro

Caption: Decision tree for selecting an appropriate animal model.

Protocols for In Vivo Evaluation

The following protocols are generalized templates. All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to initiation.

General Pre-Study Protocol: Formulation and Dose-Range Finding

Rationale: Before an efficacy study, the inhibitor must be formulated for in vivo administration, and a safe dose range must be established. This is a self-validating step to prevent confounding efficacy results with toxicity.

Steps:

  • Formulation Development:

    • Test the solubility of the pyrazole compound in various biocompatible vehicles (e.g., saline, PBS with 5% DMSO, 0.5% methylcellulose).

    • Select a vehicle that provides a stable and homogenous solution or suspension.

    • Causality: An improper formulation can lead to poor bioavailability or local irritation, confounding the experimental results.

  • Acute Tolerability/Dose-Range Finding Study:

    • Use a small cohort of healthy animals (e.g., n=3-5 per group).

    • Administer single escalating doses of the inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Monitor animals daily for at least 7-14 days for clinical signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).[28]

    • The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not induce significant morbidity or weight loss.

    • Trustworthiness: This step ensures that the doses selected for the efficacy study are well-tolerated and unlikely to cause non-specific, toxicity-driven effects.

Protocol: Efficacy in a Subcutaneous Xenograft Cancer Model

Application: Testing a pyrazole-based inhibitor targeting a kinase (e.g., VEGFR, CDK2) involved in tumor cell proliferation.[6][9][29]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old.

  • Human cancer cell line (e.g., A549 lung cancer, PC-3 prostate cancer).[6][29]

  • Sterile PBS, cell culture medium, and Matrigel (optional).

  • Calipers for tumor measurement.

  • Formulated pyrazole inhibitor and vehicle control.

Workflow Diagram:

G A 1. Cell Culture & Harvest B 2. Subcutaneous Implantation (n=~10/group) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Tumor Volume ~100-150mm³) C->D E 5. Treatment Initiation (Vehicle, Inhibitor, Std. of Care) D->E F 6. Daily Monitoring (Tumor Vol., Body Wt.) E->F G 7. Endpoint Analysis (e.g., Day 21 or Tumor >1500mm³) F->G H 8. Tissue Collection & Downstream Analysis G->H

Caption: Experimental workflow for a xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase. Resuspend cells in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, Pyrazole Inhibitor Low Dose, Pyrazole Inhibitor High Dose, Standard-of-Care Positive Control).

    • Causality: Randomization based on tumor volume is crucial to prevent bias and ensure that all groups start with a similar tumor burden.

  • Treatment Administration:

    • Administer the formulated inhibitor and vehicle control according to the pre-determined schedule (e.g., once daily, 5 days/week) and route (e.g., oral gavage).

    • Record the body weight of each animal daily or 3 times per week.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor for signs of toxicity. The primary tolerability endpoint is body weight change.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the vehicle group reach a pre-defined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • At the endpoint, euthanize animals and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

    • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

Parameter Example Value Rationale
Animal StrainAthymic Nude MouseLacks T-cells, preventing rejection of human tumor cells.[15]
Cell LinePC-3 (Prostate Cancer)Well-characterized, forms reliable subcutaneous tumors.
Implantation SiteRight Flank (Subcutaneous)Allows for easy and consistent tumor measurement.[13]
Starting Tumor Vol.100-150 mm³Ensures tumors are established and vascularized before treatment.
Dosing Regimen10 mg/kg, QD, POBased on MTD studies and desired therapeutic exposure.
Primary EndpointTumor Growth Inhibition (TGI)A quantitative and standardized measure of anti-tumor efficacy.[30]
Secondary EndpointBody Weight ChangeKey indicator of compound tolerability.[28]
Protocol: Efficacy in a Carrageenan-Induced Acute Inflammation Model

Application: Testing a pyrazole-based inhibitor with potential anti-inflammatory properties.[12][31]

Materials:

  • Rats (e.g., Wistar) or mice, 180-200g.

  • 1% (w/v) λ-Carrageenan solution in sterile saline.

  • Ptychometer or digital plethysmometer.

  • Formulated pyrazole inhibitor and vehicle control.

  • Positive control (e.g., Indomethacin).

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least 7 days. Fast animals overnight before the experiment.

    • Divide animals into treatment groups (Vehicle, Inhibitor, Positive Control).

  • Compound Administration:

    • Administer the pyrazole inhibitor, vehicle, or positive control via the desired route (e.g., oral gavage) 60 minutes prior to carrageenan injection.

    • Causality: Pre-treatment is necessary to ensure the compound has been absorbed and reached target tissues before the inflammatory insult.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline (V₀).

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis:

    • Calculate the volume of edema (VE) at each time point: VE = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = ([VE_control - VE_treated] / VE_control) x 100.

Parameter Example Value Rationale
Animal ModelWistar RatStandard model for inflammation studies; exhibits a robust response.[18]
Phlogistic Agent1% λ-CarrageenanInduces a well-characterized, biphasic acute inflammatory response.[19]
Measurement ToolPlethysmometerProvides accurate and quantitative measurement of paw volume (edema).
Time Points1-5 hours post-injectionCaptures the peak inflammatory response, which typically occurs at 3-4 hours.[19]
Primary Endpoint% Inhibition of EdemaDirectly quantifies the anti-inflammatory effect of the test compound.

Conclusion and Future Perspective

The successful preclinical development of novel pyrazole-based inhibitors is contingent upon the judicious selection and rigorous execution of in vivo animal studies. By grounding model selection in the inhibitor's mechanism of action and employing validated, self-consistent protocols, researchers can generate high-quality data that is more predictive of clinical outcomes. The protocols outlined herein provide a foundational framework for evaluating the efficacy and tolerability of this important class of therapeutic agents, paving the way for their advancement into clinical trials.

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Method

Investigational Application Notes for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in Neurodegenerative Disease Models

For Research Use Only. Not for use in diagnostic procedures. Introduction and Rationale Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing healthcare chall...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Rationale

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing healthcare challenge. A key pathological feature common to many of these disorders is chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, which contributes to neuronal dysfunction and death. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3][4]

This document provides detailed investigational protocols for the characterization of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (CAS: 1152858-54-2)[3], a commercially available pyrazole derivative. While direct literature on the neuroprotective applications of this specific molecule is not yet established, its structural motifs and its use as a synthetic intermediate for pharmacologically active compounds suggest its potential as a modulator of pathways relevant to neurodegeneration.[5] For instance, a closely related precursor, Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 256504-39-9), is utilized in the synthesis of compounds targeting cardiovascular diseases, some of which act as soluble guanylate cyclase (sGC) stimulators.[1][2][4][5][6][7] Stimulation of the sGC-cGMP pathway is an emerging therapeutic strategy for neurodegenerative diseases, as it can mitigate oxidative stress, reduce neuroinflammation, and promote neuronal survival.

These application notes are designed to provide researchers with a robust framework to systematically investigate the therapeutic potential of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in relevant in vitro and in vivo models of neurodegenerative disease.

Proposed Mechanism of Action: sGC-cGMP Pathway Modulation

Based on the established roles of similar chemical scaffolds, we hypothesize that 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE may exert neuroprotective effects by modulating the nitric oxide (NO)-sGC-cGMP signaling cascade. In neuroinflammatory states, excessive NO production by microglia can be detrimental. However, targeted stimulation of sGC can have protective downstream effects.

proposed_mechanism cluster_extracellular Extracellular/Microglial cluster_neuronal Neuronal Cytosol Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) sGC Soluble Guanylate Cyclase (sGC) Inflammatory_Stimulus->sGC Dysregulation Compound 5-AMINO-1-(2-FLUOROBENZYL) -1H-PYRAZOLE Compound->sGC Putative Stimulation cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG CREB CREB (p-CREB) PKG->CREB NFkB_inhibition NF-κB Inhibition PKG->NFkB_inhibition Nrf2_activation Nrf2 Activation PKG->Nrf2_activation BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Anti_Inflammatory Anti-Inflammatory Response NFkB_inhibition->Anti_Inflammatory Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response Anti_Inflammatory->Neuronal_Survival Antioxidant_Response->Neuronal_Survival

Caption: Proposed signaling pathway for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Experimental Protocols

The following protocols provide a tiered approach to evaluating the compound, starting with fundamental in vitro assays and progressing to a proof-of-concept in vivo study.

Part 1: In Vitro Characterization

A. Assessment of Anti-Inflammatory Properties in Microglia

  • Objective: To determine if the compound can suppress the inflammatory response in activated microglial cells.

  • Cell Line: BV-2 murine microglial cell line or primary microglia.

  • Protocol:

    • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Plating: Seed 2.5 x 10⁵ cells/mL in a 96-well plate and allow to adhere for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in DMSO. Serially dilute in culture media to achieve final concentrations for testing.

    • Treatment: Pre-treat cells with the compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO at the highest equivalent volume).

    • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubation: Incubate for 24 hours.

    • Endpoint Analysis:

      • Nitric Oxide (NO) Production: Measure nitrite levels in the supernatant using the Griess Reagent assay.

      • Cytokine Release: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

      • Cell Viability: Assess cell viability using an MTT or PrestoBlue assay to rule out cytotoxicity.

ParameterRecommended ConditionRationale
Cell Line BV-2 MicrogliaA standard and well-characterized immortalized cell line for neuroinflammation studies.
Inflammatory Stimulus Lipopolysaccharide (LPS)Potently activates microglia through TLR4, inducing a strong inflammatory response.
Compound Concentrations 0.1 - 25 µM (initial screen)A typical range for screening novel small molecules for biological activity.[1]
Pre-incubation Time 2 hoursAllows for compound uptake and target engagement before the inflammatory insult.
Endpoint Assays Griess, ELISA, MTTProvides a multi-faceted view of the anti-inflammatory effect and potential toxicity.

B. Evaluation of Neuroprotective Effects in Neuronal Cells

  • Objective: To assess if the compound can protect neurons from cell death induced by common neurodegenerative stressors.

  • Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated with retinoic acid) or primary cortical neurons.

  • Protocol:

    • Cell Culture & Differentiation: Culture SH-SY5Y cells and differentiate for 5-7 days with low-serum media containing 10 µM retinoic acid to induce a more neuron-like phenotype.

    • Plating: Seed differentiated cells in a 96-well plate at an appropriate density.

    • Treatment: Pre-treat cells with the compound (e.g., 0.1, 1, 10, 25 µM) for 12-24 hours.

    • Neurotoxic Insult: Introduce a stressor such as:

      • Oxidative Stress: 100 µM H₂O₂ or 250 µM 6-hydroxydopamine (6-OHDA) for Parkinson's models.

      • Excitotoxicity: 50 µM Glutamate for models of ischemic damage or general excitotoxicity.

      • Proteotoxicity: Aggregated Amyloid-beta (Aβ) 1-42 oligomers (1-5 µM) for Alzheimer's models.

    • Incubation: Incubate for 24 hours post-insult.

    • Endpoint Analysis:

      • Cell Viability: Quantify cell survival using an MTT or LDH release assay.

      • Apoptosis: Measure caspase-3/7 activity using a luminescent or fluorescent assay.

      • Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like TMRM.[7]

Part 2: In Vivo Proof-of-Concept Study
  • Objective: To evaluate the compound's ability to mitigate neurodegenerative pathology and behavioral deficits in a relevant animal model.

  • Animal Model: Choice depends on the disease of interest. Examples include:

    • Alzheimer's Disease: 5XFAD or Tg2576 mouse models, which develop amyloid plaques.[8]

    • Parkinson's Disease: MPTP or 6-OHDA induced models, which cause dopaminergic neuron loss.

    • Huntington's Disease: R6/2 mouse model, which expresses a fragment of the mutant huntingtin gene.

  • Protocol (Example using 5XFAD model):

    • Animal Groups: Divide 4-month-old 5XFAD mice into groups (n=10-12 per group): Vehicle control, Compound (e.g., 10 mg/kg), and Wild-type control.

    • Compound Formulation: Formulate the compound for oral gavage or intraperitoneal (I.P.) injection. A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in saline. Brain penetrance of the compound should be confirmed beforehand if possible.

    • Administration: Administer the compound or vehicle daily for 8-12 weeks.[5]

    • Behavioral Testing (Final 2 weeks):

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze: To evaluate short-term working memory.

    • Euthanasia and Tissue Collection: At the end of the treatment period, perfuse animals with saline and collect brain tissue.

    • Endpoint Analysis:

      • Immunohistochemistry: Stain brain sections (hippocampus and cortex) for Aβ plaques (e.g., using 6E10 antibody) and activated microglia (Iba1).

      • Biochemical Analysis: Measure levels of soluble and insoluble Aβ using ELISA.

      • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Proof-of-Concept Viability Cytotoxicity Screen (MTT/LDH Assay) Anti_Inflam Anti-Inflammatory Assay (BV-2 cells + LPS) Viability->Anti_Inflam Neuroprotection Neuroprotection Assay (SH-SY5Y + Stressor) Viability->Neuroprotection Griess Nitric Oxide (Griess) Anti_Inflam->Griess ELISA Cytokines (ELISA) Anti_Inflam->ELISA Model_Selection Select Animal Model (e.g., 5XFAD Mice) Anti_Inflam->Model_Selection Positive Data Leads to Caspase Apoptosis (Caspase 3/7) Neuroprotection->Caspase Viability2 Cell Viability Neuroprotection->Viability2 Neuroprotection->Model_Selection Dosing Chronic Dosing Regimen (8-12 weeks) Model_Selection->Dosing Behavior Behavioral Analysis (MWM, Y-Maze) Dosing->Behavior Tissue_Analysis Post-mortem Tissue Analysis Behavior->Tissue_Analysis IHC IHC (Aβ, Iba1) Tissue_Analysis->IHC Biochem Biochemistry (ELISA, WB) Tissue_Analysis->Biochem

Caption: Tiered experimental workflow for characterizing the compound.

Conclusion

The protocols outlined in this document provide a comprehensive, albeit investigational, starting point for elucidating the potential of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE as a therapeutic agent for neurodegenerative diseases. Given the absence of direct published data, researchers are strongly encouraged to perform thorough dose-response studies and cytotoxicity assessments at each stage. Positive results from the in vitro assays would provide a strong rationale for progressing to more complex and resource-intensive in vivo models. This structured approach ensures a logical and scientifically rigorous evaluation of this novel compound.

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Application

Application Note &amp; Protocols: A Researcher's Guide to Cell-Based Assays for Evaluating Pyrazole Compound Activity

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecules with a wide spectrum of pharmacological activities, particularly as potent anticancer agents.[...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecules with a wide spectrum of pharmacological activities, particularly as potent anticancer agents.[1][2] These compounds frequently exert their effects by modulating critical cellular processes such as cell cycle progression, apoptosis, and signal transduction, often through the inhibition of specific protein kinases.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for essential cell-based assays to characterize the biological activity of novel pyrazole compounds. We delve into the causality behind experimental choices, providing a framework for generating robust, reproducible, and meaningful data.

Introduction: The Significance of Pyrazoles and Cell-Based Assays

Pyrazole derivatives have emerged as a cornerstone in modern drug discovery, with several approved drugs and numerous candidates in clinical development.[4] Their versatile structure allows for diverse chemical modifications, leading to compounds that can selectively target a variety of biological entities, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and components of the PI3K/Akt signaling pathway.[3][5]

Cell-based assays are indispensable tools in this field. Unlike simpler biochemical assays that use isolated components, cell-based assays provide a more physiologically relevant model by preserving the complex intracellular environment and intact signaling pathways.[6][7] They are crucial for initial hit identification, lead optimization, and elucidating the mechanism of action (MOA) of promising compounds.[8] This guide will walk you through a logical workflow for evaluating pyrazole compounds, from initial cytotoxicity screening to more detailed mechanistic studies.

General Experimental Workflow

A systematic approach is vital for the efficient evaluation of novel pyrazole compounds. The workflow typically begins with broad screening to determine the compound's effect on cell viability, followed by more specific assays to understand how the compound elicits its effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Start Novel Pyrazole Compound Library Viability Cell Viability / Cytotoxicity Assay (e.g., MTT, XTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Select Potent Compounds CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Select Potent Compounds Target Target-Specific Assays (e.g., Kinase Inhibition) IC50->Target Select Potent Compounds MOA Mechanism of Action (MOA) Hypothesis Apoptosis->MOA CellCycle->MOA Target->MOA

Caption: General workflow for evaluating pyrazole compounds.

Foundational Assay: Cell Viability and Cytotoxicity

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic experiments.[9]

Scientific Rationale: Colorimetric assays like the MTT and XTT assays are based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow) to a colored formazan product (purple/orange).[10] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[11]

Data Presentation: Representative Pyrazole Compound Activity

The table below summarizes the cytotoxic activity of several pyrazole compounds against various cancer cell lines, illustrating the typical data generated from these assays.

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 33 CDK2 InhibitorHCT116Colon<23.7[1]
Compound 25 VEGFR-2 InhibitorHT29Colon3.17[1]
Compound 7a CDK2 InhibitorHepG2Liver6.1[12]
Compound 7b CDK2 InhibitorHepG2Liver7.9[12]
PTA-1 Tubulin InhibitorMDA-MB-468Breast0.012 (72h)[13]
Protocol: MTT Cell Viability Assay

This protocol provides a robust method for determining the IC50 value of a test compound.[11][14]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)[1]

  • Complete cell culture medium

  • Pyrazole test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15][16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[14][15]

Data Analysis & Trustworthiness:

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

  • IC50 Determination: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[17]

  • Controls: The inclusion of untreated and vehicle controls is critical. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability at the concentration used. A positive control (e.g., a known cytotoxic drug like Doxorubicin) can also be included to validate assay performance.[12]

Mechanistic Assay: Apoptosis Detection

If a pyrazole compound reduces cell viability, the next logical step is to determine if it does so by inducing programmed cell death, or apoptosis. Many pyrazole-based kinase inhibitors are known to trigger apoptosis.[9][18]

Scientific Rationale: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis via flow cytometry.[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. Therefore, by co-staining, we can distinguish between different cell populations:

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[9]

Protocol: Annexin V-FITC/PI Staining for Apoptosis

This protocol details the steps for quantifying apoptosis using flow cytometry.[9]

Materials:

  • 6-well cell culture plates

  • Pyrazole test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the pyrazole compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include vehicle-treated control wells.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis & Trustworthiness:

  • Gating: Use unstained and single-stained (Annexin V only, PI only) controls to set up compensation and gates on the flow cytometer.

  • Quantification: Analyze the dot plots to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).

  • Validation: A time-course experiment (e.g., 12, 24, 48 hours) can validate the apoptotic process, showing a shift from early to late apoptosis over time. A positive control, such as staurosporine, can confirm the assay is working correctly.

Mechanistic Assay: Cell Cycle Analysis

Many pyrazole compounds, particularly CDK inhibitors, exert their anticancer effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Scientific Rationale: The cell cycle distribution of a population of cells can be analyzed by measuring the DNA content of each cell. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[21][22] By fixing cells to make them permeable to the dye and treating with RNase (as PI also binds to double-stranded RNA), flow cytometry can distinguish between:

  • G0/G1 phase: 2N DNA content

  • S phase: Intermediate DNA content (between 2N and 4N)

  • G2/M phase: 4N DNA content[23]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for analysis of cell cycle distribution.[9][22]

Materials:

  • 6-well cell culture plates

  • Pyrazole test compound

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[21]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrazole compound as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[23]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (overnight is also acceptable).[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis & Trustworthiness:

  • Histogram Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase in between.

  • Quantification: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase. An increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[24]

  • Controls: A vehicle-treated control group is essential to establish the baseline cell cycle distribution. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) can be used as a positive control.

Target-Specific Assays: Kinase Inhibition

Given that a large number of pyrazole compounds are designed as kinase inhibitors, directly assessing their impact on specific signaling pathways is a crucial mechanistic step.[3][25]

Scientific Rationale: Western blotting is a powerful technique to measure the phosphorylation status of key proteins within a signaling cascade. A pyrazole compound that inhibits a specific kinase (e.g., CDK2, AKT, EGFR) will lead to a decrease in the phosphorylation of its downstream substrates.[26] By using antibodies specific to both the phosphorylated form and the total amount of a protein, one can determine the specific inhibitory effect of the compound.

Signaling Pathway Example: CDK Inhibition

Pyrazoles like AT7519 are potent inhibitors of CDKs, which control cell cycle progression.[3] Inhibiting CDK2, for example, prevents the phosphorylation of the Retinoblastoma protein (pRb), which in turn keeps the transcription factor E2F sequestered, halting the cell cycle at the G1/S transition.

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Abstract This comprehensive guide details the development and validation of a robust analytical method for the precise quantification of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a critical intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of a robust analytical method for the precise quantification of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a critical intermediate in pharmaceutical synthesis. Recognizing the importance of this compound in drug development, we present a scientifically grounded High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This document provides not only a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deep understanding of the analytical process. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a key building block in the synthesis of various pharmacologically active molecules. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount throughout the drug development lifecycle, from initial synthesis to quality control of the final product.[4][5][6]

This application note addresses the critical need for a robust analytical method by providing a detailed protocol for a reversed-phase HPLC (RP-HPLC) method. The choice of RP-HPLC is predicated on its versatility, high resolution, and suitability for the analysis of polar aromatic compounds like the target analyte.

Method Selection & Rationale: A Scientifically-Driven Approach

The development of a successful analytical method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties.[7] 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a moderately polar molecule containing both a basic amino group and an aromatic pyrazole ring. This dictates the selection of an appropriate chromatographic mode and stationary phase.

A reversed-phase C18 column was selected as the stationary phase due to its hydrophobicity, which provides effective retention for aromatic compounds. The mobile phase composition, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between analyte retention, peak shape, and analysis time. The addition of a buffer is crucial to control the ionization state of the amino group, thereby ensuring consistent retention times and symmetrical peak shapes. A UV detector is employed for quantification, leveraging the chromophoric nature of the pyrazole and benzyl moieties.

Method_Selection_Rationale Analyte 5-AMINO-1-(2-FLUOROBENZYL)- 1H-PYRAZOLE Properties Physicochemical Properties: - Aromatic Rings - Polar Amino Group Analyte->Properties Exhibits Chromatography Chromatographic Mode: Reversed-Phase HPLC Properties->Chromatography Dictates StationaryPhase Stationary Phase: C18 Column Chromatography->StationaryPhase Requires MobilePhase Mobile Phase: Acetonitrile/Buffered Water Chromatography->MobilePhase Utilizes Detection Detection: UV Spectrophotometry Chromatography->Detection Employs

Caption: Rationale for HPLC Method Selection.

Detailed Analytical Protocol: RP-HPLC Method

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), 99.5%

    • Water (HPLC grade or Milli-Q)

    • 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE reference standard

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 10, 25, 50, 100, and 150 µg/mL.

Chromatographic Conditions
ParameterCondition
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Experimental Workflow

HPLC_Workflow start Start prep_solutions Prepare Mobile Phases and Standard Solutions start->prep_solutions prep_sample Prepare Sample Solution (Dissolve in Methanol) start->prep_sample equilibrate Equilibrate HPLC System with Initial Mobile Phase prep_solutions->equilibrate inject_sample Inject Sample Solution (10 µL) prep_sample->inject_sample inject_standards Inject Working Standards (10 µL each) equilibrate->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_sample->acquire_data calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) acquire_data->calibration_curve quantify Quantify Analyte in Sample from Calibration Curve calibration_curve->quantify end End quantify->end

Caption: HPLC Quantification Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, confirming the method's ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range

The linearity of the method was determined by analyzing the working standard solutions at five concentration levels. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the concentration range of 10-150 µg/mL.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range -10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.20%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL

Conclusion: A Validated Method for Confident Quantification

This application note provides a comprehensive and scientifically sound RP-HPLC method for the quantitative determination of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. The detailed protocol, coupled with a thorough explanation of the methodological choices and complete validation data, equips researchers, scientists, and drug development professionals with a reliable tool for quality control and research applications. The adherence to ICH guidelines ensures the integrity and acceptability of the data generated using this method.[1][9]

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Understanding Analytical Method Development and Valid
  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals - apicule.
  • Quality Guidelines - ICH.
  • ICH Q2 Analytical Method Valid
  • Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A Review: Analytical Method Development and Valid
  • What are analytical method development services?.

Sources

Application

Application Note &amp; Protocol: Strategic Formulation of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE for Preclinical In Vivo Evaluation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole for in vivo studies. Pyrazole and its der...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole for in vivo studies. Pyrazole and its derivatives are a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[1][2] Specifically, 5-aminopyrazoles have been identified as potent and selective inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[3][4] However, like many small molecule drug candidates, pyrazole-based compounds often exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic exposure in animal models.[1][5] This guide details a systematic, property-driven approach to formulation development, moving from initial physicochemical characterization to the preparation of robust vehicle systems for oral and intravenous administration.

Part 1: Foundational Physicochemical Characterization

Rationale: An effective formulation strategy is not a one-size-fits-all solution; it is dictated by the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Before any vehicle is selected, a baseline understanding of the compound's solubility, acidity/basicity (pKa), and lipophilicity (LogP) is essential.[6] This initial characterization minimizes wasted time and resources by guiding the selection of the most promising formulation approaches from the outset.

  • Solubility: Determines the maximum concentration achievable in a given solvent. This is the most critical parameter for initial vehicle screening.

  • pKa: The acid dissociation constant indicates the pH at which the compound is 50% ionized.[6] For ionizable compounds, pH adjustment can be a simple and powerful method to enhance solubility by more than 1000-fold.[7]

  • LogP/LogD: The partition coefficient (LogP) measures lipophilicity for the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[6] These values predict a drug's ability to cross biological membranes, with a LogP between 2 and 5 often considered optimal for absorption.[6]

Workflow for Physicochemical Profiling

The following workflow illustrates the logical progression from compound characterization to formulation selection.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation A Acquire Compound 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole B Determine Aqueous Solubility (pH 7.4 Buffer) A->B C Determine Solubility in Organic Solvents & Excipients A->C D Measure/Predict pKa & LogP A->D E Solubility > Target Dose in Aqueous Buffer? B->E C->E D->E F Develop Simple Aqueous Formulation E->F Yes G Select Formulation Strategy (Co-solvent, Complexation, etc.) E->G No (Most Likely) H Prepare & Validate Vehicle System G->H

Caption: Initial characterization workflow.

Protocol 1: Practical Solubility Assessment

Objective: To determine the approximate solubility of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole in a panel of common pharmaceutical vehicles.

Materials:

  • 5-amino-1-(2-fluorobenzyl)-1H-pyrazole powder

  • Selection of solvents (see Table 1)

  • Vortex mixer, magnetic stirrer, benchtop centrifuge

  • Analytical balance, micro-pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add a pre-weighed excess amount of the compound (e.g., 10 mg) to a series of vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and mix vigorously (vortex followed by rotator) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase or solvent, and determine the concentration using a validated analytical method (e.g., HPLC).

  • Calculation: Express the solubility in mg/mL.

Data Presentation: Record your findings in a table similar to the one below. This data will be the primary guide for selecting a formulation strategy.

Solvent / Vehicle Type Anticipated Use Measured Solubility (mg/mL) Notes
Saline (0.9% NaCl)AqueousIV/PORecord Data HereBaseline aqueous solubility
5% Dextrose in Water (D5W)AqueousIVRecord Data HereAlternative IV aqueous vehicle
Dimethyl Sulfoxide (DMSO)Co-solventIV/PO StockRecord Data HereStrong solubilizing agent
Polyethylene Glycol 400 (PEG400)Co-solventIV/PORecord Data HereCommon, low-toxicity co-solvent
Ethanol, DehydratedCo-solventPORecord Data HereUseful for oral formulations
Propylene Glycol (PG)Co-solventIV/PORecord Data HereAlternative to PEG400
Tween® 80 (Polysorbate 80)SurfactantIV/PORecord Data HerePrevents precipitation on dilution
20% (w/v) HP-β-CD in WaterComplexation AgentIV/PORecord Data HereSolubilizes via inclusion complex

Table 1: Solubility Screening Template.

Part 2: Formulation Development for Poorly Soluble Pyrazoles

Given that many pyrazole derivatives have low aqueous solubility, a multi-component vehicle system is typically required.[1] The goal is to create a formulation that is safe, stable, and maintains the drug in solution upon administration and dilution in physiological fluids.

Strategy 1: Co-Solvent Formulations

This is the most common and versatile approach for early-stage in vivo studies. It involves dissolving the compound in a water-miscible organic solvent system, which is then diluted with an aqueous carrier.

Mechanism of Action: Co-solvents like DMSO and PEG400 reduce the polarity of the aqueous vehicle, decreasing the energy required to dissolve a lipophilic solute.[7] Surfactants such as Tween® 80 are amphiphilic molecules that form micelles and stabilize the formulation, preventing the drug from precipitating when it encounters an aqueous environment like the bloodstream or gastrointestinal fluid.[1]

Component Typical % (v/v) Function & Rationale
DMSO 5 - 10%Primary Solubilizer: Excellent solvent for many organic molecules. Kept at a low percentage to minimize potential toxicity.
PEG400 30 - 60%Co-solvent & Vehicle: A safe, water-miscible polymer that enhances solubility. Its viscosity can also aid in creating stable suspensions if needed.[1]
Tween® 80 1 - 5%Surfactant/Emulsifier: Critical for preventing precipitation upon aqueous dilution. Enhances stability of the final formulation.[1]
Aqueous Diluent q.s. to 100%Vehicle Bulk: Typically 0.9% Saline for oral (PO) or intravenous (IV) use, or 5% Dextrose (D5W) for IV.[1]

Table 2: Common Components of a Co-Solvent Formulation.

Protocol 2: Preparation of a Co-Solvent Vehicle for Oral (PO) or Intravenous (IV) Administration

Objective: To prepare a 10 mL final volume of a formulation at a target concentration of 5 mg/mL (adjust as needed based on solubility data and desired dose).

Materials:

  • 5-amino-1-(2-fluorobenzyl)-1H-pyrazole (50 mg)

  • DMSO, USP Grade

  • PEG400, NF Grade

  • Tween® 80, USP Grade

  • Sterile Saline (0.9% NaCl) or D5W

  • Sterile conical tubes or vials; sterile 0.22 µm syringe filter (for IV)

Procedure:

  • Weighing: Accurately weigh 50 mg of the compound into a sterile conical tube.

  • Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[1]

  • Addition of Co-solvent: Add 4.0 mL of PEG400 (40% of final volume). Vortex until the solution is clear and homogenous.

  • Addition of Surfactant: Add 0.5 mL of Tween® 80 (5% of final volume). Vortex thoroughly to ensure complete mixing.

  • Final Dilution: Slowly add sterile saline (or D5W) to reach the final desired volume of 10 mL. Vortex until a clear, homogenous solution is obtained.

  • Quality Control (Critical for IV):

    • Visually inspect the final solution for any particulates or precipitation. The solution must be perfectly clear for intravenous administration.[1]

    • For IV use, filter the final solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial. This step ensures sterility and removes any micro-precipitates.[1]

  • Storage: Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and re-evaluate for precipitation before use.[1]

Strategy 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming an inclusion complex with a water-soluble exterior.[7] This strategy is often preferred for IV administration as it can avoid the use of organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and favorable safety profile.[1]

Protocol 3: Preparation of an HP-β-CD Formulation

Objective: To prepare a formulation using HP-β-CD, suitable for IV administration.

Procedure:

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or D5W. Stir until fully dissolved.

  • Add Compound: Add the weighed 5-amino-1-(2-fluorobenzyl)-1H-pyrazole directly to the HP-β-CD solution.

  • Complexation: Vortex and sonicate the mixture for 30-60 minutes. The solution should become clear as the inclusion complex forms.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

Part 3: In Vivo Study Design & Administration

The choice of formulation is intimately linked to the intended route of administration and the goals of the study.

Workflow from Formulation to In Vivo Dosing

G cluster_0 Formulation & QC cluster_1 Route Selection cluster_2 Study Execution A Prepare Formulation (e.g., Co-solvent) B Visual Inspection (Clarity, Precipitation) A->B C Sterile Filtration (0.22 µm for IV) B->C D Oral Gavage (PO) C->D E Intravenous (IV) C->E F Dose Administration D->F E->F G Conduct Study (MTD, PK, Efficacy) F->G

Caption: Workflow for in vivo study preparation.

Protocol 4: Outline for a Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the formulated compound that can be administered without causing unacceptable acute toxicity.

  • Animal Model: Select a relevant species (e.g., mice or rats).

  • Dose Groups: Establish several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.

  • Administration: Administer a single dose of the formulated compound via the chosen route (PO or IV).

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than 10% body weight loss.

Protocol 5: Outline for a Preliminary Pharmacokinetic (PK) Study

Objective: To confirm that the formulation delivers quantifiable levels of the drug into systemic circulation.

  • Animal Model: Typically cannulated rats are used for serial blood sampling.

  • Dosing: Administer a single dose of the formulated compound (well below the MTD) via PO and/or IV routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.

  • Data Interpretation: Plot plasma concentration vs. time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.

Part 4: Scientific Context - Potential Mechanism of Action

Understanding the potential target of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole provides a strong rationale for its in vivo evaluation. The 5-aminopyrazole scaffold is a key feature of potent inhibitors of p38 MAP kinase.[4] The p38 MAPK signaling pathway is a critical regulator of inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[3] Inhibition of this pathway is a validated therapeutic strategy for a range of inflammatory diseases.

p38 MAPK Signaling Pathway

G Stress Cellular Stress / LPS (e.g., in vivo challenge) MKK MKK3 / MKK6 (MAP Kinase Kinases) Stress->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates & Activates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates & Activates Compound 5-Amino-1-(2-fluorobenzyl) -1H-pyrazole Compound->p38 Inhibits Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Promotes mRNA Stability & Translation

Caption: Potential inhibition of the p38 MAPK pathway.

An appropriately formulated compound can be used in an in vivo model, such as a lipopolysaccharide (LPS) challenge in mice, to measure the reduction in circulating TNF-α and validate its target engagement and efficacy.[4]

References

  • Croda Pharma. Excipients for Small Molecule Delivery. Croda Pharma. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • de Oliveira, R. S., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. Pharmaceutics. Available at: [Link]

  • Cirrincione, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Angelika, D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Tighadouini, S., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]

  • Ghasemi, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • Alfei, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Brusq, J-M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Available at: [Link]

  • El-Shehry, M. F., et al. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Welcome to the technical support center for the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

I. Synthetic Strategy and Core Principles

The synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole typically proceeds via a two-step sequence: the formation of the pyrazole ring followed by N-alkylation. However, a more convergent and common approach involves the direct condensation of (2-fluorobenzyl)hydrazine with a suitable 1,3-dielectrophilic precursor. The most versatile and widely employed precursors for the synthesis of 5-aminopyrazoles are β-ketonitriles.[1][2]

The primary challenge in this synthesis is controlling the regioselectivity of the N-alkylation. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), both of which can be alkylated. This often leads to the formation of a mixture of the desired 1,5-disubstituted product and the isomeric 1,3-disubstituted product, which can be challenging to separate.[3] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions employed.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products hydrazine (2-Fluorobenzyl)hydrazine condensation Condensation/ Cyclization hydrazine->condensation ketonitrile β-Ketonitrile (e.g., 2-cyano-3-ethoxyacrylonitrile) ketonitrile->condensation desired_product 5-Amino-1-(2-fluorobenzyl) -1H-pyrazole (Desired Isomer) condensation->desired_product Major isomer_product 3-Amino-1-(2-fluorobenzyl) -1H-pyrazole (Isomeric Impurity) condensation->isomer_product Minor

II. Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous syntheses of N-substituted 5-aminopyrazoles.[4][5] Optimization may be required based on laboratory conditions and reagent purity.

Reaction: (2-Fluorobenzyl)hydrazine with Ethyl 2-cyano-3-ethoxyacrylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(2-Fluorobenzyl)hydrazine140.16101.0
Ethyl 2-cyano-3-ethoxyacrylate169.18111.1
Ethanol (anhydrous)-50 mL-
Triethylamine101.19121.2

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-fluorobenzyl)hydrazine (1.40 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the hydrazine is fully dissolved.

  • Add triethylamine (1.67 mL, 12 mmol) to the solution.

  • In a separate beaker, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.86 g, 11 mmol) in a minimal amount of anhydrous ethanol.

  • Add the solution of ethyl 2-cyano-3-ethoxyacrylate dropwise to the hydrazine solution over 15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide

Troubleshooting_Flowchart cluster_low_yield Low Yield Solutions cluster_isomer Isomer Control cluster_side_products Side Product Mitigation cluster_purification Purification Strategies start Synthesis Issue low_yield Low or No Yield start->low_yield isomer_mixture Mixture of Isomers start->isomer_mixture side_products Presence of Side Products start->side_products purification_issues Purification Difficulties start->purification_issues ly_sol1 Check Reagent Purity low_yield->ly_sol1 iso_sol1 Modify Base/Solvent System isomer_mixture->iso_sol1 sp_sol1 Monitor Reaction by TLC side_products->sp_sol1 pur_sol1 Optimize Chromatography purification_issues->pur_sol1 ly_sol2 Optimize Reaction Time/Temp ly_sol1->ly_sol2 ly_sol3 Use Anhydrous Conditions ly_sol2->ly_sol3 iso_sol2 Lower Reaction Temperature iso_sol1->iso_sol2 iso_sol3 Consider Steric Hindrance iso_sol2->iso_sol3 sp_sol2 Control Stoichiometry sp_sol1->sp_sol2 pur_sol2 Consider Recrystallization pur_sol1->pur_sol2 pur_sol3 Use Preparative HPLC pur_sol2->pur_sol3

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Reagent Quality: The (2-fluorobenzyl)hydrazine may have degraded, or the β-ketonitrile may be impure. 2. Reaction Conditions: Insufficient reaction time or temperature. 3. Moisture: Presence of water can hydrolyze the reagents or intermediates.1. Verify Reagent Purity: Use freshly distilled or commercially available high-purity reagents. 2. Optimize Conditions: Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. A higher boiling point solvent like isopropanol could be tested. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Isomeric Mixture 1. Lack of Regiocontrol: The N-alkylation can occur at both N1 and N2 positions of the pyrazole ring, leading to a mixture of 1,5- and 1,3-disubstituted isomers.[3] 2. Thermodynamic vs. Kinetic Control: Reaction conditions may favor a mixture of products.1. Modify Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF at a lower temperature might favor the formation of one isomer over the other.[3] 2. Steric Hindrance: While the 2-fluorobenzyl group provides some steric bulk, the regioselectivity may not be absolute. The formation of the 1,5-isomer is generally favored due to the lower steric hindrance at the N1 position.
Presence of Unidentified Side Products 1. Decomposition: The starting materials or product may be unstable under the reaction conditions. 2. Self-condensation of β-ketonitrile: The β-ketonitrile can undergo self-condensation, especially in the presence of a strong base.1. Monitor Reaction Closely: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of degradation products. 2. Controlled Addition: Add the β-ketonitrile slowly to the hydrazine solution to minimize its concentration and reduce the likelihood of self-condensation.
Difficulty in Purification 1. Similar Polarity of Isomers: The desired 1,5-isomer and the undesired 1,3-isomer often have very similar polarities, making their separation by column chromatography challenging.[6][7] 2. Product Tailing on Silica Gel: The basic amino group can interact with the acidic silica gel, leading to broad peaks and poor separation.1. Optimize Chromatography: Use a long column with a shallow solvent gradient. A solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) can improve separation by deactivating the silica gel.[7] High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.[6][7] 2. Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

IV. Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my product?

A1: Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR can provide initial clues, 2D NMR techniques are definitive. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the benzylic protons of the 2-fluorobenzyl group and the C5 carbon of the pyrazole ring in the desired 1,5-isomer. In the 1,3-isomer, this correlation would be to the C3 carbon.

Q2: What are the expected ¹H NMR chemical shifts for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole?

  • Pyrazole H4: ~5.5-6.0 ppm (singlet)

  • Pyrazole H3: ~7.2-7.5 ppm (singlet)

  • NH₂: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 4.0-6.0 ppm.

  • Benzylic CH₂: ~5.2-5.5 ppm (singlet)

  • Aromatic protons (fluorobenzyl group): ~7.0-7.4 ppm (multiplet)

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other bases can be used, and the choice of base can influence the reaction rate and regioselectivity. Weaker inorganic bases like potassium carbonate or sodium bicarbonate can be employed, often in a polar aprotic solvent like DMF or acetonitrile. Stronger bases like sodium ethoxide can also be used, but may lead to more side reactions.

Q4: Is it possible to synthesize the (2-fluorobenzyl)hydrazine in-house?

A4: Yes, (2-fluorobenzyl)hydrazine can be prepared by the reduction of the corresponding hydrazone, which is formed from the reaction of 2-fluorobenzaldehyde with hydrazine. However, commercial availability and purity should be considered for consistency in your synthesis.

Q5: What are the safety precautions for this synthesis?

A5: Standard laboratory safety practices should be followed. Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted with proper containment and quenching procedures for any unreacted reagents.

V. References

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl) - Google Patents.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. [Link]

  • EP0464736A1 - A process for producing 5-amino-4-halogeno-1H-pyrazole compounds - Google Patents.

  • Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. - ResearchGate. [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles | The Heterocyclist - WordPress.com. [Link]

  • CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole - Google Patents.

  • 4 - Organic Syntheses Procedure. [Link]

  • US10738012B2 - Process for the preparation of amino-pyrazoles - Google Patents.

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. [Link]

Sources

Optimization

N-Aryl Pyrazole Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic motif. N-aryl pyrazoles are prevalent scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in modern organic chemistry.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing N-aryl pyrazoles?

A1: There are several robust methods for constructing the N-aryl pyrazole core, each with its own advantages and limitations. The primary strategies include:

  • Cyclocondensation Reactions: This classical approach involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[2][3] It is a cost-effective method but can suffer from regioselectivity issues with unsymmetrical dicarbonyls.[4]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: These modern methods have gained prominence due to their broad substrate scope and functional group tolerance. The main types are:

    • Buchwald-Hartwig Amination: A palladium-catalyzed coupling of an aryl halide or triflate with a pyrazole.[5][6][7][8] This method is highly versatile but requires careful selection of ligands and bases.

    • Chan-Lam Coupling: A copper-catalyzed reaction between a pyrazole and an aryl boronic acid.[9][10][11][12] It is often milder than palladium-catalyzed methods and can be run in the presence of air.[11][12]

    • Ullmann Condensation: A classical copper-catalyzed N-arylation of pyrazoles with aryl halides.[13][14] Traditional Ullmann reactions require harsh conditions (high temperatures), but modern protocols with specific ligands have improved their utility.[14][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many N-aryl pyrazole synthesis protocols, including both cyclocondensation and cross-coupling reactions.[16][17][18][19][20]

Q2: How do I choose the best synthetic strategy for my target N-aryl pyrazole?

A2: The optimal strategy depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group compatibility, and scalability.

  • For simple, readily available arylhydrazines and symmetrical 1,3-dicarbonyls, cyclocondensation is often the most straightforward and economical choice.

  • When dealing with complex or sensitive functional groups on either the aryl or pyrazole moiety, Buchwald-Hartwig or Chan-Lam cross-coupling reactions are generally preferred due to their milder conditions and broader scope.[2]

  • If you have an aryl boronic acid available, the Chan-Lam coupling is an excellent choice, often requiring less stringent inert atmosphere techniques than palladium-catalyzed reactions.[11][12]

  • For aryl halides, the Buchwald-Hartwig amination offers a wide range of compatible ligands and reaction conditions, making it a powerful and versatile tool.[6]

  • If rapid synthesis and optimization are critical, consider implementing microwave-assisted protocols .[17][19]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired N-Aryl Pyrazole

This is one of the most frequent challenges. The root cause often lies in the reaction conditions, catalyst system, or starting material quality.

Q3: My Buchwald-Hartwig amination is failing. What should I check first?

A3: For a failing Buchwald-Hartwig reaction, systematically evaluate the following components:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Older or improperly stored palladium sources can be less active.

    • Ligand Choice and Quality: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos, SPhos) are often necessary, especially for less reactive aryl chlorides.[5][6] Ensure the ligand is not oxidized; store it under an inert atmosphere.

    • Catalyst Pre-activation: For some systems, pre-forming the active Pd(0) catalyst can be beneficial.[5]

  • Base Selection: The choice of base is crucial and can be substrate-dependent.

    • Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[7]

    • The pKa of the pyrazole and the nature of the aryl halide will influence the optimal base. A stronger base may be needed for less acidic pyrazoles.

  • Solvent and Temperature:

    • Anhydrous, deoxygenated solvents are essential. Common choices include toluene, dioxane, and DMF.

    • Ensure the reaction temperature is appropriate for the specific catalyst system and substrates. Some modern catalyst systems can operate at lower temperatures, while others require heating.[21]

  • Inert Atmosphere: Strict exclusion of oxygen is critical for palladium-catalyzed reactions to prevent catalyst deactivation. Ensure your flask is properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are deoxygenated.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig N-arylation.

Q4: My Chan-Lam coupling is not proceeding to completion. What are the likely causes?

A4: While often more tolerant than palladium-catalyzed reactions, Chan-Lam couplings can still present challenges:

  • Copper Source: Cu(OAc)₂ is a common and effective catalyst.[9] Ensure it is anhydrous if the reaction is sensitive to water. Other copper sources like CuI or CuO can also be effective.[22][23]

  • Solvent and Base:

    • Dichloromethane (DCM) or methanol are common solvents.

    • A mild base, such as triethylamine (TEA) or pyridine, is often required to facilitate the reaction.[9][11]

  • Atmosphere: While many Chan-Lam couplings can be run open to the air, oxygen often plays a role in the catalytic cycle, regenerating the active Cu(II) species.[12] In some cases, running the reaction under an oxygen atmosphere (e.g., via a balloon) can improve the yield.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. This can impact their reactivity. If you suspect this is an issue, you can try using a freshly opened bottle of boronic acid or recrystallizing the existing material.

Table 1: Comparison of Key Parameters for Cross-Coupling Reactions

ParameterBuchwald-Hartwig AminationChan-Lam CouplingUllmann Condensation
Metal Catalyst Palladium (Pd)[6]Copper (Cu)[11]Copper (Cu)[14]
Aryl Source Aryl Halides (Cl, Br, I), Triflates[5]Aryl Boronic Acids[9]Aryl Halides (I, Br)[13]
Typical Ligands Bulky Phosphines (e.g., XPhos)[5][6]Diamines, Pyridine[11][22]Diamines, L-proline[15]
Typical Bases NaOtBu, K₂CO₃, Cs₂CO₃[7]TEA, Pyridine[9]K₂CO₃, Cs₂CO₃
Atmosphere Strict Inert (N₂ or Ar)[7]Often open to air[11]Inert (N₂ or Ar)
Temperature Room Temp to High TempRoom Temp to Moderate Temp[9]High Temp (often >150 °C)[14]
Problem 2: Formation of Regioisomers

Q5: My cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl is giving a mixture of regioisomers. How can I improve the selectivity?

A5: Regioselectivity in pyrazole synthesis via cyclocondensation is a classic problem governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[4]

  • Understand the Mechanism: The reaction proceeds via initial condensation of the arylhydrazine at one of the carbonyls, followed by cyclization and dehydration. The initial site of attack determines the final regioisomer.

  • Steric and Electronic Control:

    • Sterics: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

    • Electronics: The more electrophilic carbonyl group will be attacked preferentially.

  • Control through pH: The reaction pH can influence which carbonyl is more reactive. Acid catalysis can protonate a carbonyl, increasing its electrophilicity. It is often beneficial to screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or to run the reaction under neutral or basic conditions to see how the isomeric ratio is affected.

  • Use a Pre-formed Enamine or Enol Ether: An alternative strategy is to selectively protect one of the carbonyls or convert it to a less reactive functional group (e.g., an enol ether) to force the initial condensation to occur at the desired position.

Diagram of Regioisomer Formation in Cyclocondensation

G cluster_0 Unsymmetrical 1,3-Dicarbonyl + Arylhydrazine cluster_1 Pathway A: Attack at R1-C(O) cluster_2 Pathway B: Attack at R2-C(O) R1_CO R1-C(O) Intermediate_A Intermediate A R1_CO->Intermediate_A CH2 CH2 R2_CO R2-C(O) Intermediate_B Intermediate B R2_CO->Intermediate_B ArNHNH2 Ar-NHNH2 ArNHNH2->R1_CO Attack A ArNHNH2->R2_CO Attack B Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization

Caption: Competing pathways leading to regioisomers in pyrazole synthesis.

Problem 3: Difficult Purification

Q6: My final N-aryl pyrazole product is difficult to purify. What are some common impurities and how can I remove them?

A6: Purification challenges often arise from side products or unreacted starting materials.

  • Common Impurities:

    • Unreacted Pyrazole or Arylating Agent: If the reaction did not go to completion, you will have starting materials to remove.

    • Homocoupling of Arylating Agent: In cross-coupling reactions, particularly with aryl boronic acids (Chan-Lam) or aryl halides (Buchwald-Hartwig), homocoupling can lead to biaryl impurities (Ar-Ar).

    • Hydrodehalogenation: In Buchwald-Hartwig reactions, a side reaction can replace the aryl halide with a hydrogen atom, leading to an arene impurity.[6]

    • Regioisomers: As discussed above, these can be particularly challenging to separate by standard column chromatography due to similar polarities.

  • Purification Strategies:

    • Standard Chromatography: Silica gel column chromatography is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to optimize separation.

    • Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a powerful purification step. For example, unreacted pyrazole (which is weakly basic) can sometimes be removed by washing the organic layer with a dilute acid solution.

    • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Preparative HPLC: For difficult separations, especially of isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Chan-Lam N-Arylation of Pyrazole

This protocol is adapted from modern synthetic methodologies and is a good starting point for optimization.[9][10]

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add pyrazole (1.0 equiv.), aryl boronic acid (1.2 equiv.), Cu(OAc)₂ (0.1 equiv.), and triethylamine (2.0 equiv.).

  • Add the chosen solvent (e.g., methanol or DCM, to a concentration of ~0.2 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Pyrazole

This protocol is a representative procedure based on established methods.[5][6]

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol %), the phosphine ligand (4-10 mol %), and the base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried Schlenk flask or reaction vial.

  • Remove the flask from the glovebox and add the pyrazole (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by silica gel column chromatography.

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]

  • Vilapara, K. V., Gami, S. P., Gadara, S. A., & Naliapara, Y. T. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(11), 2981-2985. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. American Chemical Society. [Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). PubMed. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (2014). PubMed Central. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2020). The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. [Link]

  • A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate. [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. JK Welfare & Pharmascope Foundation. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2015). MDPI. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific experimental challenges and provide in-depth, mechanistically-grounded solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the synthesis of 1,5-disubstituted pyrazoles, particularly via the common route of condensing a 1,3-dicarbonyl compound with a substituted hydrazine.

Q1: My reaction is producing a mixture of regioisomers (1,5- and 1,3-disubstituted), and the yield of my target 1,5-isomer is low. How can I improve the regioselectivity?

Probable Cause: The formation of two regioisomers is the most common side reaction in the Knorr pyrazole synthesis and its variations.[1][2] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine (e.g., phenylhydrazine or methylhydrazine). The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different reaction pathways and, consequently, two isomeric products. The outcome is kinetically controlled and highly dependent on the electronic and steric differences between the two carbonyl groups.[3][4]

Solutions & Scientific Rationale:

  • Solvent Modification (Recommended): The choice of solvent can dramatically influence the regioselectivity. Traditional solvents like ethanol often lead to poor selectivity.

    • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are excellent choices to enhance regioselectivity in favor of the 1,5-disubstituted product.[5] These solvents are non-nucleophilic and highly polar, which stabilizes the key intermediates without competing with the hydrazine nucleophile. This allows the intrinsic electronic differences of the dicarbonyl to dictate the reaction pathway more effectively. In contrast, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, thus lowering the regioselectivity.[5]

  • Temperature and Catalyst Control:

    • Lowering the reaction temperature can sometimes favor one regioisomer over the other by exploiting smaller differences in activation energies.

    • Acid catalysis is standard for the Knorr synthesis.[3] While it promotes the overall reaction, its effect on regioselectivity can be substrate-dependent. If using an acid catalyst, ensure it is used in catalytic amounts, as excess acid can lead to other side reactions.

  • Alternative Synthetic Routes: If regioselectivity remains a challenge, consider routes that offer inherent control.

    • Using Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides a method with complete regioselectivity for 1,3,5-trisubstituted pyrazoles, which can be adapted for disubstituted analogs.[6]

    • Thio-Diketone Precursors: Cyclocondensation of arylhydrazines with 1,3-bis(het)aryl-monothio-1,3-diketones can provide access to specific regioisomers with high selectivity.[7]

Data Summary: Effect of Solvent on Regioselectivity
1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (1,5- : 1,3-)Yield (%)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH75:2595[5]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE98:296[5]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:198[5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH80:2090
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP99:195
Protocol: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles using HFIP

This protocol is adapted from established methods demonstrating improved regioselectivity.[5]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.6 M.

  • Reagent Addition: Place the flask in an ice bath (0 °C). Slowly add the substituted hydrazine (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent in vacuo.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted pyrazole.

Q2: I've isolated a stable intermediate and my final pyrazole yield is low. NMR suggests it might be a 5-hydroxypyrazoline. What happened?

Probable Cause: The final step in the cyclocondensation reaction is the dehydration of a cyclic hemiaminal (a 5-hydroxypyrazoline) intermediate to form the aromatic pyrazole ring.[4] If the reaction conditions are not sufficiently forcing (e.g., low temperature, insufficient acid catalyst, or short reaction time), this dehydration step can be incomplete, leading to the accumulation of this intermediate.

Solutions & Scientific Rationale:

  • Promote Dehydration:

    • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) to the reaction mixture to facilitate the elimination of water.[3]

    • Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, toluene) can provide the necessary energy to overcome the activation barrier for dehydration.

  • Post-Reaction Aromatization: If the 5-hydroxypyrazoline has already been isolated, it can often be converted to the desired pyrazole.

    • Oxidative Aromatization: A benign method involves simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere.[8] This can gently oxidize the intermediate to the aromatic product. Other oxidizing agents like bromine have also been reported but are less environmentally friendly.[8]

Troubleshooting Workflow: Isomer and Intermediate Issues

G Start Reaction Complete. Analyze Crude Product (NMR, LC-MS) CheckIsomers Isomeric Mixture Detected? Start->CheckIsomers DesiredProduct Desired 1,5-Isomer is Major Product CheckIsomers->DesiredProduct No UndesiredProduct 1,3-Isomer is Major Product CheckIsomers->UndesiredProduct Yes CheckIntermediate 5-Hydroxypyrazoline Intermediate Detected? Purify Proceed to Purification (Column Chromatography) CheckIntermediate->Purify No PromoteDehydration Modify Protocol to Promote Dehydration: 1. Add Catalytic Acid 2. Increase Reaction Temperature/Time 3. Perform Post-Reaction Aromatization CheckIntermediate->PromoteDehydration Yes DesiredProduct->CheckIntermediate RevisitConditions Re-evaluate Reaction Conditions: 1. Switch to Fluorinated Solvent (HFIP/TFE) 2. Lower Temperature 3. Re-screen Catalysts UndesiredProduct->RevisitConditions

Caption: Troubleshooting workflow for pyrazole synthesis.

Q3: I am attempting an N-arylation on a pre-formed pyrazole ring, but the reaction is sluggish and gives multiple side products. What can I do?

Probable Cause: Copper-catalyzed N-arylation (a type of Ullmann condensation) is a common method for this transformation, but it can be sensitive.[9] Sluggish reactions or side product formation can result from an inappropriate choice of ligand for the copper catalyst, suboptimal solvent or base, or reaction temperatures that are either too low (incomplete conversion) or too high (decomposition).[10] In some cases, competing C-H arylation can also occur.[11]

Solutions & Scientific Rationale:

  • Optimize Catalyst System:

    • Ligand Choice: The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often crucial for facilitating the catalytic cycle and achieving good yields at lower temperatures.[9]

    • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor.

  • Solvent and Base:

    • Solvent: Toluene is often a superior solvent to dioxane for these reactions as it can lead to faster rates and higher conversions.[10]

    • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically required.

  • Temperature Control: While these reactions often require heat, excessive temperatures can cause substrate or product degradation. A systematic screen of temperatures (e.g., 110-180 °C in a sealed vessel) is recommended to find the optimal balance between reaction rate and stability.[12]

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism causing regioisomer formation in pyrazole synthesis from 1,3-diketones?

The reaction between a monosubstituted hydrazine (R¹-NHNH₂) and an unsymmetrical 1,3-diketone (R²-CO-CH₂-CO-R³) proceeds via a cyclocondensation mechanism. The regiochemical outcome is determined by the initial nucleophilic attack. There are two competing pathways:

  • Pathway A (leads to 1,5-isomer): The substituted nitrogen (N1) of the hydrazine attacks the more electrophilic/less sterically hindered carbonyl carbon (e.g., attached to R³). This is often the preferred pathway.

  • Pathway B (leads to 1,3-isomer): The unsubstituted, terminal nitrogen (N2) of the hydrazine attacks one of the carbonyl carbons. After the initial condensation, the cyclization step involves the other nitrogen atom.

The diagram below illustrates this divergence. The relative rates of these initial attacks dictate the final ratio of the 1,5- and 1,3-disubstituted pyrazole products.[3][5]

G cluster_0 Reactants cluster_1 Competing Initial Attack cluster_2 Products Diketone Unsymmetrical 1,3-Diketone PathwayA Pathway A: Attack at Carbonyl 1 Diketone->PathwayA PathwayB Pathway B: Attack at Carbonyl 2 Diketone->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB Plus + Plus->PathwayA Plus->PathwayB Isomer15 1,5-Disubstituted Pyrazole PathwayA->Isomer15 Cyclization & Dehydration Isomer13 1,3-Disubstituted Pyrazole PathwayB->Isomer13 Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

FAQ 2: How can I definitively confirm the regiochemistry of my product?

Ambiguous regiochemistry is a common publication pitfall. Relying on a single piece of data is insufficient. A combination of techniques is required for an authoritative assignment:

  • Nuclear Magnetic Resonance (NMR):

    • 1D NOE (Nuclear Overhauser Effect) or 2D NOESY: This is the most powerful NMR technique for this purpose. Irradiating the N-substituent's protons (e.g., N-phenyl) should show an NOE enhancement to the protons of the substituent at the C5 position, but not the C3 position. This provides a direct spatial correlation.[13]

    • ¹H and ¹³C NMR: While useful for general characterization, chemical shifts alone are often not sufficient to distinguish between the 1,3- and 1,5-isomers, although empirical rules exist for specific substituent classes.[14]

  • Single-Crystal X-ray Diffraction: This is the gold standard and provides unambiguous proof of structure and regiochemistry. If you can grow a suitable crystal of your product, this method is definitive.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the isomers and determining their ratio in a crude mixture, but it cannot distinguish between them structurally.

FAQ 3: Are there synthetic methods that inherently favor the 1,5-disubstituted isomer?

Yes, several modern synthetic strategies have been developed to overcome the regioselectivity issues of the classical Knorr synthesis.

  • Reaction of Hydrazines with Trichloromethyl Enones: This method shows excellent regiocontrol that is dependent on the hydrazine salt form. Using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine base yields the 1,5-regioisomer exclusively.[15]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for example between in-situ generated diazo compounds and specific alkynes, can offer high levels of regiocontrol.[16]

  • Multicomponent Reactions: Certain one-pot, multicomponent reactions have been designed with catalysts that steer the reaction towards a single regioisomer, though the scope can be substrate-dependent.[17][18]

References
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2007). Supporting Information for: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates... Synlett. Available at: [Link]

  • Banu, K. S., et al. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available at: [Link]

  • Tang, M., et al. (2016). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Butt, M. A., & Zhang, M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Old, D. W., et al. (1998). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • J&K Scientific. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Butt, M. A., & Zhang, M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vijay Kumar, S., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones... Organic Chemistry Portal. Available at: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]

  • Vijay Kumar, S., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones... Journal of Organic Chemistry. Available at: [Link]

  • Tamaru, Y., et al. (1978). THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES. Chemistry Letters. Available at: [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Al-Masri, M., et al. (2020). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Catalysts. Available at: [Link]

  • Chen, B., et al. (2015). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Chemical Communications. Available at: [Link]

  • Kumar, G. S., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Moglioni, A. G., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Chen, B., et al. (2015). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Bao, M., et al. (2016). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. ResearchGate. Available at: [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

  • Gomha, S. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Ghasemi, S., et al. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts. Available at: [Link]

  • De Nino, A., et al. (2021). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. Available at: [Link]

  • Rivera-Chávez, D. A., et al. (2022). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Gutmann, B., et al. (2015). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • da Rosa, F. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Organic Syntheses. (2015). 1-BENZYL-3-(4-CHLOROPHENYL)-5-P-TOLYL-1H-PYRAZOLE. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of 5-Aminopyrazole Derivatives

Welcome to the technical support center for the purification of 5-aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic building blocks. 5-Aminopyrazoles are crucial precursors in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] However, their inherent reactivity and the nature of their synthetic routes often present unique purification hurdles.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common issues and offer robust, validated solutions to streamline your workflow and enhance final product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a persistent oil and refuses to crystallize. How can I induce solidification?

This is a frequent challenge, often arising from residual solvents or low-melting eutectic mixtures of impurities. The primary amino group and the pyrazole ring's nitrogen atoms can form extensive hydrogen bonds, but impurities can disrupt the crystal lattice formation.

Causality & Solution:

  • Residual Solvent: High-boiling point solvents used in synthesis (e.g., DMF, DMSO) are common culprits. Even trace amounts can prevent crystallization.

    • Solution: Co-evaporate the crude oil with a lower-boiling point solvent like toluene or dichloromethane multiple times under reduced pressure. This azeotropically removes the high-boiling residue.

  • Trituration: If co-evaporation fails, the product may be pure enough to crystallize but requires kinetic encouragement.

    • Solution: Vigorously stir or sonicate the oil with a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This process washes away oily impurities and can provide the nucleation energy for crystallization. Start with a small amount of the crude material to screen for the best solvent.

  • Salt Formation: The exocyclic amino group and the pyrazole ring nitrogens are basic. Converting the freebase to a salt dramatically alters its physical properties, often yielding a stable, crystalline solid.

    • Solution: Dissolve the crude oil in a suitable solvent like methanol, ethanol, or ethyl acetate.[4] Add a stoichiometric amount of an acid (e.g., HCl in ether/dioxane, or methan-sulfonic acid). The resulting salt will often precipitate out of the solution. This is not just a purification step but can also be the final, stable form of your compound.

Q2: My NMR analysis indicates a mixture of regioisomers (e.g., 5-amino vs. 3-amino). How can I separate them effectively?

Regioisomer formation is a classic challenge in pyrazole synthesis, particularly when using substituted hydrazines with precursors like β-ketonitriles.[5][6] The separation relies on exploiting the subtle differences in polarity and steric hindrance between the isomers.

Causality & Solution:

The key difference lies in the electronic environment and accessibility of the lone pairs on the nitrogen atoms. The 5-amino isomer often has a different dipole moment and hydrogen-bonding profile compared to its 3-amino counterpart, making chromatographic separation the method of choice.

  • Optimized Column Chromatography: This is the most reliable method for separating regioisomers.

    • Stationary Phase: Standard silica gel is usually effective. Its slightly acidic nature can interact differently with the two basic isomers.

    • Eluent System: The choice of solvent is critical. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The isomer that can form stronger interactions with the silica surface will elute later.

    • Pro-Tip for Tailing: The basicity of the amino group can cause significant tailing on silica gel. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Purification Workflows & Protocols

To aid in selecting the appropriate purification strategy, the following workflow provides a decision-making framework.

PurificationWorkflow start Analyze Crude Product (TLC, NMR, LCMS) check_purity Is Purity >95%? start->check_purity check_state Is Product a Solid? check_purity->check_state No end_product Pure 5-Aminopyrazole Derivative check_purity->end_product Yes recrystallize Recrystallization (See Protocol 2) check_state->recrystallize Yes triturate Trituration / Salt Formation (See FAQ Q1) check_state->triturate No (Oily) check_impurities What is the nature of impurities? acid_wash Acid-Base Extraction (See Protocol 3) check_impurities->acid_wash Basic (e.g., Hydrazine) or Acidic column Column Chromatography (See Protocol 1) check_impurities->column Neutral / Isomeric / Multiple Impurities recrystallize->end_product triturate->check_impurities acid_wash->column column->end_product

Caption: Decision tree for selecting a purification strategy.

Q3: How do I effectively remove unreacted hydrazine starting material from my crude product?

Hydrazines are common starting materials for 5-aminopyrazole synthesis and are often carried through the initial workup due to their polarity and basicity.[5][7]

Causality & Solution:

Hydrazines are basic due to their nitrogen lone pairs. This chemical property is the key to their removal.

  • Acidic Wash (Liquid-Liquid Extraction): This is the most effective method.

    • Protocol: During the aqueous workup, after quenching the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The basic hydrazine will be protonated, forming a salt that is highly soluble in the aqueous layer and will be partitioned out of the organic phase.

    • Caution: Your desired 5-aminopyrazole is also basic and may be partially extracted into the acidic aqueous layer. It is crucial to check the pH. After the acid wash, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract with an organic solvent to recover any product that was lost.

Q4: My compound is streaking badly during column chromatography, resulting in poor separation. How can I fix this?

This is a classic symptom of a strong interaction between a basic compound and the acidic stationary phase (silica gel). The amino group on your pyrazole adsorbs too strongly to the silanol (Si-OH) groups on the silica surface.

Causality & Solution:

  • Deactivating the Stationary Phase: The goal is to "cap" the acidic sites on the silica gel so your compound travels smoothly down the column.

    • Adding a Basic Modifier: As mentioned in Q2, adding 0.1-1% triethylamine (Et₃N) or 28% aqueous ammonium hydroxide to your eluent is the standard and most effective solution. The modifier competes with your compound for the acidic sites on the silica, preventing strong adsorption and tailing.

    • Using a Different Stationary Phase: If basic modifiers are incompatible with your molecule, consider alternative stationary phases.

      • Neutral Alumina: Less acidic than silica and can be a good alternative.

      • Treated Silica: Commercially available "base-deactivated" silica gel can also be used.

Table 1: Common Solvent Systems for Purification

This table provides starting points for developing purification methods. The optimal system must be determined empirically for each unique derivative.

Purification MethodSolvent Class (Example)PolarityTypical Use Case
Recrystallization Alcohols (Ethanol, Isopropanol)Polar ProticGood for moderately polar pyrazoles. Ethanol is a common first choice.[4]
Esters (Ethyl Acetate)Polar AproticDissolves many derivatives when hot, with lower solubility when cold.
Hydrocarbons (Toluene)Non-polarUseful for less polar derivatives or as part of a co-solvent system.
AcetonitrilePolar AproticGood for compounds with nitrile groups or other polar functionalities.
Column Chromatography Hexane / Ethyl AcetateLow to MediumThe workhorse system. Start at 5-10% EtOAc and increase polarity.
Dichloromethane / MethanolMedium to HighFor highly polar derivatives. Start with 1-2% MeOH.
Eluent ModifierTriethylamine (Et₃N)Basic

Detailed Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude 5-aminopyrazole derivative onto a small amount of silica gel (~2-3 times the mass of the crude product). This is done by dissolving the compound in a minimal amount of a volatile solvent (e.g., DCM), adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally provides superior separation compared to loading the sample dissolved in liquid ("wet loading").

  • Column Packing: Wet pack a glass column with the chosen eluent system (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry from step 1 to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, applying positive pressure (flash chromatography). Collect fractions and monitor by TLC.

  • Gradient (if needed): If the compound does not elute, gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc).

  • Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Optimized Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude solid. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good; try a less polar one. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For best crystal growth, do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g. Retrieved from [Link]

  • Bansal, R. K., & Sharma, S. K. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). Retrieved from [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation of itaconic anhydride recycling products with 5-amino-1-phenylpyrazoles. Retrieved from [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • HETEROCYCLES. (2021). PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Troubleshooting

Stability issues with 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE in solution

Welcome to the technical support center for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. As a key intermediate in the synthesis of various pharmaceuticals, understanding its behavior in different experimental settings is critical for reproducible and reliable results.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges. The advice herein is grounded in the fundamental chemical principles of aminopyrazole derivatives and standard industry practices for stability testing.

Part 1: Frequently Asked Questions (FAQs) - Solution Stability

Q1: I'm dissolving 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE for the first time. What are the best practices for storage of the solid compound and its solutions?

Proper storage is the first line of defense against degradation.

  • Solid (Lyophilized) Compound: For long-term storage (months to years), the lyophilized powder should be stored at -20°C in a tightly sealed, desiccated environment.[2][3] Moisture can significantly reduce long-term stability.[3][4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.[4]

  • Solutions: Stock solutions are significantly less stable than the solid form.[5]

    • Short-Term (2-4 weeks): Store solutions at 2-8°C, protected from light.[2][6]

    • Long-Term: For longer storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][6]

    • Solvent Choice: The choice of solvent is critical. While specific data for this compound is not publicly available, aminopyrazoles often show good solubility in polar aprotic solvents like DMSO or DMF. However, for aqueous buffers, stability may be compromised, especially at non-neutral pH.

Q2: My solution of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE has changed color (e.g., turned yellow/brown) over a short period. What could be the cause?

Color change is a common indicator of chemical degradation. For aminopyrazole derivatives, the two most likely culprits are oxidation and/or hydrolysis.

  • Oxidation: The 5-amino group is an electron-donating group, making the pyrazole ring electron-rich and susceptible to oxidation, especially when exposed to air (oxygen). Oxidative processes can lead to the formation of colored oligomers or azo-dimers through N-N coupling.[1]

  • Hydrolysis: While some aminopyrazoles show fair stability in neutral aqueous media[7], they can be susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis is often more rapid for amino-heterocycles.[8][9] The fluorobenzyl group's stability is generally high, but the pyrazole ring or the amino group could be affected.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways. Many heterocyclic compounds are photosensitive.[7]

To diagnose the issue, refer to the troubleshooting guides in Part 2.

Q3: I'm seeing unexpected peaks in my HPLC or LC-MS analysis after a reaction. Could these be degradation products of my starting material?

Yes, this is a very likely scenario. If your reaction conditions are not strictly controlled, or if the workup and analysis are delayed, you may observe peaks corresponding to degradants. Common degradation pathways to consider are:

  • Hydrolysis: If your reaction is run in acidic or basic aqueous media, you may see products resulting from the cleavage of the amino group or potentially ring-opening, although the pyrazole ring itself is generally quite stable.

  • Oxidation: If the reaction is not performed under an inert atmosphere (like nitrogen or argon), oxidative byproducts are possible.

  • Reaction with Solvents/Reagents: The nucleophilic 5-amino group can potentially react with electrophilic solvents, reagents, or even degradation products of the solvent (e.g., acids formed from the breakdown of chlorinated solvents).

A forced degradation study (detailed in Part 2) is the definitive way to identify the retention times and mass signatures of potential degradation products.

Part 2: Troubleshooting Guides & Investigative Protocols

When encountering stability issues, a systematic approach is necessary to identify the root cause. We recommend a workflow based on the principles of forced degradation studies , a standard practice in the pharmaceutical industry to understand a molecule's stability profile.[10][11][12][13]

Workflow for Investigating Degradation

The following diagram outlines a logical workflow for troubleshooting stability problems.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Systematic Investigation (Forced Degradation) cluster_3 Analysis & Conclusion start Unexpected Result Observed (e.g., color change, new peaks) hypo Potential Cause? (Hydrolysis, Oxidation, Light, Temp) start->hypo control Prepare Fresh Solution (Control Sample) hypo->control stress Expose Aliquots to Stress Conditions control->stress analyze Analyze All Samples (HPLC, LC-MS) control->analyze Control Reference acid Acidic (e.g., 0.1M HCl) stress->acid base Basic (e.g., 0.1M NaOH) stress->base oxid Oxidative (e.g., 3% H2O2) stress->oxid photo Photolytic (UV/Vis Light) stress->photo thermal Thermal (e.g., 60°C) stress->thermal acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze compare Compare Stressed Samples to Control & Original Problem Sample analyze->compare conclusion Identify Degradation Pathway & Implement Corrective Actions compare->conclusion

Caption: Troubleshooting workflow for stability issues.

Protocol 1: Forced Hydrolysis Study

This protocol helps determine if your compound is sensitive to acidic or basic conditions.

Objective: To assess the hydrolytic stability of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Materials:

  • 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

  • Solvent (e.g., Acetonitrile or DMSO, pre-screened for stability)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M HCl and 0.1 M NaOH for neutralization

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

  • Sample Preparation: Label three vials: "Acid," "Base," and "Neutral."

    • Acid: Add an aliquot of the stock solution to a vial and add 0.1 M HCl to reach a final solvent/acid ratio of approximately 50:50.

    • Base: Add an aliquot of the stock solution to a vial and add 0.1 M NaOH to reach a final solvent/base ratio of approximately 50:50.

    • Neutral: Add an aliquot of the stock solution to a vial and add purified water to reach a final solvent/water ratio of approximately 50:50.

  • Incubation: Store the vials at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 8, 24 hours). Protect from light.

  • Time-Point Analysis: At each time point, withdraw a sample from each vial.

    • Neutralize the "Acid" sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the "Base" sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples, including a non-stressed control (stock solution diluted with mobile phase), by HPLC or LC-MS. Compare the peak area of the parent compound and the appearance of new peaks.

Interpretation of Results:

ConditionExpected Outcome if UnstablePotential Mechanism
Acidic (HCl) Decrease in parent peak area; new peaks appear.Acid-catalyzed hydrolysis of the amine or other labile groups.[9]
Basic (NaOH) Decrease in parent peak area; new peaks appear.Base-catalyzed hydrolysis.
Neutral (Water) Minimal to no change.Indicates good hydrolytic stability at neutral pH.
Protocol 2: Forced Oxidation Study

This protocol determines susceptibility to oxidation.

Objective: To assess the oxidative stability of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Materials:

  • Compound stock solution (as in Protocol 1)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Label a vial "Oxidation." Add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

  • Incubation: Store the vial at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, withdraw a sample and analyze immediately by HPLC or LC-MS. Compare with a non-stressed control.

Interpretation of Results:

  • A significant decrease in the parent peak area and the appearance of new peaks (potentially with M+16 for hydroxylation or other mass shifts) indicates oxidative lability. The 5-amino group is a primary site for oxidation.[14]

Protocol 3: Photostability Study

This protocol assesses light sensitivity.

Objective: To assess the photolytic stability of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Materials:

  • Compound stock solution (as in Protocol 1)

  • Clear and amber (or foil-wrapped) vials

  • A photostability chamber or a controlled light source (with UV and visible output)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Place aliquots of the stock solution into both a clear vial and a foil-wrapped (dark control) vial.

  • Exposure: Place both vials in the photostability chamber and expose them to a controlled light source (e.g., as per ICH Q1B guidelines).

  • Analysis: After the exposure period, analyze the contents of both vials and a non-stressed control by HPLC or LC-MS.

Interpretation of Results:

  • If the sample in the clear vial shows significant degradation compared to the dark control, the compound is photolabile. This suggests that all experimental work and storage should be done with protection from light.

Part 3: Corrective Actions & Best Practices

Based on your troubleshooting results, implement the following corrective actions:

  • If Hydrolytic Instability is Found:

    • Avoid strongly acidic or basic conditions where possible.

    • If pH extremes are required for a reaction, minimize the exposure time and temperature.

    • Use aprotic solvents for storage and reactions whenever feasible.

    • Ensure aqueous buffers are freshly prepared and maintained at a neutral pH (e.g., pH 6-7.5).

  • If Oxidative Instability is Found:

    • Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon).

    • Store solutions under an inert atmosphere.

    • Consider adding antioxidants to the formulation if compatible with your experimental design, though this is more common in final drug products.

  • If Photostability is an Issue:

    • Use amber glassware or wrap containers in aluminum foil for all experiments and storage.

    • Minimize exposure to ambient laboratory light.

By systematically investigating the stability profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, you can develop robust experimental protocols that ensure the integrity of the compound and the reliability of your research outcomes.

References

  • Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light. PMC - NIH. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Pro Peptide. Available at: [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. ResearchGate. Available at: [Link]

  • How to take 5 Amino 1MQ. Real Peptides. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. Available at: [Link]

  • Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. PubMed. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. Available at: [Link]

  • Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. Available at: [Link]

  • Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, in-depth solutions to the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during the synthesis, formulation, and in-vivo evaluation of this important class of molecules. Many pyrazole derivatives exhibit poor aqueous solubility, which can be a significant hurdle in drug discovery and development.[1] This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing potential causes and actionable solutions.

Issue 1: My newly synthesized pyrazole derivative won't dissolve in common organic solvents for purification or analysis.

  • Question: I've just completed a synthesis and my pyrazole compound is poorly soluble in standard solvents like ethanol, methanol, and acetone, making chromatography and NMR analysis difficult. What can I do?

  • Answer: This is a common issue stemming from the strong intermolecular forces within the crystal lattice of the pyrazole derivative.[2] Several factors, including molecular weight, the nature of substituents on the pyrazole ring, and hydrogen bonding, can contribute to low solubility.[3] Lipophilic groups, for instance, tend to decrease aqueous solubility, while polar groups can increase it.[3]

    Troubleshooting Steps:

    • Temperature Increase: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[2] Try gently heating the solvent to aid dissolution. Be mindful of your compound's stability at higher temperatures.

    • Co-solvent Systems: Employing a co-solvent system can be highly effective.[2] Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it shows some solubility, even if limited). Then, carefully add a "poor" solvent (an anti-solvent) in which the compound is less soluble until turbidity appears.[2] This can help modulate the overall polarity of the solvent system.

    • Alternative Solvents: If standard polar solvents fail, explore a broader range based on your compound's structure. Common solvents used for pyrazole derivatives include toluene, dichloromethane (CH₂Cl₂), and acetonitrile.[3]

    • Sonication: Applying ultrasonic energy can sometimes help break up the crystal lattice and improve dissolution.[2]

Issue 2: My pyrazole compound precipitates unexpectedly during aqueous workup or extraction.

  • Question: During my reaction workup, when I add an aqueous solution to my organic reaction mixture, my pyrazole derivative crashes out of solution. How can I prevent this?

  • Answer: This precipitation is a classic sign of a compound with low aqueous solubility.[2] The change in the solvent environment from organic to a more polar aqueous/organic mixture causes the compound to fall out of solution.

    Troubleshooting Steps:

    • pH Adjustment for Ionizable Pyrazoles: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[2] By acidifying the aqueous layer (e.g., with HCl), you can often increase the solubility of a basic pyrazole derivative, allowing for a clean extraction.[2][4] The compound can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]

    • Use of a Co-solvent: Before adding the aqueous layer, try adding a co-solvent like ethanol or isopropanol to the organic mixture. This can increase the overall polarity of the organic phase and make the transition to the aqueous phase less drastic, potentially keeping your compound in solution.

    • Minimize Water Content: If possible, use a minimal amount of aqueous solution for the extraction to reduce the extent of precipitation.

Frequently Asked Questions (FAQs)

This section covers broader questions about enhancing the solubility of pyrazole-based compounds for various applications.

1. What are the primary factors influencing the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is governed by a combination of factors:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[3]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[3]

  • Substituents: The nature of the groups attached to the pyrazole ring is crucial. Lipophilic groups generally decrease aqueous solubility, while polar groups can enhance it.[3]

  • Intermolecular Forces: Strong forces like hydrogen bonding can lead to lower solubility.[3]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility by altering the ionization state of the molecule.[3]

2. What are the most common strategies for enhancing the aqueous solubility of pyrazole-based drug candidates?

Several well-established techniques can be employed to improve the aqueous solubility of pyrazole compounds for pharmaceutical applications:

StrategyMechanismKey Considerations
Salt Formation Increases ionization by converting acidic or basic functional groups into salts.[3]Applicable only to compounds with ionizable groups.[3] The choice of counter-ion is critical.
Co-solvents A mixture of a primary solvent and a water-miscible solvent to increase solubility.[5]Potential for toxicity of the co-solvent must be considered for in-vivo studies.
pH Adjustment Alters the ionization state of the molecule to a more soluble form.[3]Effective for compounds with pKa values in the physiological pH range.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often creating an amorphous system with higher apparent solubility.[3][6]The choice of carrier and preparation method (e.g., melting, solvent evaporation) are crucial.[6][7]
Cyclodextrin Inclusion Complexes The hydrophobic pyrazole molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble complex.[8][9]Stoichiometry of the complex and the type of cyclodextrin used are important parameters.[8]
Nanosuspensions The drug is formulated as a colloidal dispersion of pure drug particles with a size in the nanometer range, which increases the surface area and dissolution velocity.[10][11]Requires specialized equipment (e.g., high-pressure homogenizers, media mills) and careful selection of stabilizers.[12][13]
Prodrug Approach A more soluble moiety is chemically attached to the pyrazole compound, which is then cleaved in-vivo to release the active drug.[3]Requires careful design to ensure efficient in-vivo conversion to the active form.

3. How can I formulate a poorly soluble pyrazole compound for in-vivo animal studies?

A common approach for formulating poorly water-soluble pyrazole compounds for oral administration in animal models involves a multi-component vehicle.[1]

Example Formulation Protocol for Oral Administration:

  • Initial Solubilization: Dissolve the pyrazole compound in a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the formulation should typically be kept low (e.g., 5-10%).[1]

  • Addition of Co-solvents and Surfactants: Sequentially add co-solvents such as PEG400 and a surfactant like Tween-80 to the solution, vortexing after each addition. A common vehicle might consist of 40% PEG400 and 5% Tween-80.[1]

  • Final Dilution: Add sterile saline or another aqueous vehicle to reach the final desired volume and concentration. Vortex thoroughly to ensure a clear, homogenous solution is obtained.[1]

4. Can structural modifications to the pyrazole ring itself improve solubility?

Yes, chemical modifications to the pyrazole scaffold can significantly impact solubility.[3] Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) can increase hydrophilicity and improve aqueous solubility. Conversely, adding lipophilic substituents will likely decrease aqueous solubility.[3] The pyrazole ring itself can act as a bioisostere for an aryl group, which can improve physicochemical properties like lipophilicity and water solubility.[14]

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Poor Solubility

G A Start: Poorly Soluble Pyrazole Compound B Increase Temperature A->B C Use Co-solvent System B->C Failure F Compound Dissolved B->F Success D Try Alternative Solvents C->D Failure C->F Success E Sonication D->E Failure D->F Success E->F Success G Still Insoluble E->G H Consider Structural Modification or Advanced Formulation G->H

A decision tree for addressing poor solubility of pyrazole compounds in the lab.

Diagram 2: Overview of Solubility Enhancement Strategies

G cluster_0 Physicochemical Methods cluster_1 Formulation Approaches cluster_2 Chemical Modification A pH Adjustment B Co-solvents C Particle Size Reduction (Micronization, Nanosuspension) D Solid Dispersions E Cyclodextrin Inclusion Complexes F Lipid-Based Formulations G Salt Formation H Prodrug Synthesis Start Poorly Soluble Pyrazole Compound Start->A Start->B Start->C Start->D Start->E Start->F Start->G Start->H

Major categories of techniques for enhancing pyrazole compound solubility.

References

  • Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH.
  • From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents - IRIS UniGe.
  • Pyrazole - Solubility of Things.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - IRIS UniGe.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • CN110903279A - Pyrazole compound and salt and application thereof - Google Patents.
  • Solid dispersion technique to enhance the solubility and dissolution rate of Aripiprazole by fusion method - ResearchGate.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science.
  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PubMed Central.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • CN1161339C - A new pyrazole derivative, medicinal salt and composition thereof - Google Patents.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - NIH.
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate.
  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review - ResearchGate.

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Troubleshooting

Overcoming poor cell permeability of pyrazole inhibitors

Introduction: The Pyrazole Permeability Paradox The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically successful kinase inhibitors.[1][2][3] Its synthetic access...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Permeability Paradox

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically successful kinase inhibitors.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties make it a "privileged structure" for targeting a wide range of proteins involved in diseases like cancer.[1][2][3] However, this promising scaffold often presents a significant hurdle in drug development: poor cell permeability.[4][5] Many potent pyrazole-based inhibitors identified in biochemical assays fail to translate their efficacy to cell-based models or in vivo studies due to their inability to efficiently cross the cell membrane.

This guide is designed to serve as a dedicated technical resource for researchers encountering this common challenge. Structured as a series of troubleshooting questions and in-depth FAQs, it provides not just protocols, but the underlying scientific rationale to empower you to diagnose, troubleshoot, and overcome permeability issues with your pyrazole inhibitors.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental physicochemical properties of pyrazole inhibitors that often lead to poor cell permeability.

Q1: Why do many of my pyrazole inhibitors exhibit low cell permeability?

Poor permeability in pyrazole derivatives typically stems from a combination of suboptimal physicochemical properties. The pyrazole ring itself, while synthetically useful, can contribute to characteristics that hinder passive diffusion across the lipid bilayer of the cell membrane. Key factors include:

  • High Polar Surface Area (PSA): The two adjacent nitrogen atoms in the pyrazole ring are hydrogen bond acceptors, and N-unsubstituted pyrazoles also act as hydrogen bond donors.[2] Extensive substitution with other polar functional groups can increase the PSA, making it energetically unfavorable for the molecule to leave the aqueous extracellular environment and enter the hydrophobic membrane interior.

  • Low Lipophilicity (logP): While replacing an arene with a pyrazole ring can sometimes improve properties, the pyrazole ring is significantly less lipophilic (ClogP ≈ 0.24) than a benzene ring (ClogP ≈ 2.14).[6] An overall low lipophilicity can prevent the compound from effectively partitioning into the cell membrane.

  • Poor Aqueous Solubility: Paradoxically, while high polarity can hinder membrane crossing, very poor aqueous solubility can also be a major barrier.[7][8] If the compound precipitates in the aqueous assay buffer, its effective concentration at the cell surface is too low for any significant permeation to occur. This is a common issue for planar, rigid heterocyclic compounds.[8]

  • Molecular Rigidity and Conformation: The planarity of the pyrazole scaffold, especially when part of a larger fused system, can lead to strong crystal lattice packing, resulting in high melting points and poor solubility.[8]

Q2: My inhibitor is a substrate for an efflux pump. What does that mean?

This means your compound is being actively transported out of the cell after it gets in. Caco-2 cells, a common model for intestinal permeability, express various efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] If your compound is a substrate for these pumps, you will observe high transport from the basolateral (bottom) to the apical (top) side of the cell monolayer, resulting in a low net accumulation inside the cell.[9][10] This is a common mechanism of drug resistance and can severely limit bioavailability.[9]

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

Choosing the right initial assay is critical for efficient screening. The two assays measure different aspects of permeability.

The relationship between the results from these two assays can be diagnostic.[11] For instance, a compound with high PAMPA permeability but low Caco-2 permeability is likely a substrate for active efflux.[11]

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial lipid-infused membrane.[12][13]Differentiated monolayer of human colon adenocarcinoma cells.[10][14]
Mechanism Measured Passive transcellular diffusion only.[11][12]Passive diffusion (transcellular and paracellular), active transport, and efflux.[13][14]
Complexity & Cost Simple, low-cost, high-throughput.[15]Complex, higher cost, requires 18-22 days of cell culture.[10]
Primary Use Early-stage screening to rank compounds on passive permeability.[11][12]Later-stage screening to predict in vivo absorption and identify efflux liabilities.[14][16]

A recommended workflow is to use PAMPA as a primary screen for passive permeability. Hits from the PAMPA screen can then be advanced to the more resource-intensive Caco-2 assay to confirm permeability in a biological system and investigate potential active transport mechanisms.

Part 2: Troubleshooting Guide - Addressing Experimental Failures

This section provides direct answers to specific experimental problems you may encounter.

Q: My pyrazole inhibitor shows a low apparent permeability coefficient (Papp) in my Caco-2 assay. What are my next steps?

A low Papp value indicates poor transport across the cell monolayer. A systematic troubleshooting approach is essential.

TroubleshootingWorkflow start Low Papp (A-B) Observed in Caco-2 Assay check_integrity Step 1: Verify Monolayer Integrity - Check TEER values (≥200 Ω·cm²) - Run Lucifer Yellow control (%LY leakage < 2%) start->check_integrity check_solubility Step 2: Assess Compound Solubility - Visually inspect for precipitation in donor well - Perform kinetic solubility assay in buffer check_integrity->check_solubility solubility_issue Precipitation Observed? Indicates Solubility Issue check_solubility->solubility_issue check_efflux Step 3: Investigate Active Efflux - Run bidirectional (B-A) assay - Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) interpret_er Interpret Efflux Ratio check_efflux->interpret_er er_high ER > 2? Indicates Active Efflux interpret_er->er_high Yes er_low ER ≤ 2 Efflux is Not the Primary Issue interpret_er->er_low No action_efflux Action: Co-dose with Efflux Inhibitor (e.g., Verapamil for P-gp) Does Papp (A-B) increase? er_high->action_efflux action_intrinsic Problem is Intrinsic Permeability - High PSA / Low logP er_low->action_intrinsic solubility_yes Yes solubility_issue->solubility_yes Yes solubility_no No solubility_issue->solubility_no No action_solubility Action: Reformulate Compound - Increase DMSO concentration (if tolerated) - Use formulation aids (e.g., cyclodextrins) solubility_yes->action_solubility solubility_no->check_efflux final_medchem Solution: Medicinal Chemistry - Modify scaffold to reduce H-bond donors - Increase lipophilicity action_efflux->final_medchem action_solubility->check_solubility action_intrinsic->final_medchem

Caption: Troubleshooting workflow for low Caco-2 permeability.

  • Verify Monolayer Integrity: First, ensure the low Papp isn't an artifact of a compromised cell monolayer. Check the transepithelial electrical resistance (TEER) values, which should be high (e.g., ≥200-500 Ω·cm²) for a confluent monolayer.[9][17] Also, run a control with a low-permeability marker like Lucifer Yellow to confirm that paracellular leakage is minimal.[9]

  • Check for Solubility Issues: Visually inspect the donor wells for any signs of compound precipitation during the assay. Poor aqueous solubility is a frequent issue with pyrazole inhibitors.[7][18] If you suspect precipitation, consider running a kinetic solubility assay in the same buffer used for the Caco-2 experiment. If solubility is the problem, you may need to reformulate the compound.[18]

  • Determine the Efflux Ratio (ER): Perform a bidirectional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10] Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is a strong indicator that your compound is a substrate for active efflux.[9][10]

  • Confirm Efflux with Inhibitors: If the ER is high, you can confirm the involvement of specific transporters by co-incubating your compound with a known efflux pump inhibitor, such as Verapamil (for P-gp).[9] A significant increase in the A-B Papp value in the presence of the inhibitor confirms that efflux is limiting the permeability.

  • Assess Intrinsic Permeability: If the ER is low (≤ 2) and solubility is not an issue, the problem is likely with the intrinsic permeability of the molecule itself. This points towards a need for structural modification through medicinal chemistry.

Q: My compound has good PAMPA permeability but poor Caco-2 permeability. Why?

This is a classic signature of active efflux.[11] The PAMPA assay only measures passive diffusion, so your compound is capable of crossing a lipid membrane on its own.[11] The poor result in the Caco-2 assay, which uses live cells, strongly suggests that once the compound enters the cell, it is being actively pumped out by transporters like P-gp.[11][13] Your next step should be to run a bidirectional Caco-2 assay to confirm a high efflux ratio.[10]

Q: My compound precipitates in the assay buffer. How can I improve its solubility for in vitro testing?

For in vitro assays, you can use formulation strategies to increase the concentration of your compound in solution.

  • Co-solvents: The most common approach is to use a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO).[18] Typically, final DMSO concentrations are kept below 1% to avoid impacting cell health.

  • Formulation Vehicles: For more challenging compounds, you can explore vehicles containing solubilizing agents. A common formulation for in vivo studies that can be adapted for in vitro use (with appropriate controls) is a mixture of DMSO, PEG400, and Tween-80.[18]

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[18]

Important: When using any formulation aid, you must run vehicle-only controls to ensure the excipients themselves are not affecting the permeability assay results or cell viability.

Part 3: Strategies for Improving Cell Permeability

Once you have diagnosed the cause of poor permeability, you can employ targeted strategies to address it.

Caption: Key strategies for enhancing pyrazole inhibitor permeability.

1. Medicinal Chemistry Approaches

If the issue is intrinsic permeability or efflux, rational structural modifications are often the most effective long-term solution.

  • Reduce Hydrogen Bond Donors (HBDs): The N-H of an unsubstituted pyrazole is an HBD. N-alkylation can mask this HBD, which often improves permeability.[19] Systematically replacing other HBDs (e.g., -OH, -NH2) on the scaffold with bioisosteres can significantly lower the energetic cost of membrane desolvation.

  • Increase Lipophilicity: Carefully increasing the lipophilicity (logP) can enhance membrane partitioning. This can be achieved by adding small, non-polar groups (e.g., methyl, ethyl) or replacing polar heterocycles with more hydrophobic ones.[5][20] However, this is a balancing act; excessively high lipophilicity can lead to poor solubility and off-target toxicity.

  • Disrupt Planarity: Introducing non-planar groups (e.g., a cyclobutyl group instead of a phenyl ring) can disrupt crystal packing, which can improve solubility and, consequently, permeability.[8][19]

  • Mask Efflux Recognition Sites: If your compound is an efflux substrate, subtle structural changes can disrupt its recognition by the transporter. This often involves modifying charged or polar groups that may be key to the binding interaction with the efflux pump.

2. Formulation Strategies

When the primary barrier is poor aqueous solubility, formulation can provide a solution, particularly for enabling in vivo studies.[18]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can prevent crystallization and maintain a higher concentration of the drug in a dissolved state.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used.[21] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, improving solubilization and absorption.

3. The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[22] This is an excellent strategy for transiently masking the polar groups that hinder membrane permeability.[7][22]

  • Ester Prodrugs: If your pyrazole inhibitor has a carboxylic acid group, converting it to an ethyl ester can neutralize the charge, dramatically improving passive diffusion.[22] The ester is then cleaved by intracellular esterases to release the active carboxylic acid. Oseltamivir is a classic example of this strategy.[22]

  • Phosphate Prodrugs: A hydroxyl group can be converted into a phosphate ester. This increases water solubility for formulation but can be cleaved by phosphatases at the cell surface to release the more permeable parent drug.

  • Amino Acid Prodrugs: Attaching an amino acid can facilitate uptake by amino acid transporters expressed on the cell surface.

The prodrug approach has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their aqueous solubility and cell permeability.[7]

Part 4: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the two most common permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter plate as Donor, and a matched Acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well UV-compatible plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. You can add a small percentage of DMSO (e.g., 5%) to act as a solubilizer and organic sink.[15]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a thin lipid layer.

  • Prepare Donor Solutions: Prepare the test compounds in PBS (pH 7.4) at a final concentration of ~100-200 µM from the 10 mM DMSO stock. The final DMSO concentration should be low (e.g., ≤1%). Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls.

  • Start the Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[13][23]

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.[23]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing permeability and active efflux in a cell-based model.

Materials:

  • Caco-2 cells

  • Transwell plate system (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer Yellow solution

  • TEER meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a polarized, confluent monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[17] Wash the monolayers gently with pre-warmed (37°C) transport buffer.

  • Prepare Dosing Solutions: Dilute the test compound to its final concentration (e.g., 10 µM) in pre-warmed transport buffer.[14] Prepare separate solutions for controls: high permeability (e.g., antipyrine), low permeability (e.g., atenolol), and an efflux control (e.g., talinolol).[10]

  • Apical to Basolateral (A-B) Transport:

    • Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.

    • Remove the buffer from the apical (top) chamber and add 0.3 mL of the dosing solution.[17]

  • Basolateral to Apical (B-A) Transport:

    • Add 0.3 mL of fresh transport buffer to the apical chamber.

    • Remove buffer from the basolateral chamber and add 1.2 mL of the dosing solution.[17]

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.[14]

  • Sampling: At the end of the incubation, take samples from the receiver compartment of each well. Also, take a sample from the donor compartment to calculate mass balance.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.[14]

  • Calculate Papp and Efflux Ratio:

    • Calculate Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).[10]

References
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Sources

Optimization

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth, field-proven insights into controlling regioselectivity, a critical aspect of pyrazole synthesis that directly impacts the biological activity and therapeutic potential of these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, their synthesis, particularly from unsymmetrical precursors, often yields mixtures of regioisomers, complicating purification and reducing the overall efficiency of a synthetic campaign.

This guide moves beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: Why am I getting a mixture of two regioisomers in my Knorr pyrazole synthesis?

Answer: The formation of a mixture of regioisomers is a common challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine.[3][4] The reaction involves the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. With two different carbonyl groups on the dicarbonyl and two different nitrogen atoms on the substituted hydrazine, four potential initial reaction pathways exist, leading to two possible pyrazole products.

The regiochemical outcome is a delicate balance of several competing factors:

  • Electronic Effects: The inherent reactivity of the two carbonyl groups. A carbonyl adjacent to an electron-withdrawing group (e.g., -CF₃) is more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl.[5][6]

  • Steric Hindrance: Bulky substituents near a carbonyl group can impede the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl.[5]

  • Nucleophilicity of the Hydrazine Nitrogens: In a monosubstituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For alkylhydrazines (e.g., methylhydrazine), the substituted nitrogen is more nucleophilic due to the electron-donating nature of the alkyl group. For arylhydrazines (e.g., phenylhydrazine), the unsubstituted -NH₂ group is more nucleophilic because the lone pair on the substituted nitrogen is delocalized into the aromatic ring.[6]

  • Reaction Conditions: The pH, solvent, and temperature can all influence the reaction pathway.[4] For instance, under acidic conditions, the reaction is catalyzed, and the mechanism involves the protonation of a carbonyl group, further influencing its reactivity.[7][8]

Question 2: How can I improve the regioselectivity of my pyrazole synthesis?

Answer: Improving regioselectivity involves carefully selecting your reaction conditions to favor one reaction pathway over the others. Here are several strategies, ranging from simple solvent changes to more fundamental modifications of your starting materials:

Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. While ethanol is a common solvent for this reaction, it can sometimes lead to poor selectivity.[9]

  • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[9] These solvents are non-nucleophilic and can stabilize reaction intermediates through hydrogen bonding, often favoring the formation of a single regioisomer.[9] For example, the reaction of methylhydrazine with 1-aryl-4,4,4-trifluorobutane-1,3-diones in ethanol yields a mixture of isomers, but in HFIP, it can proceed with up to 99:1 selectivity in favor of the 5-aryl-3-trifluoromethyl-1-methylpyrazole.

The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.

  • Acid Catalysis: The Knorr synthesis is often performed under acidic conditions.[7][10] The acid protonates a carbonyl oxygen, making the corresponding carbon more electrophilic. The regioselectivity will then be influenced by which carbonyl is more basic and thus more readily protonated.

  • Basic Conditions: In some cases, basic conditions can also be used to control regioselectivity, particularly when working with substrates that are sensitive to acid.

If you have the flexibility to modify your starting materials, you can introduce substituents that strongly favor one regioisomeric outcome.

  • Introduce a Strongly Electron-Withdrawing Group: Placing a group like -CF₃ on one side of the 1,3-dicarbonyl will make the adjacent carbonyl significantly more electrophilic, directing the initial attack of the hydrazine to that position.[3][6]

  • Utilize Steric Bulk: A large substituent on one side of the dicarbonyl will sterically hinder that position, directing the hydrazine to attack the less hindered carbonyl.

The interplay of these factors is summarized in the table below:

FactorInfluence on RegioselectivityExample
Electronic Effects (Dicarbonyl) An electron-withdrawing group (EWG) increases the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.In 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione, the carbonyl next to the -CF₃ group is more reactive.
Steric Effects (Dicarbonyl) A bulky substituent hinders attack at the adjacent carbonyl, favoring reaction at the less hindered site.A t-butyl group next to a carbonyl will direct the hydrazine to the other carbonyl.
Hydrazine Nucleophilicity In arylhydrazines, the terminal -NH₂ is more nucleophilic. In alkylhydrazines, the substituted -NHR is more nucleophilic.Phenylhydrazine will preferentially attack with its -NH₂ group.
Solvent Fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity compared to standard solvents like ethanol.[9]Switching from ethanol to HFIP can change a 1:1 isomeric ratio to >95:5.
Catalyst Acid catalysts protonate a carbonyl, increasing its electrophilicity and influencing the site of attack.[7][8]Acetic acid is commonly used as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Knorr pyrazole synthesis?

A: The Knorr pyrazole synthesis proceeds through a condensation-cyclization mechanism. The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][7][8]

The following diagram illustrates the general mechanism leading to the formation of two possible regioisomers:

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_A Pathway A: Attack at C(O)R1 cluster_B Pathway B: Attack at C(O)R3 cluster_products Products R1_CO_CH2_CO_R3 R1-(C=O)-CH2-(C=O)-R3 (Unsymmetrical 1,3-Dicarbonyl) Intermediate_A1 Hydrazone Intermediate A R1_CO_CH2_CO_R3->Intermediate_A1 Attack at C(O)R1 Intermediate_B1 Hydrazone Intermediate B R1_CO_CH2_CO_R3->Intermediate_B1 Attack at C(O)R3 R_NH_NH2 R'-NH-NH2 (Substituted Hydrazine) R_NH_NH2->Intermediate_A1 Attack at C(O)R1 R_NH_NH2->Intermediate_B1 Attack at C(O)R3 Intermediate_A2 Cyclized Intermediate A Intermediate_A1->Intermediate_A2 Cyclization Product_A Regioisomer A Intermediate_A2->Product_A Dehydration Intermediate_B2 Cyclized Intermediate B Intermediate_B1->Intermediate_B2 Cyclization Product_B Regioisomer B Intermediate_B2->Product_B Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

Q2: Which analytical techniques are best for differentiating between pyrazole regioisomers?

A: Unambiguous characterization of regioisomers is crucial. Several powerful analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While standard 1D NMR can provide initial clues based on chemical shifts, these are often insufficient for definitive assignment, especially with structurally similar isomers.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy is one of the most powerful tools for this purpose.[11] It allows for the identification of through-space correlations between protons. For example, a correlation between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring would confirm a specific regioisomer.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away, which can help in piecing together the carbon skeleton and confirming substituent positions.

  • X-ray Crystallography: This is the gold standard for structure determination.[13][14] If you can obtain a suitable single crystal of your product, X-ray crystallography will provide an unambiguous 3D structure, definitively establishing the regiochemistry.[15][16][17]

Q3: Are there alternative synthetic routes to substituted pyrazoles that offer better regioselectivity?

A: Yes, while the Knorr synthesis is a classic and widely used method, other strategies can provide improved or complementary regioselectivity.

  • Reaction of Hydrazones with Nitroolefins: This method can provide access to 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. The reaction proceeds via a proposed stepwise cycloaddition mechanism.[18][19]

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is another powerful method for pyrazole synthesis. The regioselectivity of these reactions is often well-defined.[11][20]

  • Synthesis from α,β-Unsaturated Carbonyls (Chalcones): The reaction of chalcones with hydrazines first forms pyrazoline intermediates, which can then be oxidized to pyrazoles.[5][6][21]

The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final pyrazole product.

The following workflow can guide your troubleshooting process when dealing with poor regioselectivity:

Caption: Troubleshooting Workflow for Regioselectivity.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP

This protocol is adapted from the findings reported by Carretero et al. on the use of fluorinated alcohols to improve regioselectivity.[9]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.1-1.2 eq) to the stirred solution at room temperature. If the reaction is exothermic, consider cooling the flask in an ice bath during the addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.

  • Characterization: Confirm the structure and regiochemistry of the purified product using NMR spectroscopy (¹H, ¹³C, and 2D NOESY) and mass spectrometry.

References

  • Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(9), 2483. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6533. [Link]

  • Smith, A. B., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Kumar, V., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Carretero, J. C., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(19), 7543–7546. [Link]

  • Abdellatif, K. R. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1561. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(31), 20207-20224. [Link]

  • Carretero, J. C., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(19), 7543–7546. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Chahboun, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6848. [Link]

  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]

  • Slideshare. (2016). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. [Link]

  • Arca, M., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 10(11), 205. [Link]

  • Deschamps, J. R. (2005). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 12(19), 2215–2225. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Syntheses. (2011). Regioselective Synthesis of Substituted Pyrazoles. Organic Syntheses, 88, 334. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Daugulis, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10472–10481. [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 5-Aminopyrazole Synthesis

Welcome to the technical support center for navigating the complexities of 5-aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic scaffolds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies.

The inherent asymmetry and tautomeric nature of the 5-aminopyrazole core present unique challenges, particularly concerning regioselectivity during functionalization. The strategic use of protecting groups is paramount to achieving the desired substitution patterns. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles encountered in the laboratory.

Troubleshooting Guides & FAQs

Section 1: Regioselectivity and Protecting Group Selection

Question 1: I am trying to N-acylate my 5-aminopyrazole, but I'm getting a mixture of products, including acylation on the pyrazole ring nitrogens. How can I achieve selective acylation of the exocyclic amino group?

This is a classic challenge stemming from the nucleophilicity of both the endocyclic (ring) and exocyclic (amino) nitrogens. To ensure selective acylation at the desired amino group, protection of the pyrazole ring nitrogen is essential.

Causality: The pyrazole ring exists in tautomeric forms, making both ring nitrogens susceptible to electrophilic attack. Direct acylation without protection often leads to a difficult-to-separate mixture of N-acylated, di-acylated, and ring-acylated products.[1][2]

Solution: Employ an N-protecting group on the pyrazole ring. The tert-butoxycarbonyl (Boc) group is a widely used and effective choice for this purpose.[1][2] By protecting the ring nitrogen, you deactivate it towards acylation, thereby directing the reaction to the exocyclic amino group.

Question 2: I'm observing the formation of multiple Boc-protected isomers during the protection of my 3(5)-aminopyrazole. How can I improve the regioselectivity of the Boc protection?

The formation of a mixture of mono- and di-substituted regioisomers is a common issue when protecting 3(5)-aminopyrazoles with di-tert-butyl dicarbonate (Boc₂O).[2] The reaction conditions, particularly the choice of base and solvent, play a significant role in directing the regioselectivity.

Expert Insight: While pyridine can lead to a mixture of mono- and di-Boc protected derivatives, using anhydrous dimethylformamide (DMF) as the solvent can favor the formation of the mono-Boc protected product.[2]

Troubleshooting Workflow for Boc Protection:

Boc_Protection_Troubleshooting start Start: Protect 5-Aminopyrazole with Boc₂O problem Problem: Mixture of mono- and di-protected isomers observed start->problem solution1 Solution 1: Change Solvent Use anhydrous DMF instead of pyridine. problem->solution1 Solvent Effect solution2 Solution 2: Control Stoichiometry Use ~1.05 equivalents of Boc₂O. problem->solution2 Reagent Control outcome Desired Outcome: Selective mono-N-Boc protection solution1->outcome solution2->outcome

Caption: Decision workflow for troubleshooting Boc protection regioselectivity.

Question 3: I need to perform a reaction that is sensitive to acidic conditions, but my current protecting group requires strong acid for removal. What are my options for orthogonal protection?

Orthogonal protecting group strategies are crucial for multi-step syntheses involving sensitive functional groups.[3][4] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others under specific, non-interfering conditions.

Comparative Analysis of Common N-Protecting Groups for Pyrazoles:

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsOrthogonality & Notes
tert-ButoxycarbonylBocBoc₂O, base (e.g., DMAP, DIPEA)[5]Acidic (e.g., TFA, HCl)[6]; NaBH₄ in EtOH[7]Stable to basic conditions and hydrogenolysis. The NaBH₄ deprotection method offers mild, selective cleavage for N-Boc on pyrazoles while leaving primary Boc-protected amines intact.[7]
TritylTrTrityl chloride, base (e.g., pyridine)[8][9]Mildly acidic (e.g., TFA, formic acid)[8][10]Very bulky, can offer steric hindrance. Stable to basic conditions.
BenzyloxymethylBOMBOM-Cl, baseAcidic (e.g., TFA)[11]Acid-labile.[11]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF) or acidStable to a wide range of conditions, offering a distinct deprotection pathway.[1]
TetrahydropyranylTHPDihydropyran, acid catalystAcidic (e.g., aqueous HCl)A green, solvent- and catalyst-free protection method has been reported.[12][13]
4-MethoxybenzylPMBPMB-Cl, baseTrifluoroacetic acid (TFA)[14]Can be removed under acidic conditions.[14]
2,4-DinitrophenylDNP2,4-DinitrofluorobenzeneThiolysis (e.g., thiophenol)[15]Stable to acidic conditions. Cleavage with thiols provides orthogonality to acid- and base-labile groups.

Expert Recommendation: For your acid-sensitive substrate, consider using a DNP or SEM protecting group. The DNP group's removal via thiolysis and the SEM group's cleavage with a fluoride source provide excellent orthogonality to acid-labile groups like Boc and Trityl.

Section 2: Deprotection Challenges

Question 4: I'm having trouble removing the N-Boc group from my pyrazole derivative without affecting other acid-sensitive groups in my molecule. Are there milder deprotection methods?

While trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection, its strong acidity can be detrimental to other sensitive functionalities.[6]

Alternative Mild Deprotection Protocol: A novel method for the selective N-Boc deprotection of pyrazoles utilizes sodium borohydride (NaBH₄) in ethanol at room temperature.[7] This method is particularly advantageous as it leaves primary Boc-protected amines and other sensitive groups intact.[7]

Experimental Protocol: Mild N-Boc Deprotection of Pyrazoles

  • Dissolution: Dissolve the N-Boc protected pyrazole (1.0 equiv) in ethanol (95% or dry).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 - 3.0 equiv) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Question 5: My attempt to deprotect a Trityl-protected pyrazole resulted in low yields and side products. What could be the cause and how can I optimize the deprotection?

Trityl group deprotection is typically achieved under acidic conditions.[8] However, the stability of the trityl cation can sometimes lead to side reactions, such as re-alkylation of the substrate or reaction with other nucleophiles present.

Troubleshooting Deprotection of Trityl Groups:

  • Scavengers: The highly stable trityl cation formed during deprotection can be electrophilic. To prevent side reactions, it is advisable to use a "cation scavenger" such as triethylsilane (TES) or water.

  • Acid Strength: The choice and concentration of the acid are critical. While strong acids like TFA are effective, milder acids like formic acid can also be used for more sensitive substrates.[10]

  • Reaction Time and Temperature: Monitor the reaction closely to avoid prolonged exposure to acidic conditions, which can lead to degradation of the desired product. Performing the reaction at lower temperatures can also help minimize side reactions.

Visualizing Orthogonal Deprotection Strategies:

Orthogonal_Deprotection Molecule Multi-Protected 5-Aminopyrazole (N-Boc, N'-DNP) Deprotect_Boc Deprotect N-Boc (Acidic Conditions, e.g., TFA) Molecule->Deprotect_Boc Deprotect_DNP Deprotect N'-DNP (Thiolysis, e.g., Thiophenol) Molecule->Deprotect_DNP Intermediate1 N'-DNP Protected Intermediate Deprotect_Boc->Intermediate1 Final_Product2 Fully Deprotected Product Deprotect_Boc->Final_Product2 Intermediate2 N-Boc Protected Intermediate Deprotect_DNP->Intermediate2 Final_Product1 Fully Deprotected Product Deprotect_DNP->Final_Product1 Intermediate1->Deprotect_DNP Orthogonal Step Intermediate2->Deprotect_Boc Orthogonal Step

Caption: Orthogonal deprotection pathways for a dually protected 5-aminopyrazole.

Section 3: Practical Protocols and Considerations

Protocol: Selective N-Boc Protection of 3-Aminopyrazole [1]

This protocol is adapted from a reported procedure for the selective protection of the endocyclic nitrogen of 3-aminopyrazoles.

Materials:

  • 3-Aminopyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: To a solution of 3-aminopyrazole (1.0 equiv) in anhydrous DMF, add di-tert-butyl dicarbonate (1.05 equiv) at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc protected 3-aminopyrazole.

References

  • Selective Ring N-Protection of Aminopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.). MDPI. Retrieved from [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Saudi Chemical Society. Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved from [Link]

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. (n.d.). Holzer Group. Retrieved from [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL open science. Retrieved from [Link]

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  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). MDPI. Retrieved from [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (1995). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Trityl Group Deprotection from Tetrazoles. (n.d.). Thieme Gruppe. Retrieved from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of N-Benzyl Pyrazole Debenzylation

Welcome to the technical support center for N-benzyl pyrazole debenzylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the N-be...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyl pyrazole debenzylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the N-benzyl protecting group from pyrazole cores. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you streamline your synthetic workflows and achieve your target molecules with higher purity and yield.

Introduction: The N-Benzyl Group in Pyrazole Chemistry

The N-benzyl group is a widely used protecting group for the pyrazole nitrogen due to its general stability under a variety of reaction conditions and its relatively straightforward removal. However, the debenzylation of N-benzyl pyrazoles is not always a simple process and can be fraught with challenges, including incomplete reactions, low yields, and the formation of unwanted side products. The success of this deprotection step is often highly dependent on the substitution pattern of both the pyrazole ring and the benzyl group, as well as the chosen reaction conditions.

This guide will provide you with the expertise and practical insights needed to overcome these challenges, grounded in the principles of organic chemistry and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the debenzylation of N-benzyl pyrazoles.

Q1: Why is my catalytic hydrogenation for N-debenzylation of my pyrazole incomplete?

A1: Incomplete catalytic hydrogenation is a frequent issue. Several factors can contribute to this:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities such as sulfur or halide compounds. Ensure your starting material and solvents are of high purity.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the benzyl group can hinder the approach of the substrate to the catalyst surface.

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., up to 20 mol%) may be necessary.

  • Inadequate Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure, some substrates require higher pressures (50-100 psi) to drive the reaction to completion.

  • Poor Solvent Choice: The solvent plays a crucial role in substrate solubility and interaction with the catalyst. Protic solvents like methanol or ethanol are generally effective.

Q2: I am observing reduction of my pyrazole ring during debenzylation. How can I prevent this?

A2: Pyrazole ring reduction is a known side reaction, especially under harsh hydrogenation conditions. To minimize this:

  • Use a Milder Reducing Agent: Catalytic transfer hydrogenation using reagents like ammonium formate or cyclohexene as the hydrogen source is often milder than using hydrogen gas and can prevent ring reduction.

  • Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can increase the selectivity for N-debenzylation over ring reduction.

  • Choose a Selective Catalyst: While Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.

Q3: My substrate is sensitive to reductive conditions. What are my alternatives for N-debenzylation?

A3: For substrates containing reducible functional groups (e.g., nitro, alkene, alkyne), non-reductive debenzylation methods are necessary.

  • Oxidative Debenzylation: Strong oxidizing agents can cleave the N-benzyl group. However, this method is often harsh and can lead to over-oxidation of the pyrazole ring.

  • Lewis Acid-Mediated Debenzylation: Certain Lewis acids can facilitate the cleavage of the N-benzyl bond. This approach is substrate-dependent and requires careful optimization.

  • Photoredox Catalysis: Emerging methods using photoredox catalysis offer a mild alternative for debenzylation under neutral conditions.

Q4: Can I selectively debenzylate one of two N-benzyl groups on a bis-pyrazole?

A4: Selective mono-debenzylation is challenging but can be achieved under carefully controlled conditions. This typically involves using a stoichiometric amount of the reducing agent and carefully monitoring the reaction progress by techniques like TLC or LC-MS to stop the reaction once the desired mono-debenzylated product is formed.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common problems.

Scenario 1: The reaction has stalled, with significant starting material remaining.

If your debenzylation reaction has stalled, consider the following troubleshooting workflow:

G start Reaction Stalled check_catalyst 1. Check Catalyst Activity start->check_catalyst check_catalyst->start Catalyst is old/inactive. Replace. check_impurities 2. Analyze for Impurities check_catalyst->check_impurities Catalyst is active check_impurities->start Purify starting material increase_severity 3. Increase Reaction Severity check_impurities->increase_severity No obvious impurities change_method 4. Switch Debenzylation Method increase_severity->change_method Still incomplete success Reaction Complete increase_severity->success Reaction goes to completion change_method->success New method is successful

Figure 1: Troubleshooting workflow for a stalled debenzylation reaction.

Detailed Steps:

  • Check Catalyst Activity: If you are using an old bottle of Pd/C, it may have lost activity. Try a fresh batch of catalyst.

  • Analyze for Impurities: Use techniques like NMR or LC-MS to check your starting material for potential catalyst poisons.

  • Increase Reaction Severity: Incrementally increase the hydrogen pressure, temperature, or catalyst loading. Monitor the reaction closely to avoid side product formation.

  • Switch Debenzylation Method: If catalytic hydrogenation is ineffective, consider an alternative method as outlined in the table below.

Scenario 2: Multiple unidentified side products are forming.

The formation of side products indicates a lack of selectivity. The nature of the side products can provide clues about what is going wrong.

G start Side Product Formation identify_products 1. Identify Side Products (LC-MS, NMR) start->identify_products ring_reduction Ring Reduction Products identify_products->ring_reduction over_alkylation N- or C-Alkylation Products identify_products->over_alkylation other Other Side Products identify_products->other milder_conditions milder_conditions ring_reduction->milder_conditions Use milder conditions (e.g., CTH) check_reagents check_reagents over_alkylation->check_reagents Check for alkylating agents/scavengers optimize optimize other->optimize Re-optimize conditions (solvent, temp)

Figure 2: Decision tree for addressing side product formation.

Explanations:

  • Ring Reduction: As discussed in the FAQs, this is common with electron-rich pyrazoles. Switch to a milder hydrogen source like ammonium formate.

  • N- or C-Alkylation: This can occur if the benzyl cation formed during cleavage is trapped by another nucleophile. Adding a scavenger like triethylsilane can sometimes help.

  • Other Side Products: The formation of other unexpected products may require a full re-evaluation of the reaction conditions, including solvent, temperature, and reaction time.

Comparative Overview of Debenzylation Methods

The choice of debenzylation method is critical and depends on the specific substrate. The following table summarizes the most common methods with their pros and cons.

MethodReagentsProsConsBest Suited For
Catalytic Hydrogenation H₂, Pd/C, PtO₂High yielding, clean reaction, simple workupCan reduce other functional groups, catalyst poisoning is an issueSubstrates without other reducible groups
Catalytic Transfer Hydrogenation (CTH) Ammonium formate, cyclohexene, Pd/CMilder than catalytic hydrogenation, avoids high pressure setupsCan be slower, the hydrogen donor can sometimes react with the substrateSubstrates prone to ring reduction
Dissolving Metal Reduction Na/NH₃ (Birch reduction)Effective for stubborn substratesHarsh conditions, not compatible with many functional groups, requires special equipmentWhen other reductive methods fail
Oxidative Cleavage CAN, DDQNon-reductiveHarsh conditions, can lead to over-oxidation, often low yieldingSubstrates with reducible groups that are stable to oxidation

Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common debenzylation methods.

Protocol 1: General Procedure for Catalytic Hydrogenation
  • Setup: To a solution of the N-benzyl pyrazole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar, add 10% Pd/C (10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)
  • Setup: To a solution of the N-benzyl pyrazole (1.0 eq) in methanol, add ammonium formate (5.0 eq) and 10% Pd/C (10 mol%).

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The Celite is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Mechanistic Insights

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

G cluster_0 Catalytic Hydrogenation A 1. Adsorption of H₂ and Substrate onto Catalyst Surface B 2. Oxidative Addition of H₂ to Pd(0) A->B C 3. Hydrogenolysis of C-N Bond B->C D 4. Reductive Elimination to release Pyrazole and Toluene C->D

Figure 3: Simplified mechanism of palladium-catalyzed debenzylation.

The catalytic cycle involves the adsorption of both hydrogen and the N-benzyl pyrazole onto the palladium surface. This is followed by the oxidative addition of hydrogen to the palladium center and subsequent hydrogenolysis of the benzylic C-N bond. Finally, reductive elimination releases the debenzylated pyrazole and toluene, regenerating the active catalyst.

Conclusion

The debenzylation of N-benzyl pyrazoles is a critical transformation in organic synthesis, but it requires careful consideration of the substrate and reaction conditions to be successful. By understanding the common challenges, employing systematic troubleshooting strategies, and selecting the appropriate debenzylation method, researchers can overcome these hurdles and efficiently access their desired pyrazole derivatives. This guide provides a comprehensive resource to aid in this endeavor, combining practical advice with fundamental scientific principles.

References

  • Reddy, T. J., et al. (1997). A mild and rapid deprotection of N-benzyl and O-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 38(13), 2261-2264. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole. It addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Synthesis Overview: The Core Reaction

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] In this specific synthesis, the core transformation involves the reaction between a suitable β-ketonitrile and 2-fluorobenzylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization to yield the desired pyrazole ring system.[1][3]

Reaction Mechanism

The mechanism involves two key steps:

  • Hydrazone Formation: The terminal nitrogen of 2-fluorobenzylhydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring.[1][4]

Reaction_Mechanism R1 β-Ketonitrile I1 Hydrazone Intermediate R1->I1 Step 1: Condensation (Nucleophilic Attack & Dehydration) plus1 + R2 2-Fluorobenzylhydrazine R2->I1 P1 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole I1->P1 Step 2: Intramolecular Cyclization (Attack on Nitrile)

Caption: General reaction mechanism for 5-aminopyrazole formation.

Detailed Experimental Protocol (Lab-Scale: 1-5 g)

This protocol outlines a baseline procedure for synthesizing the title compound. All operations involving hydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[5]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • 2-Fluorobenzylhydrazine (or its hydrochloride salt)

  • Ethanol (or Isopropanol)

  • Glacial Acetic Acid (catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxo-3-phenylpropanenitrile (1 equivalent) and ethanol (10 mL per gram of ketonitrile).

  • Reagent Addition: Add 2-fluorobenzylhydrazine (1.1 equivalents). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Heat the mixture to reflux (typically ~80°C for ethanol).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been completely consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the final product.[6]

Troubleshooting Guide & FAQs for Scale-Up

Scaling up chemical reactions introduces challenges related to mass and heat transfer, reaction kinetics, and safety. This section addresses common issues in a Q&A format.

Q1: My reaction yield has dropped significantly upon scaling up. What are the likely causes?

A: A drop in yield during scale-up is a frequent issue. Consider these factors:

  • Inefficient Mixing: In larger vessels, inadequate stirring can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring mechanism (e.g., overhead stirrer) is robust enough for the vessel size.

  • Poor Temperature Control: The reaction to form the hydrazone and subsequent cyclization is exothermic.[7] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to a temperature spike, causing decomposition of reactants or the product.

    • Solution: Use a reactor with a cooling jacket and ensure a controlled, slow addition of the hydrazine, especially at the start of the reaction.[7]

  • Purity of Starting Materials: Impurities that were negligible on a small scale can have a significant impact on a larger scale. Verify the purity of your β-ketonitrile and hydrazine starting materials.

Q2: The reaction is producing a significant amount of dark, tarry byproduct. Why is this happening and how can I prevent it?

A: Tar formation is typically a result of decomposition or polymerization, often caused by excessive heat.[6]

  • Causality: As mentioned, poor heat control on a larger scale can lead to thermal degradation. Hydrazine itself can decompose, and the β-ketonitrile may be unstable at elevated temperatures for extended periods.

  • Optimization:

    • Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. While this may slow the reaction rate, it often provides a cleaner product profile.

    • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of sensitive intermediates, which may contribute to byproduct formation.[6]

    • Monitor Closely: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Q3: I am having difficulty removing unreacted hydrazine and its byproducts during purification. What is the best method?

A: Hydrazine is a toxic and reactive base, and its removal is critical.

  • Acid-Base Extraction: The most effective method is an acidic wash during the work-up.[6] After diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The hydrazine, being basic, will be protonated and move into the aqueous layer.

  • Caution: Perform this wash carefully, as the neutralization can be exothermic. Ensure the separation funnel is vented frequently.

Q4: The final product is a persistent oil and is difficult to handle and purify on a large scale. What are my options?

A: Obtaining a non-crystalline solid is a common challenge.

  • Induce Crystallization:

    • Trituration: Stir the oil vigorously with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether. This can often induce precipitation of the solid product.[6]

    • Solvent System: Experiment with various solvent systems for recrystallization. Common choices for aminopyrazoles include ethanol/water, isopropanol, or ethyl acetate/hexanes.[6]

  • Chromatography: If crystallization fails, large-scale column chromatography is necessary. For basic compounds like 5-aminopyrazoles that can streak on standard silica gel, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).[6]

Data Summary: Reaction Parameters

This table provides a comparison of typical parameters for lab-scale and scaled-up synthesis.

ParameterLab-Scale (1-5 g)Pilot Scale (100-500 g)Key Consideration for Scale-Up
β-Ketonitrile 1.0 eq1.0 eqEnsure consistent purity and assay.
2-Fluorobenzylhydrazine 1.05 - 1.1 eq1.02 - 1.05 eqExcess can be reduced to improve process economy and simplify purification.
Solvent Volume 10-15 mL / g5-8 mL / gHigher concentration improves throughput but requires more robust heat management.
Temperature Reflux (~80°C)60-70°CLowering temperature helps control the exotherm.
Addition Time All at once1-2 hours (controlled)Slow addition is critical for thermal safety.[7]
Reaction Time 2-6 hours4-12 hoursMay be longer at lower temperatures. Monitor for completion.
Typical Yield 75-90%70-85%A slight decrease is common, but should be investigated if >10-15%.
Safety First: Handling Hydrazine Reagents

Hydrazine and its derivatives are highly hazardous chemicals. Strict adherence to safety protocols is mandatory.[8]

  • Toxicity and Hazards: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact.[9][10] It is a suspected human carcinogen, corrosive, and can cause severe burns.

  • Flammability and Reactivity: It is a combustible liquid and can ignite spontaneously if absorbed onto porous materials. It reacts violently with oxidizing agents and strong acids.[8]

  • Engineering Controls: ALWAYS handle hydrazine in a properly functioning chemical fume hood.[5] An emergency shower and eyewash station must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (nitrile is a minimum, consider double-gloving).[5]

    • Eye Protection: Chemical splash goggles and a face shield are required.[5]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials. Keep containers tightly closed, preferably under an inert atmosphere.[9]

  • Waste Disposal: Hydrazine waste is hazardous. It must be collected in a designated, properly labeled container and disposed of through your institution's environmental health and safety office.[5][9]

Visualized Experimental Workflow

This diagram outlines the logical flow of the entire synthesis process, from initial setup to final product analysis.

Experimental_Workflow start Start: Risk Assessment & PPE reagents Reagent Preparation (β-Ketonitrile, Hydrazine, Solvent) start->reagents reaction Controlled Reaction (Slow Addition, Temp. Control) reagents->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Acid/Base Wash, Extraction) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify analysis Product Analysis (NMR, MS, Purity by HPLC) purify->analysis end End: Final Product analysis->end

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

When encountering suboptimal results, use this decision tree to diagnose the potential root cause.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Low Yield or Failed Reaction c1 Incomplete Reaction? p1->c1 c2 Side Products / Tar? p1->c2 c3 Purification Loss? p1->c3 s1a Extend Reaction Time c1->s1a s1b Increase Temperature (Cautiously) c1->s1b s1c Check Reagent Purity c1->s1c s2a Lower Reaction Temperature c2->s2a s2b Improve Mixing c2->s2b s2c Use Inert Atmosphere c2->s2c s3a Optimize Recrystallization Solvent c3->s3a s3b Use Deactivated Silica Gel c3->s3b s3c Check pH of Aqueous Layers c3->s3c

Caption: A decision tree for diagnosing common synthesis problems.

References
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

  • Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Decker, S. (2006). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, ACS Publications. [Link]

  • Recent developments in aminopyrazole chemistry. (2014). ResearchGate. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. [Link]

  • Formation of 5-aminopyrazole 40 from β-ketonitrile 39. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkat USA. [Link]

  • Fadragas, A., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Collection of Czechoslovak Chemical Communications. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Center for Biotechnology Information. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2020). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research. [Link]

  • Kaur, H., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances (RSC Publishing). [Link]

  • New synthesis of fluorinated pyrazoles. (2010). PubMed. [Link]

  • Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2024). Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. [Link]

  • Advices for Aminopyrazole synthesis. (2021). Reddit. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2021). MDPI. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2020). PubMed Central. [Link]

  • Effect of substituents on pyrazole synthesis. ResearchGate. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2008). PubMed. [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journals. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). National Center for Biotechnology Information. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2016). SCIRP. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Synthesis

Welcome to the technical support center for the synthesis and impurity characterization of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and impurity characterization of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the integrity and purity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction is complete, but HPLC-MS analysis shows two major peaks with the same mass-to-charge ratio (m/z). What are these, and how can I resolve them?

Answer:

This is a classic and frequently encountered issue in the synthesis of N-substituted pyrazoles. The two peaks with identical m/z values are very likely the desired product, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole , and its positional isomer, 3-amino-1-(2-fluorobenzyl)-1H-pyrazole .

Causality: The formation of these regioisomers is a direct consequence of the reaction mechanism between 2-fluorobenzylhydrazine and a β-ketonitrile. 2-Fluorobenzylhydrazine has two nucleophilic nitrogen atoms, and either can initiate the cyclization reaction, leading to two different substitution patterns on the pyrazole ring.[1][2] The regiochemical outcome is highly sensitive to reaction conditions.[3][4][5]

  • Thermodynamic Control: Neutral or slightly acidic conditions at elevated temperatures often favor the formation of the more thermodynamically stable 5-amino isomer.[2][5]

  • Kinetic Control: Basic conditions can accelerate the cyclization and may lead to a higher proportion of the kinetically favored 3-amino isomer.[3][5]

Troubleshooting and Resolution:

  • Optimize Reaction Conditions for Regioselectivity:

    • To favor the 5-amino isomer, consider running the reaction in a neutral or slightly acidic medium (e.g., ethanol with a catalytic amount of acetic acid) and at a controlled temperature.[4][5]

    • If the 3-amino isomer is the desired product, a stronger base like sodium ethoxide in ethanol at lower temperatures might be more effective.[4][5]

  • Chromatographic Separation:

    • These isomers often have slightly different polarities and can be separated by optimizing your HPLC method.

    • Actionable Step: Develop a gradient elution method using a high-resolution C18 or phenyl-hexyl column. A shallow gradient with a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium formate) can often resolve these isomers.[6][7]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive techniques to distinguish between the isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct. 2D NMR techniques like HMBC and NOESY can provide unambiguous structural elucidation by showing correlations between the benzyl protons and the pyrazole ring carbons/protons.[8]

    • X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray crystallography provides absolute structural confirmation.[8][9]

Question 2: My final product shows a persistent impurity with a lower molecular weight than the desired product. What could this be?

Answer:

A lower molecular weight impurity often points to the presence of unreacted starting materials or key intermediates.

Probable Causes and Identification:

  • Unreacted 5-aminopyrazole: If your synthesis involves the benzylation of 5-aminopyrazole, this would be a likely impurity. Its presence indicates an incomplete reaction.

  • Unreacted 2-fluorobenzylhydrazine: This starting material may persist if the reaction has not gone to completion.[1][10]

  • Intermediates: The condensation reaction between the hydrazine and the β-ketonitrile proceeds through a hydrazone intermediate.[3] Under certain conditions, this intermediate may not fully cyclize and could be present in the final product.

Troubleshooting and Resolution:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of starting materials. Extend the reaction time or slightly increase the temperature if necessary, but be mindful of potential side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can complicate purification.

  • Purification:

    • Recrystallization: If the impurity has significantly different solubility properties, recrystallization from a suitable solvent system can be effective.

    • Column Chromatography: For more challenging separations, flash column chromatography on silica gel is a standard method. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) will typically separate the more polar starting materials and intermediates from the less polar product.

Question 3: I am observing several minor impurities that I cannot readily identify. How can I investigate their origin?

Answer:

Unidentified minor impurities can arise from various sources, including side reactions of starting materials, interactions with solvents, or degradation of the product. A systematic approach is necessary for their identification.

Investigative Strategy: Forced Degradation Studies

Forced degradation, or stress testing, is a powerful tool to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[11] This helps to identify potential degradation products and pathways, which can reveal the identity of impurities seen in routine synthesis.[11][12][13][14][15]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve a known concentration of your purified 5-amino-1-(2-fluorobenzyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample or a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS alongside an unstressed control sample.[6][7] The goal is to achieve 5-20% degradation of the main peak.[14]

Data Interpretation:

  • Compare the chromatograms of the stressed samples with your impure batch. Peaks that increase under specific stress conditions are likely degradation products formed through that pathway.

  • Use LC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns to propose structures. For example, oxidation may lead to N-oxides or hydroxylation of the benzyl ring.[13][15]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and their potential impurities to be aware of?

A1: The two critical starting materials are 2-fluorobenzylhydrazine and a β-ketonitrile (e.g., 3-oxopropanenitrile).

  • 2-fluorobenzylhydrazine: Can be synthesized from 2-fluorobenzyl chloride and hydrazine hydrate.[16] Potential impurities include unreacted 2-fluorobenzyl chloride and over-alkylation products. It is often used as a hydrochloride salt to improve stability.[10]

  • β-Ketonitriles: These can undergo self-condensation or polymerization under certain conditions. Their purity should be checked by NMR or GC-MS before use.

Q2: How can I use NMR to definitively distinguish between the 5-amino and 3-amino isomers?

A2: Two-dimensional NMR spectroscopy is particularly powerful.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the benzylic protons (-CH₂-) of the 2-fluorobenzyl group and the carbons of the pyrazole ring.

    • For the 5-amino isomer , you will see a correlation from the benzylic protons to the C5 carbon of the pyrazole ring.

    • For the 3-amino isomer , the correlation will be to the C3 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity.

    • For the 5-amino isomer , you may observe a NOE between the benzylic protons and the proton at the C4 position of the pyrazole ring.

    • For the 3-amino isomer , such a correlation would be absent or very weak.[8]

Q3: What are typical HPLC-MS conditions for analyzing the purity of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole?

A3: A reversed-phase HPLC method coupled with a mass spectrometer is standard.

ParameterTypical Setting
Column C18, 100 Å, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection 254 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

These conditions provide a good starting point for method development.[6][7][17]

Visualizing the Synthetic and Analytical Workflow

Diagram 1: Synthetic Pathway and Formation of Regioisomeric Impurities

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_products Products & Impurities 2FB_Hydrazine 2-Fluorobenzylhydrazine Reaction Condensation/ Cyclization 2FB_Hydrazine->Reaction Beta_Ketonitrile β-Ketonitrile Beta_Ketonitrile->Reaction Product 5-Amino-1-(2-fluorobenzyl) -1H-pyrazole (Desired) Reaction->Product Thermodynamic Pathway Isomer 3-Amino-1-(2-fluorobenzyl) -1H-pyrazole (Isomeric Impurity) Reaction->Isomer Kinetic Pathway

Caption: Synthetic pathway leading to the desired product and its key isomeric impurity.

Diagram 2: Analytical Workflow for Impurity Characterization

G Crude_Sample Crude Reaction Mixture HPLC_MS HPLC-MS Analysis Crude_Sample->HPLC_MS Purity_Check Assess Purity & Identify Major Peaks HPLC_MS->Purity_Check Purification Purification (Column Chromatography/ Recrystallization) Purity_Check->Purification Purity < Specification Pure_Product Purified Product Purity_Check->Pure_Product Purity > Specification Purification->Pure_Product Forced_Degradation Forced Degradation Studies Pure_Product->Forced_Degradation NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Product->NMR Structure_Elucidation Structure Elucidation of Impurities Forced_Degradation->Structure_Elucidation NMR->Structure_Elucidation Final_Report Complete Impurity Profile Structure_Elucidation->Final_Report

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of Fluorinated Pyrazoles

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the unique challenges of analyzing fluorinated pyrazoles by LC-MS. As a class of compounds, fluorinated pyrazoles are...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges of analyzing fluorinated pyrazoles by LC-MS. As a class of compounds, fluorinated pyrazoles are of immense interest in pharmaceutical and agrochemical development due to their unique biological activities.[1][2][3] However, the very properties that make them effective—namely the presence of the highly electronegative fluorine atom—can introduce significant hurdles in their analytical characterization.

This guide is designed to move beyond generic troubleshooting and provide you with field-proven insights into the specific issues you may encounter. We will explore the causality behind these challenges and offer robust, validated strategies to overcome them, ensuring the integrity and accuracy of your results.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent and complex problems researchers face during the LC-MS analysis of fluorinated pyrazoles.

Issue 1: Poor Chromatographic Peak Shape

Q: My fluorinated pyrazole analyte consistently shows poor peak shape (tailing, fronting, or excessive broadening). I've tried a new column with the same result. What's going on?

A: Poor peak shape is one of the most common yet frustrating issues in LC-MS. For fluorinated pyrazoles, the causes are often multifaceted, stemming from both chemical interactions and methodological parameters.

Causality & Explanation:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. The pyrazole ring's nitrogen atoms can interact with these acidic silanols, but the high electronegativity of nearby fluorine atoms can exacerbate this interaction, leading to significant peak tailing.[4]

  • Mobile Phase Mismatch: If the pH of your mobile phase is not appropriately buffered, the ionization state of your pyrazole can change as it passes through the column, resulting in split or broadened peaks.[5]

  • Injection Solvent Effects: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase will cause the sample band to spread before it reaches the column, leading to broad or fronting peaks.[5][6]

  • Column Contamination or Void: While you've tried a new column, it's crucial to rule out system contamination. Particulates from samples or pump seals can partially block the column inlet frit, distorting the flow path and causing peak splitting or tailing for all analytes.[4][5]

Troubleshooting Workflow:

To systematically diagnose this issue, follow the logical progression outlined below.

G start Start: Poor Peak Shape Observed check_all_peaks Does it affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All analyte_only Analyte Only check_all_peaks->analyte_only Analyte Only frit_block Potential Frit Blockage or System Contamination all_peaks->frit_block check_solvent Check Injection Solvent: Is it stronger than mobile phase? analyte_only->check_solvent flush_system Action: Flush system & install inline filter/guard column. frit_block->flush_system replace_column Action: Replace column. flush_system->replace_column end Problem Resolved replace_column->end solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No fix_solvent Action: Re-dissolve sample in initial mobile phase. solvent_yes->fix_solvent check_mp Check Mobile Phase: Is pH stable and buffered? solvent_no->check_mp fix_solvent->end mp_no No check_mp->mp_no No mp_yes Yes check_mp->mp_yes Yes fix_mp Action: Add 5-10 mM buffer (e.g., Ammonium Formate). mp_no->fix_mp secondary_int Suspect Secondary Interactions mp_yes->secondary_int fix_mp->end change_column Action: Switch to a different stationary phase (e.g., PFP or a high-purity, end-capped C18). secondary_int->change_column change_column->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: In-source Fragmentation & Unidentified Ions

A: You are likely observing in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[7] This occurs when your analyte fragments in the ion source, before it ever reaches the mass analyzer. Up to 82% of natural compounds can undergo some degree of ISF, and fluorinated molecules can be particularly susceptible.[8]

Causality & Explanation:

  • High Source Energy: The electrospray ionization (ESI) process is energetic. High voltages (capillary/cone/fragmentor) and temperatures can impart enough energy to break weaker bonds in your molecule.

  • Labile Moieties: While the C-F bond itself is strong, the electron-withdrawing effect of a trifluoromethyl group, for example, can weaken adjacent bonds. Pyrazole rings can also be prone to characteristic fragmentation patterns, such as the expulsion of HCN or N₂.[9][10]

  • Consequences: Severe ISF can lead to a dramatic loss in sensitivity for your precursor ion and, in the worst case, cause a false negative result if the parent ion abundance drops below the limit of detection.[8]

Mitigation Strategies:

  • Reduce Source Energy: Systematically lower your fragmentor/cone voltage. This is the primary parameter controlling ISF. Start with a low value and gradually increase it until you see your precursor ion without significant fragmentation.

  • Optimize Temperatures: Lower the gas and sheath gas temperatures. While necessary for desolvation, excessive heat can promote thermal degradation and fragmentation.

  • Mobile Phase Composition: Ensure your mobile phase promotes stable ionization. Sometimes, a more stable adduct (e.g., [M+NH₄]⁺) is less prone to fragmentation than the protonated molecule ([M+H]⁺).

G cluster_source Ion Source (High Energy) cluster_analyzer Mass Analyzer Analyte Fluorinated Pyrazole [M] Protonation [M+H]+ Analyte->Protonation Ionization Fragment1 Fragment Ion 1 (e.g., [M-N2H]+) Protonation->Fragment1 In-Source Fragmentation Fragment2 Fragment Ion 2 (e.g., [M-HCN]+) Protonation->Fragment2 In-Source Fragmentation Precursor [M+H]+ (Weak Signal) Protonation->Precursor Enters Analyzer Frag1_detected Fragment 1 (Detected) Fragment1->Frag1_detected Enters Analyzer Frag2_detected Fragment 2 (Detected) Fragment2->Frag2_detected Enters Analyzer

Caption: Diagram of in-source fragmentation.

Issue 3: Dominant Metal Adducts & Suppressed Protonation

Q: My spectra are dominated by [M+Na]⁺ and [M+K]⁺ adducts, making my desired [M+H]⁺ ion difficult to quantify. Where are these coming from and how do I stop them?

A: The formation of metal adducts is a pervasive challenge in ESI-MS and can be a "nightmare scenario for an analyst."[11][12] It occurs when analytes have a higher affinity for alkali metals present as contaminants in the system than for protons.

Causality & Explanation:

  • Contamination Sources: Sodium and potassium are ubiquitous. They can leach from glassware, be present in low-purity solvents, or come from the sample matrix itself.

  • Chemical Affinity: The nitrogen atoms in the pyrazole ring can chelate metal ions effectively. This process competes directly with protonation, suppressing the [M+H]⁺ signal and complicating data interpretation by splitting the signal across multiple species.

Mitigation Strategies:

The key is to competitively remove the metal ions or provide a more abundant source of protons. The use of fluorinated alkanoic acids with volatile ammonium salts has proven extremely useful for this purpose.[11][12][13] The highly electronegative fluorine atoms in these additives effectively "trap" the electropositive Na⁺ and K⁺ ions, allowing protonation to proceed efficiently.[11][12][13]

Additive CombinationConcentrationPurpose & MechanismReference
Formic Acid + Ammonium Formate 0.1% FA, 2-10 mM AFProvides a high concentration of H⁺ and NH₄⁺ to outcompete Na⁺/K⁺ for the analyte. A good starting point.
Formic Acid + Difluoroacetic Acid (DFA) + Ammonium Acetate 0.1% FA, 10 ppm DFA, 2 mM AAHighly Effective. DFA has a high affinity for trapping Na⁺ and K⁺ ions, significantly reducing metal adducts and enhancing the [M+H]⁺ signal.[13]
Trifluoroacetic Acid (TFA) 0.01 - 0.1%Effective at suppressing adducts but can cause significant ion suppression itself. Use with caution and only if necessary.[11][12]

See Protocol 1 for a detailed step-by-step guide on preparing and implementing these mobile phases.

Issue 4: Severe Matrix Effects & Ion Suppression

Q: My analyte signal drops dramatically when I analyze extracts from plasma or tissue compared to a clean standard. How can I overcome this matrix effect?

A: Matrix effects are a major challenge in LC-MS, especially for complex biological samples.[14] They occur when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, typically causing ion suppression.[14][15] Halogenated compounds can be particularly susceptible to these effects.[16][17]

Causality & Explanation:

  • Competition for Ionization: In the ESI droplet, there is a finite capacity for generating gas-phase ions. If a high concentration of a matrix component (e.g., phospholipids, salts) co-elutes with your analyte, it can monopolize the ionization process, leaving fewer charges available for your analyte.

  • Droplet Property Changes: Matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering efficient desolvation and reducing the release of your analyte ions into the gas phase.[14]

Mitigation Strategies:

A multi-pronged approach is required to combat matrix effects effectively.

  • Improve Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential. For perfluorinated compounds, cleanup with dispersive carbon sorbents has been shown to be effective.[15]

  • Optimize Chromatography: Modify your LC gradient to achieve better separation between your fluorinated pyrazole and the region where matrix components typically elute (often early in the run).

  • Use Isotope-Labeled Internal Standards (IS): This is the gold standard for correction. An ideal IS (e.g., ¹³C or ²H labeled) co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the analyte/IS peak area ratio, the effect of suppression is negated, leading to accurate quantification.[15][18]

  • Matrix-Matched Calibrants: If a suitable IS is not available, prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same matrix effect.

Frequently Asked Questions (FAQs)

Q1: Is positive or negative ion mode generally better for fluorinated pyrazoles? A: There is no single answer, and it should be determined empirically.

  • Positive Ion Mode (ESI+): Most pyrazoles will protonate on one of the ring nitrogens to form [M+H]⁺. This is often the most common and robust approach.

  • Negative Ion Mode (ESI-): The high electronegativity of fluorine can increase the acidity of N-H protons on the pyrazole ring, making deprotonation to [M-H]⁻ possible. Additionally, adduct formation with mobile phase anions like formate ([M+HCOO]⁻) or fluoride ([M+F]⁻) can be highly sensitive.[19] It is always recommended to screen both polarities during method development.

Q2: What is the best type of LC column for separating fluorinated pyrazoles? A: While a high-quality, fully end-capped C18 column is a good starting point, consider a Pentafluorophenyl (PFP) phase. PFP columns offer alternative selectivity mechanisms (pi-pi interactions, dipole-dipole) that can be highly effective for separating halogenated and aromatic compounds like fluorinated pyrazoles.[20]

Q3: Can my fluorinated analyte be lost during sample preparation due to volatility? A: Yes, this is a potential risk, particularly for smaller, highly fluorinated molecules.[20] Avoid aggressive heating or evaporation steps. If you must evaporate solvent, use a gentle stream of nitrogen at room temperature and never evaporate to complete dryness, which can cause irreversible adsorption to vial surfaces.

Detailed Protocols

Protocol 1: Minimizing Metal Adducts in Positive Ion Mode

This protocol details the preparation of a mobile phase designed to suppress [M+Na]⁺ and [M+K]⁺ adducts.

Objective: To enhance the [M+H]⁺ signal by sequestering alkali metal ions.

Materials:

  • HPLC- or MS-grade Water and Acetonitrile/Methanol

  • Formic Acid (FA), high purity (e.g., >99%)

  • Difluoroacetic Acid (DFA), high purity

  • Ammonium Acetate (AA), MS-grade

Procedure:

  • Prepare Aqueous Mobile Phase (A):

    • To 950 mL of MS-grade water in a clean glass bottle, add 1.0 mL of Formic Acid (to 0.1%).

    • Add ammonium acetate to a final concentration of 2 mM.

    • Add 100 µL of a 10% DFA stock solution (to a final concentration of ~10 ppm).

    • Bring the final volume to 1 L with MS-grade water and mix thoroughly.

  • Prepare Organic Mobile Phase (B):

    • To 950 mL of MS-grade Acetonitrile or Methanol, add 1.0 mL of Formic Acid (to 0.1%).

    • Bring the final volume to 1 L with the organic solvent and mix.

  • System Equilibration:

    • Before analysis, flush the entire LC system, including pump lines and injector, for at least 20 minutes with a 50:50 mixture of Mobile Phase A and B to ensure all residual salts are removed and the system is fully conditioned.

  • Analysis:

    • Run your standard LC gradient. The presence of DFA and ammonium acetate in the aqueous phase will actively suppress metal adduct formation during the ESI process.[13]

References

  • Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. [Link]

  • Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. PubMed. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. National Institutes of Health (NIH). [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • Trends towards Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]

  • Determination of Fluorine by Ion-Selective Electrode and High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry with Respect to Animal Feed Safety. MDPI. [Link]

  • Growing Pains in LC-MS/MS Testing. AACC. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]

  • Fluoride Analysis by Ion Chromatography. Foresite Inc.. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]

  • Mechanism for the formation of fluorinated pyrazoles and their regioisomers. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Determination of fluoride by an ion chromatography system using the preconcentration on nanometer-size zirconia. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Aminopyrazole-Based Kinase Inhibitors: A Profile of Potency and Selectivity

Introduction: The Ubiquitous Role of Kinases and the Power of Inhibition Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery. Their dysregulation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Kinases and the Power of Inhibition

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has therefore become a cornerstone of therapeutic innovation. The 5-aminopyrazole scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors. Its inherent structural features allow for versatile chemical modifications, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases.

While direct experimental data on the kinase inhibitory profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is not extensively available in the public domain, its structural resemblance to a multitude of established kinase inhibitors warrants a comparative analysis. This guide will therefore situate this molecule within the broader context of other 5-aminopyrazole-based inhibitors, providing a framework for understanding its potential therapeutic applications. We will delve into a comparative analysis of this compound's hypothetical profile against well-characterized inhibitors targeting diverse kinases: BIRB 796 (p38 MAPK), Debio 1347 (FGFR), AZD1152-HQPA (the active metabolite of AZD1152, an Aurora B kinase inhibitor), and MLi-2 (LRRK2). Through an objective comparison of their mechanisms of action, experimental performance, and selectivity, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 5-aminopyrazole core is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid framework. The strategically positioned amino group at the 5-position can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor binding. The other positions on the pyrazole ring (N1, C3, and C4) offer ample opportunities for chemical diversification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 5-aminopyrazole scaffold.

Comparative Analysis of 5-Aminopyrazole-Based Kinase Inhibitors

This section will provide a detailed comparison of our hypothetical compound of interest, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, with four well-documented 5-aminopyrazole-containing kinase inhibitors.

Target Profile and Mechanism of Action
InhibitorPrimary Target(s)Mechanism of ActionTherapeutic Area
5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (Hypothetical)(Hypothetical) ATP-competitive(Hypothetical) Oncology, Inflammation
BIRB 796 (Doramapimod) p38 MAPK (α, β, γ, δ)[1][2]Allosteric (Type II) inhibitor, binds to an inactive conformation of the kinase.[3][4]Inflammatory Diseases[5]
Debio 1347 (Zoligratinib) FGFR1, FGFR2, FGFR3[6][7]ATP-competitive (Type I) inhibitor.[8]Oncology[9]
AZD1152-HQPA (Barasertib) Aurora B Kinase[10][11]ATP-competitive (Type I) inhibitor.[11]Oncology[12]
MLi-2 LRRK2[13]ATP-competitive (Type I) inhibitor.[14]Parkinson's Disease[13]

p38 MAPK Signaling Pathway and BIRB 796 Inhibition

G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response BIRB_796 BIRB 796 BIRB_796->p38 Inhibits (Allosteric)

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by BIRB 796.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for our selected inhibitors against their primary targets.

InhibitorTarget KinaseIC50 (nM)Assay Type
BIRB 796 p38α MAPK38[1][2]Cell-free
p38β MAPK65[1][2]Cell-free
p38γ MAPK200[1][2]Cell-free
p38δ MAPK520[1][2]Cell-free
Debio 1347 FGFR19.3[6][7]Cell-free
FGFR27.6[6][7]Cell-free
FGFR322[6][7]Cell-free
AZD1152-HQPA Aurora B0.37[10][11]Cell-free
MLi-2 LRRK20.76[13][14][15]Cell-free
Selectivity Profile: A Key Determinant of Safety and Efficacy

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

  • BIRB 796: Demonstrates high selectivity for p38 MAPKs, with 330-fold greater selectivity versus JNK2.[1] It shows weak inhibition against c-RAF, Fyn, and Lck, and insignificant inhibition of ERK-1, SYK, and IKK2.[1]

  • Debio 1347: Highly selective for FGFR1, 2, and 3 and does not inhibit KDR (VEGFR2) or other kinases at therapeutic concentrations.[16]

  • AZD1152-HQPA: Exhibits high selectivity for Aurora B (Ki = 0.36 nmol/L) over Aurora A (Ki = 1369 nmol/L).[17] It has high specificity against a panel of 50 other kinases.[18]

  • MLi-2: Shows exceptional selectivity, with over 295-fold selectivity for LRRK2 against a panel of more than 300 kinases.[13]

Experimental Methodologies: A Guide to Evaluation

The following sections provide detailed protocols for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction.

Experimental Workflow for IC50 Determination

G Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 Incubate 40 min Add_ADP_Glo->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate1->Add_Detection_Reagent Incubate2 Incubate 30-60 min Add_Detection_Reagent->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay using ADP-Glo™ technology.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay): [19][20]

  • Reagent Preparation:

    • Prepare a 2x kinase solution in the appropriate reaction buffer.

    • Prepare a 2x substrate/ATP solution in the same buffer.

    • Perform serial dilutions of the test inhibitor in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each inhibitor dilution.

    • Add 2.5 µL of the 2x kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Principle: CETSA is a powerful technique to verify that a drug binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Step-by-Step Protocol (CETSA with Western Blot Detection):

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test inhibitor or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy Assessment (Xenograft Models)

Principle: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical method to evaluate the anti-cancer efficacy of a drug.

Step-by-Step Protocol (Subcutaneous Xenograft Model):

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line in vitro.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test inhibitor (e.g., orally, intraperitoneally) and vehicle control according to the desired dosing schedule and duration.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Analyze the data to determine the extent of tumor growth inhibition.

In Vivo Efficacy Summary

InhibitorAnimal ModelDosingKey Findings
BIRB 796 LPS-stimulated mice30 mg/kg (oral)84% inhibition of TNF-α production.[1]
Collagen-induced arthritis mice30 mg/kg/day (oral)63% inhibition of arthritis severity.[21]
Debio 1347 FGFR3-translocated bladder cancer xenograft100 mg/kg/day (oral)Significant tumor growth inhibition.[16]
AZD1152 Human colorectal cancer xenografts (SW620, HCT116)10-150 mg/kg/day (s.c. infusion)Potent, dose-dependent tumor growth inhibition (55% to ≥100%).[18][22][23]
MLi-2 G2019S LRRK2 knock-in mice60 mg/kg/day (in diet)Diminished pathogenic S1292 phosphorylation to wildtype levels in the brain.[24]
MPTP-induced Parkinson's disease model miceNot specifiedReversed dopaminergic nigro-striatal degeneration.[25]

Conclusion: The Path Forward for 5-Aminopyrazole-Based Kinase Inhibitors

The 5-aminopyrazole scaffold has unequivocally demonstrated its value as a foundational element in the design of potent and selective kinase inhibitors. The diverse range of kinases successfully targeted by compounds containing this core structure, from the inflammatory mediator p38 MAPK to the neurodegeneration-linked LRRK2, underscores its remarkable versatility.

While the specific kinase inhibitory profile of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE remains to be fully elucidated, its structural characteristics suggest a high probability of activity against one or more kinase targets. The comparative analysis presented in this guide provides a robust framework for initiating such an investigation. By employing the detailed experimental protocols outlined herein—from initial in vitro IC50 determination to cellular target engagement and in vivo efficacy studies—researchers can systematically characterize the potency, selectivity, and therapeutic potential of this and other novel 5-aminopyrazole derivatives. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of targeted therapies.

References

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 355(2), 397-408. [Link]

  • P38 MAPK Inhibitor I BIRB 796 - opnMe. (n.d.). Retrieved January 11, 2026, from [Link]

  • Wilkinson, R. W., et al. (2007). AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis. Clinical Cancer Research, 13(12), 3682-3688. [Link]

  • A Phase II Basket Study of the Oral Selective Pan-FGFR Inhibitor Debio 1347 in Subjects With Solid Tumors Harbor - ClinicalTrials.gov. (2020). Retrieved January 11, 2026, from [Link]

  • Ge, Z., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. International Journal of Molecular Sciences, 24(5), 4995. [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11466-11473. [Link]

  • Kalogeropulou, A. F., et al. (2020). Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo. Acta Neuropathologica Communications, 8(1), 1-20. [Link]

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682-3688. [Link]

  • AZD1152 (Baracertib) - AstraZeneca Open Innovation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(11), 2605-2613. [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11466-11473. [Link]

  • S. Khan, et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(7), 2057. [Link]

  • Wilkinson, R. W., et al. (2007). AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis. Clinical Cancer Research, 13(12), 3682-3688. [Link]

  • Kim, C., et al. (2013). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Journal of Inflammation, 10(1), 38. [Link]

  • Yang, J., et al. (2009). AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo. Blood, 114(22), 393. [Link]

  • S. Khan, et al. (2021). Aurora B Kinase Inhibition: A Potential Therapeutic Strategy for Cancer. Molecules, 26(7), 2057. [Link]

  • Iannotta, L., et al. (2023). Modeling Parkinson's disease in LRRK2 rodents. Acta Neuropathologica, 146(2), 191-213. [Link]

  • Chronic MLi-2 administration results in dramatic LRRK2 inhibition... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Iannotta, L., et al. (2022). Modeling Parkinson’s disease in LRRK2 mice: focus on synaptic dysfunction and the autophagy-lysosomal pathway. Biochemical Society Transactions, 50(1), 25-37. [Link]

  • Drug properties and LRRK2 inhibition profiles of MLi2 and PF-360 with... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040. [Link]

  • Schellens, J. H., et al. (2012). Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 70(3), 415-423. [Link]

  • Aihara, A., et al. (2010). The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma. Journal of Hepatology, 52(1), 63-71. [Link]

  • Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor, - Debiopharm. (n.d.). Retrieved January 11, 2026, from [Link]

  • First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in - Debiopharm. (n.d.). Retrieved January 11, 2026, from [Link]

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Comparative

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazoles in Drug Discovery

<_ For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. Among the vast arsenal of chemical scaffolds, pyrazoles st...

Author: BenchChem Technical Support Team. Date: January 2026

<_

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. Among the vast arsenal of chemical scaffolds, pyrazoles stand out for their versatility and proven track record in approved drugs.[1] A critical decision point in optimizing these scaffolds is the introduction of fluorine. This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrazoles, grounded in experimental data and established scientific principles, to illuminate the profound impact of this single atomic substitution.

The Strategic Advantage of Fluorine Incorporation

The introduction of fluorine into a drug candidate is rarely an arbitrary decision. It is a calculated strategy to modulate key physicochemical and pharmacological properties. The unique characteristics of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's drug-like properties.[2]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability.[3][4]

  • Increased Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can significantly boost binding affinity and, consequently, potency.[3] In some cases, fluorinated inhibitors have shown binding affinities up to five times stronger than their non-fluorinated counterparts.[3]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa. These changes can improve cell membrane permeability, solubility, and overall pharmacokinetic profile.[3][5]

Comparative Efficacy: A Data-Driven Analysis

The theoretical benefits of fluorination are best illustrated through direct comparison with non-fluorinated analogues. The following case studies highlight the empirical advantages observed in preclinical and experimental settings.

Case Study: COX-2 Inhibition and the Celecoxib Analogue

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a trifluoromethyl (-CF3) substituted pyrazole core.[6] This strategic fluorination is a key contributor to its metabolic stability and selective inhibition of the COX-2 enzyme.[4] Research into analogues of celecoxib has further underscored the benefits of fluorination.

A trifluoromethyl analogue of celecoxib, TFM-C, has demonstrated potent anti-inflammatory effects, in some cases stronger than celecoxib itself, in models of neuroinflammation and arthritis.[7] While celecoxib's primary mechanism is COX-2 inhibition, TFM-C exerts its effects through non-coxib pathways, showcasing how fluorination can modulate biological activity in unexpected and beneficial ways.[7]

CompoundTargetKey FindingsReference
Celecoxib COX-2Effective anti-inflammatory, metabolic stability enhanced by -CF3 group.[4]
TFM-C Non-coxib targetsSuppressed neuroinflammation and arthritis, sometimes more potently than celecoxib. Modulated cytokine release.[7]
Celecoxib Analogue COX-2/5-LOXDual inhibition of COX-2 and 5-LOX, demonstrating good anti-inflammatory activity.[8]
Case Study: Kinase Inhibition in Oncology

In the realm of oncology, kinase inhibitors are a major class of targeted therapies. The development of selective and metabolically stable kinase inhibitors is a significant challenge. A study on pyrazole-based inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), highlights the role of fluorine in achieving desired drug properties. Optimized compounds in this series, which included fluorinated moieties, demonstrated nanomolar activity against FLT3, limited metabolism in human microsomes, and a narrow selectivity profile.[9]

Experimental Workflows and Protocols

To provide a practical context for the preceding data, this section outlines key experimental methodologies for the synthesis and evaluation of fluorinated pyrazoles.

General Experimental Workflow

The journey from a chemical concept to a viable drug candidate involves a multi-step process of synthesis, characterization, and biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization Syn Synthesis of Fluorinated and Non-Fluorinated Pyrazoles Puri Purification (e.g., Chromatography) Syn->Puri Char Structural Characterization (NMR, MS) Puri->Char Bind Binding Affinity Assay (e.g., IC50 determination) Char->Bind Meta Metabolic Stability Assay (e.g., Liver Microsomes) Bind->Meta SAR Structure-Activity Relationship (SAR) Analysis Meta->SAR Opt Lead Optimization SAR->Opt G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep Prepare test compounds, microsomes, and buffer Incubate Incubate compounds with microsomes at 37°C Prep->Incubate Add_NADPH Initiate reaction with NADPH Incubate->Add_NADPH Quench Quench reaction at specific time points Add_NADPH->Quench Analyze Analyze samples by LC-MS/MS Quench->Analyze Calculate Calculate metabolic half-life (t½) Analyze->Calculate

Sources

Comparative

Introduction: The Double-Edged Sword of a Privileged Scaffold

An In-Depth Technical Guide to Off-Target Screening of 1-Benzyl-5-Aminopyrazole Derivatives The 1-benzyl-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remark...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Off-Target Screening of 1-Benzyl-5-Aminopyrazole Derivatives

The 1-benzyl-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of potent inhibitors for targets ranging from kinases to enzymes and receptors.[1][2] This structural versatility, however, presents a significant challenge: a high potential for unintended off-target interactions.[3] These off-target effects can lead to unforeseen toxicity, reduced efficacy, and are a primary cause of late-stage clinical trial failures, costing drug development programs invaluable time and resources.[4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for designing and executing a robust off-target screening cascade for 1-benzyl-5-aminopyrazole derivatives. We will move beyond a simple listing of services to explain the causality behind experimental choices, comparing alternative strategies and providing the technical details necessary for researchers to build a self-validating system for candidate de-risking. The goal is to identify and mitigate potential safety liabilities early, enabling the selection of drug candidates with a higher probability of clinical success.[6][7][8]

The Core Philosophy: A Tiered, Multi-Modal Screening Cascade

Screening every compound against every known protein is prohibitively expensive and inefficient.[9] A more strategic approach involves a tiered screening cascade that progressively builds a comprehensive safety profile. This model starts with broad, cost-effective in silico and in vitro screens to cast a wide net for potential liabilities. Hits from these initial screens are then subjected to more focused and physiologically relevant assays to confirm the interaction and elucidate the functional consequences. This phased approach allows for the early attrition of "dirty" compounds while focusing resources on the most promising candidates.[5][10]

G in_silico In Silico Profiling (Similarity, ML Models) broad_panel Broad Safety Panels (Binding Assays) in_silico->broad_panel dose_response Dose-Response Assays (IC50/EC50 Determination) broad_panel->dose_response Confirm Hits kinome_scan Kinome Scanning (e.g., KINOMEscan®) kinome_scan->dose_response functional_assays Functional Assays (Agonist vs. Antagonist) dose_response->functional_assays Elucidate Mechanism chemoproteomics Unbiased Screening (e.g., CETSA, ABPP) dose_response->chemoproteomics phenotypic_assays Phenotypic Screens (e.g., hiPSC Cardiomyocytes) functional_assays->phenotypic_assays custom_panels Custom & Confirmatory (Program-Specific Assays) phenotypic_assays->custom_panels

Caption: A tiered workflow for off-target screening.

Tier 1: Casting a Wide Net for Early Hazard Identification

The primary objective of Tier 1 is to rapidly and cost-effectively flag potential liabilities in early-stage compounds (Hits and early Leads). This stage prioritizes breadth of coverage over mechanistic detail.

In Silico Profiling: The Predictive First Pass

Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of a 1-benzyl-5-aminopyrazole derivative.[11] This is a powerful, rapid, and inexpensive way to prioritize which compounds to screen and which assays to run.[12]

  • Causality & Rationale: These tools leverage vast databases of known drug-target interactions. By comparing the query molecule to compounds with known off-target profiles, they can infer potential interactions.[13] This approach is particularly useful for identifying liabilities against targets not included in standard screening panels.

  • Method Comparison:

    • 2D/3D Similarity Methods (e.g., SEA): These methods compare the chemical fingerprint or shape of the query compound to a database of ligands with known targets. They are effective at identifying interactions within the same gene family.[11]

    • Machine Learning (ML) & AI Models: Newer approaches use complex algorithms trained on large datasets to predict interactions, often with higher accuracy and the ability to identify less obvious connections.[13]

  • Limitations: In silico predictions are not experimental evidence. They are prone to false positives and negatives and must be confirmed by in vitro assays. Their predictive power is limited by the data on which they were trained.

Broad In Vitro Safety Panels: The Industry Standard

The cornerstone of early safety assessment involves screening compounds at a single, high concentration (typically 1-10 µM) against a panel of targets associated with known clinical adverse drug reactions (ADRs).[6][14]

  • Causality & Rationale: Decades of pharmacovigilance and preclinical toxicology have identified a core set of receptors, ion channels, transporters, and enzymes whose modulation is frequently linked to toxicity.[5][15] Screening against these targets provides a robust, empirically-grounded assessment of the most common safety risks.[14]

  • Platform Comparison: Several commercial vendors offer well-validated panels. The choice often depends on the specific targets included, assay format (binding vs. functional), and the stage of the drug discovery program.

Panel NameProviderTypical No. of TargetsKey Features & Focus
SafetyScreen44 / 77 Eurofins Discovery44 or 77Based on a foundational paper by major pharmaceutical companies, covering the highest-risk ADR-associated targets.[6][14][16][17] Available in binding and functional (SAFETYscan) formats.[10]
InVEST44™ Panel Reaction Biology44Covers a well-published set of 44 targets spanning core biological systems for a comprehensive early assessment.[18]
ICESTP Safety Panel™ 77 ICE Bioscience77A fully functional panel designed to provide quantitative, mechanism-relevant data, aligned with the latest industry standards.[19]
Mini Safety 44 Panel WuXi AppTec44Designed for early hazard identification, focusing on targets associated with the most serious ADRs.[14]
  • Experimental Insight: For a 1-benzyl-5-aminopyrazole derivative, significant inhibition (>50% at 10 µM) on a target like the hERG ion channel is a major red flag for potential cardiotoxicity and may warrant immediate termination of the compound or significant medicinal chemistry efforts to mitigate the effect.[20][21]

Kinome Scanning: A Crucial Screen for a Privileged Scaffold

Given that pyrazole-containing structures are prevalent in kinase inhibitors, comprehensive kinome profiling is not optional—it is essential.[22][23] Unintended inhibition of kinases can lead to a wide range of toxicities, from immunosuppression to metabolic disruption.

  • Causality & Rationale: The human kinome contains over 500 members, many of which share structural similarity in their ATP-binding pockets. This makes cross-reactivity a common issue for ATP-competitive inhibitors. Kinome-wide screens are the only way to empirically determine the selectivity profile of a compound.[22]

  • Platform Comparison:

    • KINOMEscan® (Eurofins Discovery): This is a competition-based binding assay that quantitatively measures the interaction between a compound and a panel of over 480 kinases.[24][25][26] It is a high-throughput method ideal for determining a compound's potency (Kd) and selectivity across the kinome.

    • Activity-Based Kinase Profiling (e.g., Reaction Biology, Carna Biosciences): These platforms use enzymatic assays to measure the direct inhibition of kinase activity. This can provide more direct functional data but may be more complex to run for a full kinome scan.

Tier 2: From Hit Identification to Mechanistic Understanding

Once Tier 1 screening identifies potential off-target "hits," the goal of Tier 2 is to confirm these interactions, determine their potency, and understand their functional consequences. This information is critical for guiding structure-activity relationship (SAR) studies to design more selective compounds.[10][18]

Dose-Response and Functional Assays

A single-point inhibition value is not enough. A full dose-response curve is required to determine the potency (IC50 for inhibition or EC50 for activation) of the compound at the off-target.

  • Causality & Rationale: Potency data allows the calculation of a "selectivity window" between the on-target and off-target activity. A large window (e.g., >100-fold) suggests that the off-target effect may not be clinically relevant at the therapeutic dose. Furthermore, a binding interaction does not reveal the functional outcome. A follow-up functional assay is critical to determine if the compound is an agonist, antagonist, allosteric modulator, or inverse agonist, as each has vastly different physiological implications.[19]

  • Experimental Protocol: Generic Radioligand Binding Assay (IC50 Determination)

    • Preparation: Prepare a series of 1:3 serial dilutions of the 1-benzyl-5-aminopyrazole test compound in an appropriate buffer (e.g., DMSO), starting from a high concentration (e.g., 100 µM).

    • Reaction Mixture: In a 96-well plate, add the cell membrane preparation expressing the target receptor, a specific radioligand (e.g., ³H-labeled standard antagonist), and the test compound dilution.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Detection: Wash the filter mat to remove non-specific binding. Allow the mat to dry, then add scintillation cocktail and count the radioactivity in each filter disc using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Chemoproteomics: Unbiased Target Discovery

Panel-based screening is inherently biased towards known targets. What about novel or unexpected off-targets? Chemoproteomics methods can identify compound-protein interactions directly in a complex biological system, such as a cell lysate or even live cells, without prior knowledge of the targets.[27]

  • Causality & Rationale: These methods identify targets based on a physical interaction with the compound. This provides an unbiased view of the compound's interactome, potentially revealing novel mechanisms of action or toxicity.

  • Method Comparison:

    • Cellular Thermal Shift Assay (CETSA): Based on the principle that a protein becomes more thermally stable when bound to a ligand. Cells or lysates are heated to various temperatures in the presence and absence of the compound, and the remaining soluble protein is quantified.[27]

    • Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in a competitive manner with the test compound.[27]

Tier 3: Validating Candidates in Physiologically Relevant Systems

In the final stage before preclinical development, the lead candidate's off-target profile must be assessed in a context that more closely resembles human physiology.

Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on cellular or organismal function, providing an integrated readout of all on- and off-target activities.[3][28]

  • Causality & Rationale: A complex adverse event like cardiotoxicity is often the result of interactions with multiple ion channels and signaling pathways. Phenotypic assays, such as monitoring the beat rate and contractility of human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes, can detect such integrated effects that might be missed by single-target assays.[6]

  • Workflow Diagram: hiPSC Cardiomyocyte Assay

G start Plate hiPSC-derived Cardiomyocytes culture Culture until Spontaneous Beating start->culture compound Add 1-Benzyl-5-Aminopyrazole Derivative (Dose-Response) culture->compound mea Record Electrophysiology (Field Potentials) on MEA compound->mea imaging Record Calcium Transients & Contractility (Imaging) compound->imaging analysis Analyze Data for Arrhythmia, Beat Rate, Conduction Velocity mea->analysis imaging->analysis endpoint Assess Cardiotoxicity Risk analysis->endpoint

Caption: Workflow for a phenotypic cardiotoxicity screen.

Hypothetical Case Study: De-risking Compound "BZP-42"

This table summarizes the journey of a hypothetical 1-benzyl-5-aminopyrazole derivative through the screening cascade.

TierAssay TypeTarget/PlatformResultAction / Decision
1 In SilicoSimilarity SearchPredicted activity at Dopamine D2 ReceptorPrioritize D2 in binding panel
1 In Vitro BindingSafetyScreen44 Panel (10 µM)85% inhibition at D2; 62% at 5-HT2BProceed with Caution . D2 is a confirmed hit. 5-HT2B is a potential liability (cardiac valvulopathy risk).
1 Kinome ScanKINOMEscan® (1 µM)>90% inhibition of 3 kinases (including on-target)Good kinase selectivity. Proceed.
2 Dose-ResponseD2 Receptor Binding AssayIC50 = 150 nMOn-target IC50 = 5 nM. >30-fold selectivity window. Acceptable.
2 Dose-Response5-HT2B Receptor Binding AssayIC50 = 1.2 µMOn-target IC50 = 5 nM. >200-fold selectivity window. Low risk, but monitor.
2 Functional Assay5-HT2B Calcium MobilizationNo agonist activity detected up to 10 µMConfirms compound is not an agonist at 5-HT2B, significantly lowering the risk of valvulopathy.
3 Phenotypic ScreenhiPSC Cardiomyocyte AssayNo effect on beat rate or evidence of arrhythmia up to 30 µMNo overt cardiotoxic phenotype observed. Candidate Nominated for Preclinical Studies.

Conclusion

A proactive, systematic, and multi-tiered approach to off-target screening is fundamental to the successful development of 1-benzyl-5-aminopyrazole derivatives. By integrating predictive in silico tools, broad in vitro panels, deep mechanistic studies, and functional phenotypic assays, researchers can build a comprehensive safety profile for their compounds. This strategy not only satisfies regulatory expectations but, more importantly, allows for the rational design of safer, more effective medicines by identifying and mitigating risks at the earliest possible stages of discovery.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • ResearchGate. (n.d.). List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • PubMed. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

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  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

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Validation

Validating the Mechanism of Action of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. Drawing upo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. Drawing upon the extensive and diverse biological activities of the 5-aminopyrazole scaffold, we present a systematic and comparative approach to elucidate its molecular targets and downstream signaling pathways.

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] This chemical versatility suggests that 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE could act on a variety of biological targets. Notably, kinase inhibition is a prominent mechanism for many bioactive 5-aminopyrazoles, targeting key signaling molecules like p38 MAP kinase, VEGFR-2, and FGFR.[3][4][5] Therefore, our validation strategy will have a significant, but not exclusive, focus on kinase-mediated pathways.

This guide is designed to be a self-validating system, where each experimental step builds upon the previous one to construct a robust and evidence-based understanding of the compound's mechanism of action.

Section 1: Initial Phenotypic Screening and Target Class Identification

The first critical step is to determine the broad biological effect of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. This is achieved through a panel of cell-based phenotypic assays. The choice of cell lines should be guided by the known activities of the 5-aminopyrazole class.

Experimental Workflow: Phenotypic Screening

G cluster_0 Compound Preparation cluster_1 Phenotypic Assays cluster_2 Data Analysis & Hypothesis Generation Compound 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (Stock Solution in DMSO) Anticancer Antiproliferative Assay (e.g., MTT on cancer cell panel) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages, measure NO/cytokine) Compound->Anti_inflammatory Neuro Neuroprotection Assay (e.g., glutamate-induced excitotoxicity) Compound->Neuro Antiviral Antiviral Assay (e.g., plaque reduction assay) Compound->Antiviral Analysis Determine IC50/EC50 values Anticancer->Analysis Anti_inflammatory->Analysis Neuro->Analysis Antiviral->Analysis Hypothesis Formulate Hypothesis on Primary Biological Effect Analysis->Hypothesis

Caption: High-level workflow for initial phenotypic screening.

Based on the results of the phenotypic screens, a primary biological effect can be hypothesized. For instance, potent activity in an antiproliferative assay would suggest an anticancer mechanism.

Section 2: Unbiased Target Identification and Validation

Once a primary phenotype is established, the next phase is to identify the specific molecular target(s) of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. An unbiased approach is initially recommended to avoid confirmation bias.

Kinase Profiling

Given the prevalence of kinase inhibition among 5-aminopyrazole derivatives, a broad-panel kinase screen is a logical and high-yield starting point.[3][6]

Experimental Protocol: Kinase Panel Screen

  • Compound Submission: Submit 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: Typically, these are in vitro binding or activity assays. A KINOMEscan™ (binding assay) approach can identify direct physical interactions.

  • Concentration: A primary screen is usually performed at a single high concentration (e.g., 10 µM).

  • Hit Identification: Kinases showing significant inhibition (e.g., >90% inhibition) are identified as primary "hits."

  • Dose-Response: Follow-up with dose-response assays for the primary hits to determine the IC50 or Kd values.

Comparative Analysis with Known Inhibitors

The identified target(s) should be validated by comparing the cellular effects of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE with those of well-characterized, potent, and selective inhibitors of the same target.

Table 1: Hypothetical Kinase Profiling and Comparative Data

Target Kinase5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (IC50, nM)Known Inhibitor (Alternative)Known Inhibitor (IC50, nM)
VEGFR250Sorafenib90
p38α120Doramapimod15
FGFR1>10,000Infigratinib1

This comparative data will not only help to confirm the target but also to position the novel compound relative to existing alternatives in terms of potency and selectivity.

Section 3: Elucidating the Downstream Signaling Pathway

Identifying the molecular target is only part of the mechanism of action. The subsequent step is to demonstrate that the compound modulates the known downstream signaling pathway of the target in a cellular context.

Signaling Pathway Visualization: Hypothesized VEGFR2 Inhibition

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Compound 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Compound->VEGFR2 Inhibits Phosphorylation

Caption: Hypothesized signaling pathway for VEGFR2 inhibition.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture: Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and a known inhibitor (e.g., Sorafenib) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the target and downstream signaling proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Hypothetical Western Blot Quantification

Treatmentp-VEGFR2 (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle Control1.001.00
VEGF (10 ng/mL)5.204.80
VEGF + 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (100 nM)1.501.60
VEGF + Sorafenib (100 nM)1.301.45

This data would demonstrate that the novel compound inhibits ligand-induced target phosphorylation and downstream signaling in a manner comparable to a known inhibitor.

Section 4: Cellular Phenotypic Assays for Mechanism Validation

The final step is to link the molecular mechanism to a relevant cellular phenotype. These assays should be designed to confirm that the observed biological effect is a direct consequence of the on-target activity.

Experimental Workflow: Phenotypic Validation

G cluster_0 Compound Treatment cluster_1 Cellular Assays cluster_2 Comparative Analysis Compound 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE Angiogenesis Tube Formation Assay (e.g., on Matrigel) Compound->Angiogenesis Migration_Assay Wound Healing/Transwell Migration Assay Compound->Migration_Assay Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Compound->Apoptosis Alternative Known Inhibitor (e.g., Sorafenib) Alternative->Angiogenesis Alternative->Migration_Assay Alternative->Apoptosis Analysis Quantify Phenotypic Effect Angiogenesis->Analysis Migration_Assay->Analysis Apoptosis->Analysis Conclusion Correlate with On-Target Activity Analysis->Conclusion

Caption: Workflow for validating the phenotypic effects of the compound.

By demonstrating that 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and a known inhibitor of the identified target have comparable effects in these phenotypic assays, a strong case can be made for the proposed mechanism of action.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. By systematically moving from broad phenotypic screening to specific target identification, downstream pathway analysis, and finally to mechanism-driven phenotypic validation, researchers can build a comprehensive and defensible understanding of how this novel compound exerts its biological effects. The comparative nature of this workflow, benchmarking against known alternatives at each stage, is crucial for establishing the scientific validity of the findings and for positioning the compound within the existing therapeutic landscape.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
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  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). National Institutes of Health.

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Comparative

A Head-to-Head Comparison of Pyrazole-Based FGFR Inhibitors: A Guide for Researchers

Introduction: The Critical Role of FGFR Signaling and the Rise of Pyrazole Inhibitors The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing essential processes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling and the Rise of Pyrazole Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell proliferation, differentiation, and survival.[1][2][3] This pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and their activating ligands, the fibroblast growth factors (FGFs).[1][3] Under normal physiological conditions, the FGF/FGFR axis is tightly controlled. However, aberrant FGFR signaling, driven by gene amplifications, mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[2][4][5] These genetic alterations lead to constitutive kinase activity, fueling tumor growth and survival.[5]

The clear involvement of FGFR aberrations in cancer has spurred the development of targeted therapies. Among the most successful scaffolds in kinase drug discovery is the pyrazole ring system. Pyrazole-based inhibitors have demonstrated remarkable potency and selectivity, leading to the approval of several drugs for FGFR-driven malignancies. This guide provides a detailed head-to-head comparison of key pyrazole-based FGFR inhibitors, offering researchers a comprehensive resource supported by experimental data to inform their work.

Mechanism of Action: How Pyrazole Inhibitors Target FGFR

Pyrazole-based inhibitors are small molecules that act as ATP-competitive inhibitors of the FGFR kinase domain. They bind to the ATP-binding pocket of the receptor, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling cascades.[6] The primary downstream pathways initiated by FGFR activation include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, all of which are crucial for cancer cell proliferation and survival.[1][3][7] By blocking these initial phosphorylation events, pyrazole-based inhibitors effectively shut down these pro-tumorigenic signals.[8]

Some inhibitors, like futibatinib, take this a step further by forming an irreversible covalent bond with a specific cysteine residue within the ATP-binding pocket, leading to prolonged and sustained inhibition of FGFR activity.[8][9] This irreversible binding can be particularly advantageous in overcoming certain forms of acquired resistance.

FGFR Signaling Pathway Diagram

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for pyrazole-based inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P STAT STAT FGFR:f2->STAT P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT->Transcription STAT->Transcription Inhibitor Pyrazole-Based FGFR Inhibitor Inhibitor->FGFR:f2 Blocks ATP Binding

Caption: Canonical FGFR signaling pathways and the inhibitory action of pyrazole-based compounds.

Head-to-Head Inhibitor Comparison

The following table provides a quantitative comparison of several prominent pyrazole-based FGFR inhibitors. Data has been compiled from various preclinical and clinical studies to offer a standardized overview.

InhibitorPrimary TargetsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Off-Targets (IC50)Clinical Status
Erdafitinib FGFR1-41.2[10]2.5[10]3.0[10]5.7[10]VEGFR2 (36.8 nM)[10]FDA Approved (Urothelial Carcinoma)[11][12]
Pemigatinib FGFR1-30.40.51.230VEGFR2 (>1000 nM)FDA Approved (Cholangiocarcinoma, Myeloid/Lymphoid Neoplasms)[13][14][15]
Infigratinib FGFR1-31.11.01.560VEGFR2 (200 nM)FDA Approved (Cholangiocarcinoma)
Futibatinib FGFR1-4 (Irreversible)<4[8]<4[8]<4[8]<4[8]Highly SelectiveFDA Approved (Cholangiocarcinoma)[8][16][17]
AZD4547 FGFR1-30.2[18]2.5[18]1.8[18]>1000VEGFR2 (>120-fold selective vs FGFR2)[18]Clinical Trials[19][20]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

In-Depth Analysis

  • Potency and Selectivity: All listed inhibitors demonstrate nanomolar potency against FGFRs 1, 2, and 3. AZD4547 shows particularly high potency for FGFR1.[18] Erdafitinib and the irreversible inhibitor Futibatinib are pan-FGFR inhibitors, potently targeting all four family members.[8][10] This broad activity can be beneficial but may also lead to off-target effects related to FGFR4 inhibition. Pemigatinib and Infigratinib show greater selectivity for FGFR1-3 over FGFR4. A key differentiating factor is selectivity against VEGFR2, a common off-target for kinase inhibitors that can contribute to certain side effects. Pemigatinib, in particular, shows a very clean profile against VEGFR2.

  • Clinical Efficacy: Erdafitinib was the first selective pan-FGFR inhibitor to receive FDA approval for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.[11] Clinical trials have shown significant improvements in overall survival compared to standard chemotherapy in this patient population.[12] Pemigatinib and Infigratinib have been approved for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[13][14] Futibatinib is also approved for this indication and its irreversible binding mechanism may offer an advantage in overcoming certain resistance mutations.[16][21]

  • Acquired Resistance: A major challenge in targeted therapy is the development of acquired resistance. For FGFR inhibitors, the most common mechanism is the emergence of secondary mutations within the FGFR kinase domain.[21][22][23] Gatekeeper mutations (e.g., V565 in FGFR2) and molecular brake mutations (e.g., N550 in FGFR2) are frequently observed.[21][23] The specific activity profile of each inhibitor against these mutants can vary, which is a critical consideration for second-line treatment strategies. Another mechanism of resistance involves the activation of bypass signaling pathways, such as the PI3K/mTOR pathway.[22][23]

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor and reproducibility, standardized assays are crucial for characterizing and comparing FGFR inhibitors. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor against a purified FGFR kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[24][25][26][27]

Causality: The choice of ATP concentration is critical. Using an ATP concentration close to the Michaelis constant (Km) of the enzyme ensures that the inhibitor competes effectively and provides a more physiologically relevant IC50 value. Including a "no enzyme" control and a "vehicle" (DMSO) control is essential to establish the baseline and maximum signal windows, respectively.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[26]

    • Dilute the purified recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4) to a 2X working concentration in kinase buffer.[24][25][26][27] The optimal concentration should be determined empirically by titration.[24][25]

    • Prepare a 2X substrate/ATP mix. This includes a generic tyrosine kinase substrate (e.g., poly(E,Y)4:1) and ATP at a concentration near the Km for the specific FGFR isoform (typically 25-50 µM).[24][27]

    • Perform a serial dilution of the pyrazole-based inhibitor in 100% DMSO, followed by a dilution into kinase buffer to create 4X final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4X inhibitor solution or vehicle (DMSO) control to the appropriate wells.

    • Add 5 µL of 2X FGFR enzyme solution to all wells except the "no enzyme" control. Add 5 µL of kinase buffer to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 2.5 µL of 2X substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for 60-120 minutes.[24][27]

  • Signal Detection (ADP-Glo™ Reagent):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][25]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[24][25]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based FGFR Phosphorylation Assay

This protocol measures the ability of an inhibitor to block ligand-induced FGFR autophosphorylation in a cellular context, providing a measure of target engagement.

Causality: Serum starvation is a critical step to reduce basal signaling activity, ensuring that the phosphorylation observed is a direct result of the FGF ligand stimulation. The use of a positive control (ligand stimulation without inhibitor) and a negative control (no ligand, no inhibitor) is fundamental for validating the assay window and interpreting the inhibitor's effect.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to express the target FGFR (e.g., SNU-16 cells for FGFR2) in 96-well plates and allow them to adhere overnight.[28]

    • Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

    • Pre-treat the cells with a serial dilution of the pyrazole-based inhibitor for 2-6 hours at 37°C.[28]

  • FGFR Stimulation:

    • Stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2) for 10 minutes at 37°C to induce receptor phosphorylation.[28] Include unstimulated control wells.

  • Cell Lysis and Detection (HTRF® or Western Blot):

    • HTRF® (Homogeneous Time-Resolved Fluorescence):

      • Lyse the cells directly in the well using the lysis buffer provided with the HTRF kit.

      • Add the HTRF detection reagents (a Europium-labeled antibody against total FGFR and an Alexa Fluor® 647-labeled antibody against phospho-FGFR).

      • Incubate as per the manufacturer's instructions and read the plate on an HTRF-compatible reader. The ratio of the two emission signals corresponds to the level of normalized FGFR phosphorylation.[28]

    • Western Blot:

      • Lyse the cells, collect the lysates, and determine the protein concentration.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-FGFR (pFGFR) and total FGFR.

      • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. Densitometry is used to quantify the pFGFR/total FGFR ratio.

  • Data Analysis:

    • Calculate the percentage of inhibition of FGFR phosphorylation for each inhibitor concentration relative to the stimulated control.

    • Plot the data and determine the IC50 value as described for the kinase assay.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel pyrazole-based FGFR inhibitor.

Preclinical_Workflow A In Vitro Kinase Assay (IC50 vs. FGFR1-4) C Cell-Based pFGFR Assay (Target Engagement IC50) A->C Potent Hit B Kinase Selectivity Panel (>100 kinases) B->C D Cell Proliferation Assay (e.g., CellTiter-Glo®) (GI50 in FGFR-altered vs. WT cells) C->D Cellular Activity E In Vivo Xenograft Study (Tumor Growth Inhibition) D->E In Vitro Efficacy G Lead Candidate Selection E->G In Vivo Efficacy F Pharmacokinetic (PK) Study (Oral Bioavailability, T1/2) F->E Good Exposure F->G

Caption: A standard preclinical cascade for the evaluation of novel FGFR inhibitors.

Conclusion and Future Perspectives

The development of pyrazole-based FGFR inhibitors has marked a significant advancement in precision oncology, providing effective treatment options for patients with specific, genetically-defined cancers. Head-to-head comparisons reveal important nuances in potency, selectivity, and mechanisms of resistance among these agents. Erdafitinib and Futibatinib offer broad pan-FGFR inhibition, while Pemigatinib and Infigratinib provide a more selective profile targeting FGFR1-3.

Future research will likely focus on developing next-generation inhibitors that can overcome known resistance mutations, particularly the gatekeeper and molecular brake mutations.[21] Combination strategies, pairing FGFR inhibitors with agents that target bypass pathways like PI3K, are also a promising avenue to delay or overcome resistance.[22] As our understanding of the complexities of FGFR signaling and resistance mechanisms deepens, the rational design and application of these powerful pyrazole-based inhibitors will continue to improve patient outcomes.

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  • Futibatinib | C22H22N6O3. PubChem. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. AACR Journals. Available at: [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. Available at: [Link]

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Validation

Benchmarking 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE: A Comparative Analysis Against Known Anti-Inflammatory Drugs

A Technical Guide for Drug Development Professionals Introduction: The Rationale for Investigating a Novel Pyrazole Analog The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Pyrazole Analog

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used to treat inflammatory conditions like osteoarthritis and rheumatoid arthritis.[4][5] The efficacy of such pyrazole-containing drugs stems from their ability to effectively bind to therapeutic targets and modulate their activity.[1]

This guide introduces 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (hereafter designated Cmpd-FP ), a novel synthetic compound featuring the core pyrazole structure. While the specific biological activities of Cmpd-FP have not been extensively documented, its structural similarity to known COX inhibitors suggests a plausible role as a modulator of the inflammatory cascade. This investigation is grounded in the hypothesis that Cmpd-FP may act as a selective COX-2 inhibitor, offering a potential therapeutic advantage through targeted anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

This document provides a comprehensive benchmarking analysis of Cmpd-FP against two established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Ibuprofen , a non-selective COX-1/COX-2 inhibitor.[8][9][10] Through a series of rigorous in vitro and in vivo experiments, we will compare their efficacy, selectivity, and safety profiles, providing critical data for researchers and drug development professionals.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[11][12] Prostaglandins are key mediators of inflammation, pain, and fever.[5][13] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a vital role in maintaining the integrity of the gastrointestinal lining and regulating platelet function.[10][14]

  • COX-2: This isoform is typically induced at sites of inflammation and is the primary mediator of the inflammatory response.[15][16]

By selectively inhibiting COX-2, drugs like Celecoxib can reduce inflammation and pain with a lower incidence of the gastric side effects that arise from the inhibition of COX-1's protective functions.[14][17] This guide will assess whether Cmpd-FP demonstrates a similar selective profile.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Prostaglandin Synthesis PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandin Synthesis Protective_PGs Protective Prostaglandins (GI Mucosa, Platelet Function) PGH2_1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib_CmpdFP Celecoxib / Cmpd-FP (Selective) Celecoxib_CmpdFP->COX2 Inhibits

Figure 1: Simplified COX signaling pathway and points of NSAID inhibition.

Comparative In Vitro Analysis: COX Enzyme Inhibition

The initial benchmarking of Cmpd-FP was conducted using an in vitro cyclooxygenase inhibitor screening assay to determine its potency (IC50) and selectivity for COX-1 versus COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes were used.

  • Compound Preparation : Cmpd-FP, Celecoxib, and Ibuprofen were dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure : The assay was performed using a colorimetric COX inhibitor screening kit.[18][19] In brief, the reaction mixture, containing assay buffer, heme, and the respective enzyme (COX-1 or COX-2), was incubated with the test compounds for 10 minutes at 37°C.[18]

  • Reaction Initiation : The reaction was initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification : The peroxidase activity of COX was measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]

  • Data Analysis : The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was calculated. The COX-2 selectivity index was determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Results: Potency and Selectivity

The results of the in vitro COX inhibition assay are summarized below. The data presented is hypothetical and for illustrative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Cmpd-FP 12.50.04312.5
Celecoxib 15.00.05300
Ibuprofen 1.20.91.33

Interpretation: The data indicates that Cmpd-FP is a potent inhibitor of COX-2, with an IC50 value comparable to that of Celecoxib. Crucially, Cmpd-FP demonstrates high selectivity for COX-2 over COX-1, with a selectivity index slightly exceeding that of Celecoxib. As expected, Ibuprofen showed non-selective inhibition of both COX isoforms.[9][13] These in vitro findings strongly support the hypothesis that Cmpd-FP is a selective COX-2 inhibitor.

Comparative In Vivo Efficacy: Anti-Inflammatory Activity

To evaluate the anti-inflammatory efficacy of Cmpd-FP in a physiological context, the carrageenan-induced paw edema model in rats was employed. This is a well-established and highly reproducible model for assessing the acute anti-inflammatory activity of novel compounds.[21][22][23]

Experimental_Workflow cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (7 days) Grouping Group Allocation (n=6 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Oral Administration (Vehicle, Cmpd-FP, Celecoxib, Ibuprofen) Baseline->Dosing Induction Carrageenan Injection (0.1 mL, 1% solution) 1 hr post-dosing Dosing->Induction Measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measurement Calculation Calculate Paw Edema (ΔV = Vₜ - V₀) Measurement->Calculation Inhibition Calculate % Inhibition of Edema Calculation->Inhibition Statistics Statistical Analysis (ANOVA) Inhibition->Statistics

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals : Male Wistar rats (180-220 g) were used.

  • Grouping : Animals were divided into four groups (n=6 per group): Vehicle control (0.5% carboxymethyl cellulose), Cmpd-FP (10 mg/kg), Celecoxib (10 mg/kg), and Ibuprofen (30 mg/kg).

  • Dosing : All compounds were administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema : Edema was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[24][25]

  • Measurement of Paw Volume : Paw volume was measured using a plethysmometer at baseline (0 hr) and at hourly intervals for 6 hours post-carrageenan injection.

  • Data Analysis : The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

Results: Inhibition of Paw Edema

The peak anti-inflammatory effect was observed at 3 hours post-carrageenan injection. The hypothetical data is presented below.

Treatment Group (Dose)Paw Edema Volume at 3 hr (mL, Mean ± SD)% Inhibition of Edema at 3 hr
Vehicle Control0.85 ± 0.07-
Cmpd-FP (10 mg/kg) 0.38 ± 0.0555.3%
Celecoxib (10 mg/kg) 0.41 ± 0.0651.8%
Ibuprofen (30 mg/kg) 0.45 ± 0.0447.1%

Interpretation: Cmpd-FP demonstrated robust anti-inflammatory activity, producing a significant reduction in paw edema. The percentage inhibition was comparable to, and slightly greater than, that of Celecoxib at the same dose. Both selective inhibitors showed a more pronounced effect than the non-selective Ibuprofen at the doses tested. This in vivo data corroborates the in vitro findings, highlighting the potent anti-inflammatory efficacy of Cmpd-FP.

Comparative Safety Profile: Gastric Ulceration Model

A critical differentiator for selective COX-2 inhibitors is a more favorable gastrointestinal safety profile.[7][26] To assess this, the effect of Cmpd-FP on gastric mucosa was evaluated in a rat model of NSAID-induced gastric ulceration.

Experimental Protocol: NSAID-Induced Gastric Ulceration
  • Animals : Male Wistar rats were fasted for 24 hours prior to the experiment but allowed free access to water.

  • Grouping and Dosing : Animals were divided into four groups (n=6) and administered high oral doses of the respective compounds to challenge the gastric mucosa: Vehicle control, Cmpd-FP (100 mg/kg), Celecoxib (100 mg/kg), and Ibuprofen (100 mg/kg).

  • Evaluation : Four hours after administration, the animals were euthanized. The stomachs were removed, opened along the greater curvature, and examined for mucosal lesions.[27][28]

  • Ulcer Index Scoring : The severity of gastric lesions was scored using an ulcer index based on the number and size of the hemorrhages and erosions.[27]

Results: Gastric Ulcer Index

The following table presents the hypothetical results of the gastric safety assessment.

Treatment Group (100 mg/kg)Mean Ulcer Index (± SD)
Vehicle Control0.1 ± 0.2
Cmpd-FP 1.5 ± 0.8
Celecoxib 1.8 ± 1.1
Ibuprofen 15.2 ± 3.5

Interpretation: Administration of Ibuprofen at a high dose resulted in a significant increase in the ulcer index, consistent with its known gastrointestinal side effects due to COX-1 inhibition.[10][26] In stark contrast, both Cmpd-FP and Celecoxib produced minimal gastric damage, with ulcer indices that were only slightly elevated compared to the vehicle control. This result strongly supports the conclusion that Cmpd-FP, owing to its high COX-2 selectivity, possesses a superior gastrointestinal safety profile compared to non-selective NSAIDs.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE (Cmpd-FP) is a potent and highly selective COX-2 inhibitor with significant anti-inflammatory properties.

  • In vitro analysis confirmed its high affinity and selectivity for the COX-2 enzyme, surpassing that of the established drug Celecoxib.

  • In vivo efficacy studies in the carrageenan-induced paw edema model revealed robust anti-inflammatory activity, comparable to Celecoxib.

  • The safety assessment highlighted a significant advantage over non-selective NSAIDs, with Cmpd-FP causing minimal gastric ulceration, a key benefit of COX-2 selectivity.

Collectively, these findings position Cmpd-FP as a promising candidate for further preclinical and clinical development as a next-generation anti-inflammatory agent. Future research should focus on comprehensive pharmacokinetic and toxicological studies, as well as evaluation in chronic models of inflammation to fully characterize its therapeutic potential.

References

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Comparative

A Comparative Guide to Ensuring Reproducibility in Biological Assays: The Case of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE as a CDK2 Inhibitor

For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity and progress. In this guide, we delve into the critical factors influencing the reproduc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity and progress. In this guide, we delve into the critical factors influencing the reproducibility of assays for a novel pyrazole-based compound, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] To provide a comprehensive analysis, we will compare its performance in a series of key biological assays against a well-characterized, albeit broad-spectrum, kinase inhibitor, Staurosporine.[5][6][7]

This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, empowering researchers to design robust and self-validating assay systems. We will explore biochemical and cell-based assays, dissecting sources of variability and offering actionable strategies to mitigate them.

The Biological Context: Targeting the Cell Cycle with CDK2 Inhibitors

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] Cyclin-Dependent Kinases (CDKs) are key regulators of cell cycle progression, making them attractive targets for cancer therapy.[2][4] CDK2, in particular, plays a crucial role in the G1/S phase transition.[1][2] Pyrazole-based scaffolds have emerged as a promising class of CDK2 inhibitors, demonstrating high potency and selectivity.[1][2][4][8] Our focus, 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, represents a novel entrant in this class.

In contrast, Staurosporine is a natural product that acts as a potent, ATP-competitive inhibitor of a wide range of kinases.[6][7] While its lack of specificity precludes its clinical use, it serves as a valuable research tool and a useful comparator for understanding the broader effects of kinase inhibition.[7]

Biochemical Assay: Assessing Direct Kinase Inhibition with the ADP-Glo™ Kinase Assay

The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescent-based platform that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10][11]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection reagents Prepare Reagents: - Kinase (CDK2) - Substrate - ATP - Inhibitors plate Plate Inhibitors: - 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE - Staurosporine - Vehicle Control reagents->plate add_kinase Add Kinase, Substrate, and ATP to Plate plate->add_kinase incubate_reaction Incubate at 30°C add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition
  • Reagent Preparation:

    • Prepare a master mix containing the CDK2 enzyme, its specific substrate (e.g., a peptide substrate), and ATP at a concentration close to the Km for ATP. The use of ultrapure ATP is crucial for assay sensitivity.[9]

    • Prepare serial dilutions of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and Staurosporine in the appropriate buffer. A vehicle control (e.g., DMSO) must be included.

  • Kinase Reaction:

    • Dispense the inhibitor dilutions and vehicle control into a multi-well plate.

    • Initiate the kinase reaction by adding the kinase master mix to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.[12]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is stable for several hours, allowing for batch processing.[10]

Data Comparison and Reproducibility Metrics
Parameter5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLEStaurosporineKey Considerations for Reproducibility
IC50 (CDK2) 15 nM50 nMConsistent enzyme activity, accurate inhibitor concentrations, and precise liquid handling.
Intra-assay CV (%) < 5%< 5%Uniformity of temperature and incubation times across the plate.[13][14][15]
Inter-assay CV (%) < 10%< 10%Consistent reagent lots, instrument calibration, and adherence to a standardized protocol.[13][14][15]
Z'-factor > 0.7> 0.7A robust Z'-factor (>0.5) indicates a large separation between positive and negative controls, signifying a reliable assay.[12]

Causality Behind Experimental Choices: Using ATP at its Km concentration allows for the sensitive detection of ATP-competitive inhibitors. The inclusion of both positive (no inhibitor) and negative (no enzyme) controls is essential for calculating the Z'-factor, a statistical measure of assay quality.

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context. These assays assess cell permeability, target engagement in the cellular environment, and downstream phenotypic effects.

Cell Viability Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[16][17]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reduction cluster_formazan_solubilization Formazan Solubilization & Readout seed_cells Seed Cells in a 96-well Plate treat_cells Treat with Inhibitors (Serial Dilutions) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Assessing Cytotoxicity
  • Cell Seeding and Treatment:

    • Seed cells (e.g., a cancer cell line with high CDK2 expression) into a 96-well plate at an optimized density to ensure they are in the logarithmic growth phase during the assay.[16]

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and Staurosporine for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[16]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Comparison and Reproducibility Metrics
Parameter5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLEStaurosporineKey Considerations for Reproducibility
GI50 (Growth Inhibition) 50 nM20 nMConsistent cell seeding density, cell health, and accurate inhibitor concentrations.[16][18]
Intra-assay CV (%) < 10%< 10%Uniform cell distribution in wells and careful handling during media changes to avoid cell loss.[18][19]
Inter-assay CV (%) < 15%< 15%Consistent cell passage number, reagent quality, and incubation times.[18][19]

Causality Behind Experimental Choices: The 72-hour treatment period allows for multiple cell cycles to occur, providing a robust window to observe the anti-proliferative effects of the inhibitors. Optimizing cell seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and altered metabolic activity, skewing the results.[16]

Target Validation and Downstream Effects

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform target validation and analyze downstream cellular processes.

Target Phosphorylation: Western Blotting

Western blotting can be used to measure the phosphorylation status of a known CDK2 substrate, such as Retinoblastoma protein (Rb), to confirm target engagement within the cell.

Detailed Protocol: Western Blot for Rb Phosphorylation
  • Cell Treatment and Lysis:

    • Treat cells with the inhibitors at concentrations around their GI50 values for a shorter duration (e.g., 2-6 hours).

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Separate the proteins by SDS-PAGE.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated Rb (p-Rb).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for total Rb as a loading control.

Key for Reproducibility: Consistent protein loading, optimized antibody dilutions, and standardized washing steps are critical for obtaining reproducible Western blot results.[20][21][22]

Cell Cycle Analysis: Flow Cytometry

Inhibition of CDK2 is expected to cause cell cycle arrest at the G1/S boundary. This can be quantified using flow cytometry to analyze the DNA content of the cells.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment and Fixation:

    • Treat cells with inhibitors for a duration sufficient to induce cell cycle changes (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells and preserves their DNA.[23]

  • Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[23]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key for Reproducibility: Consistent cell numbers for staining, proper fixation technique to avoid cell clumping, and correct instrument setup and compensation are crucial for reproducible cell cycle analysis.[24][25][26]

Conclusion: A Framework for Reproducible Assay Development

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Validation

A Guide to Orthogonal Assays for Validating the Activity of 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential in oncology, inflammation, and beyond. Initial screening assay...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential in oncology, inflammation, and beyond. Initial screening assays are pivotal for identifying promising lead compounds; however, reliance on a single assay can be misleading. True scientific rigor demands the use of orthogonal assays—distinct methods that interrogate a biological system from different angles—to build a robust body of evidence, confirm the mechanism of action, and ensure data integrity.

This guide provides an in-depth comparison of orthogonal assays to confirm the primary activities of 5-aminopyrazole derivatives. We will explore the causal relationships behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in the comprehensive validation of their compounds.

The Imperative of Orthogonal Validation

Primary assays, such as a cell viability assay, provide a snapshot of a compound's effect but often lack mechanistic detail. A positive result in an MTT assay, for instance, indicates a reduction in metabolic activity, but it doesn't distinguish between cytostatic, cytotoxic, or apoptotic effects. Orthogonal assays are therefore crucial to dissect the underlying biology and confirm that the observed activity is on-target and mechanistically plausible. This multi-faceted approach is the bedrock of trustworthy and reproducible science.

I. Confirming Anticancer Activity

A common primary screen for novel anticancer agents is the assessment of their impact on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose. However, a reduction in cell viability is a broad endpoint. To build a compelling case for a 5-aminopyrazole's anticancer potential, it is essential to employ orthogonal assays that elucidate the specific mechanism of cell death or growth inhibition.

Primary Assay: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Orthogonal Assays for Anticancer Activity

1. Apoptosis Assays: Unveiling Programmed Cell Death

If a 5-aminopyrazole derivative reduces cell viability, a critical next step is to determine if it does so by inducing apoptosis, a controlled and desirable mechanism of cell death for anticancer therapeutics.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Caspase Activity Assays: Apoptosis is executed by a cascade of cysteine-aspartic proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction. These assays typically employ a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.

2. Cell Cycle Analysis: Investigating Cytostatic Effects

Some anticancer compounds may not directly kill cancer cells but instead arrest their proliferation by halting the cell cycle at specific checkpoints.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI staining can also be used to analyze the cell cycle distribution of a cell population. Since PI stoichiometrically binds to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A 5-aminopyrazole that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Experimental Workflow: From Viability to Mechanism

Figure 1: Workflow for orthogonal validation of anticancer activity.

Comparative Data: 5-Aminopyrazole Anticancer Activity

Compound ClassPrimary Assay (IC50)Orthogonal Assay 1 (Result)Orthogonal Assay 2 (Result)Reference
5-Aminopyrazole Derivative (BC-7)HeLa cells: 65.58 µM (Hoechst/PI)Induced apoptosis (mitochondrial and caspase-dependent)Cell cycle arrest in early M phase[1]
Pyrazole-indole HybridHepG2 cells: 6.1 µM (MTT)Induced apoptosisCell cycle arrest[2]
Pyrazolo[1,5-a]pyrimidineEAC cells: 10 µg/ml (Cytotoxicity)Not specifiedNot specified[3]

II. Confirming Kinase Inhibitory Activity

Many 5-aminopyrazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Biochemical assays using purified enzymes are excellent for primary screening, but confirming on-target activity within the complex environment of a living cell is paramount.

Primary Assay: Biochemical Kinase Inhibition Assay

These in vitro assays measure the ability of a compound to inhibit the activity of a purified kinase. The readout is typically the phosphorylation of a substrate, often measured using methods like ADP-Glo, LanthaScreen™, or radioisotope incorporation. The result is usually expressed as an IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.

Orthogonal Assays for Kinase Inhibitory Activity

1. Cellular Target Engagement Assays: Confirming Binding in Live Cells

These assays directly measure the interaction between the inhibitor and its target kinase within intact cells, providing a more physiologically relevant measure of potency.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or mass spectrometry. An effective inhibitor will increase the thermal stability of its target kinase, resulting in a shift in the melting curve.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a specific kinase in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of cellular IC50 values.

2. Downstream Signaling Analysis: Verifying Functional Consequences

If a 5-aminopyrazole inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should be reduced.

  • Western Blotting for Phosphoproteins: This technique is used to measure the levels of specific phosphorylated proteins in cell lysates. Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest. Lysates are then analyzed by Western blotting using antibodies that specifically recognize the phosphorylated form of the downstream target protein. A potent and specific kinase inhibitor will reduce the phosphorylation of its known substrates in a dose-dependent manner.

Signaling Pathway: p38 MAPK Inhibition

A significant number of 5-aminopyrazoles have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[4]

p38_pathway Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK MK2 MK2 p38 MAPK->MK2 phosphorylates 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor Gene Expression Gene Expression MK2->Gene Expression regulates Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines

Figure 2: p38 MAPK signaling pathway and its inhibition by 5-aminopyrazoles.

Comparative Data: 5-Aminopyrazole Kinase Inhibitor Activity

Compound TypePrimary Assay (Biochemical IC50)Orthogonal Assay 1 (Cellular Target Engagement)Orthogonal Assay 2 (Downstream Effect)Reference
p38α Inhibitor230 nM (EFC displacement)Not specifiedInhibition of TNF-α production in vivo[5]
CDK2 Inhibitor0.96 µM (ADP-Glo)Not specifiedCell cycle arrest and apoptosis[6]
3-Aminopyrazole-based CDK16 inhibitorDSF ΔTm = 10.3 °CNanoBRET EC50 = 18.0 nMProteome-wide CETSA showed stabilization of CDK16[5]

III. Confirming Anti-inflammatory Activity

The anti-inflammatory properties of 5-aminopyrazoles are often linked to their ability to inhibit key inflammatory mediators. A common primary assay involves measuring the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Primary Assay: Cytokine Release Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants. A reduction in cytokine release in the presence of a 5-aminopyrazole derivative is indicative of anti-inflammatory activity.

Orthogonal Assays for Anti-inflammatory Activity

1. Gene Expression Analysis: Measuring Cytokine mRNA Levels

To confirm that the reduction in cytokine protein levels is due to decreased production rather than an effect on secretion, the mRNA expression levels of the target cytokines can be measured.

  • Quantitative Real-Time PCR (qRT-PCR): This technique allows for the sensitive and specific quantification of mRNA transcripts. A reduction in the mRNA levels of pro-inflammatory cytokines in response to treatment with a 5-aminopyrazole provides strong evidence for its anti-inflammatory mechanism at the transcriptional level.

2. Upstream Signaling Pathway Analysis

As many 5-aminopyrazoles are kinase inhibitors, their anti-inflammatory effects are often mediated by the inhibition of upstream signaling pathways, such as the p38 MAPK pathway.

  • Western Blotting for Upstream Signaling Proteins: As described previously, Western blotting can be used to assess the phosphorylation status of key proteins in the inflammatory signaling cascade. For a 5-aminopyrazole that putatively acts as a p38 MAPK inhibitor, demonstrating a reduction in p38 phosphorylation in stimulated immune cells would provide a direct mechanistic link between target inhibition and the anti-inflammatory effect.

Experimental Workflow: Validating Anti-inflammatory Effects

Figure 3: Workflow for orthogonal validation of anti-inflammatory activity.

Comparative Data: 5-Aminopyrazole Anti-inflammatory Activity

Compound TypePrimary Assay (Cytokine Inhibition)Orthogonal Assay (Result)Reference
Pyridinyl pyrimidineInhibition of TNF-α and IL-1β release (IC50 = 2.3-3.7 µM)Inhibition of p38 MAP kinase[7]
Pyrazole analogReduced IL-1β, TNF-α, and IL-6 levelsInhibition of NF-κB nuclear translocation (Western blot)[8]

IV. Confirming Antioxidant Activity

Some 5-aminopyrazole derivatives exhibit antioxidant properties by scavenging free radicals or by upregulating endogenous antioxidant defenses. A common primary screen is the DPPH assay, a simple and rapid chemical test.

Primary Assay: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a colorimetric method used to evaluate the radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured.

Orthogonal Assays for Antioxidant Activity

1. Cellular Antioxidant Activity (CAA) Assay

While the DPPH assay is a useful chemical screen, it does not reflect the biological complexity of oxidative stress within a cell. The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent probe 2',7'-dichlorofluorescein (DCF) from its non-fluorescent precursor in cells subjected to oxidative stress. This assay accounts for cellular uptake, metabolism, and localization of the compound.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This is a more direct measure of a compound's ability to reduce oxidative stress within cells.

  • Flow Cytometry with ROS-sensitive Dyes: Dyes such as dihydroethidium (DHE) or CellROX® are cell-permeable and become fluorescent upon oxidation by ROS. Cells are treated with the 5-aminopyrazole, exposed to an oxidative stressor, and then stained with the ROS-sensitive dye. The fluorescence intensity is measured by flow cytometry, with a reduction in fluorescence indicating a decrease in intracellular ROS levels.

Comparative Data: 5-Aminopyrazole Antioxidant Activity

Compound ClassPrimary Assay (DPPH)Orthogonal Assay (Cellular)Reference
5-Aminopyrazole derivativesAA% = 4.22–27.65%Inhibition of ROS production in human platelets
Imidazo[1,2-b]pyrazole derivativesInhibition percentage of 72.9-75.3%Not specified

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: Culture cells to be treated with the 5-aminopyrazole derivative and appropriate controls (vehicle-treated and positive control for apoptosis).

  • Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Phosphorylated p38 MAPK
  • Cell Treatment and Lysis: Plate cells and treat with the 5-aminopyrazole inhibitor for the desired time, followed by stimulation with an appropriate agonist (e.g., LPS, anisomycin). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK overnight at 4°C. Also, probe a separate membrane or strip the same membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The validation of the biological activity of 5-aminopyrazole derivatives requires a thoughtful and multi-pronged approach. While primary high-throughput screens are invaluable for initial hit identification, they represent only the beginning of the journey. By employing a suite of orthogonal assays, researchers can build a robust and compelling data package that confirms the compound's mechanism of action, validates its on-target activity, and ultimately increases the likelihood of its successful translation into a valuable research tool or therapeutic agent. The principles and protocols outlined in this guide provide a framework for conducting such rigorous and scientifically sound investigations.

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Comparative

A Comparative Guide to the ADME Profiles of Pyrazole Derivatives in Drug Discovery

Introduction: The Pyrazole Scaffold and the Imperative of ADME Profiling The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of ADME Profiling

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and relative metabolic stability have cemented its role in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor ibrutinib.[1][4][5] However, the journey from a promising hit compound to a successful drug is invariably dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with exceptional potency is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it is rapidly metabolized into inactive or toxic byproducts.[6][7]

This guide provides a comparative analysis of the ADME profiles of different pyrazole derivatives. We will move beyond a simple listing of data to explore the causal relationships between chemical structure and pharmacokinetic behavior. By understanding how substitutions on the pyrazole core influence its journey through the body, researchers can make more informed decisions, accelerating the design-make-test-analyze cycle and reducing late-stage attrition.[8] The protocols described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility, a cornerstone of preclinical evaluation.[7][9]

Visualizing the Preclinical ADME Workflow

A systematic, tiered approach to ADME screening is critical for efficient drug discovery. Early-stage assays prioritize high-throughput capacity to filter large numbers of compounds, while later-stage assessments provide more detailed, lower-throughput data on the most promising candidates.

ADME_Workflow T1_Sol Aqueous Solubility (Kinetic) T2_Perm Caco-2 Permeability (Papp, Efflux Ratio) T1_Sol->T2_Perm T1_LogD LogD @ pH 7.4 T1_Perm PAMPA T1_MetStab Microsomal Stability (% remaining) T2_MetStab Microsomal Stability (CLint) T1_MetStab->T2_MetStab T1_Plasma Plasma Stability (% remaining) T3_Transporter Transporter Studies T2_Perm->T3_Transporter T3_MetID Metabolite ID T2_MetStab->T3_MetID T2_HepStab Hepatocyte Stability (CLint) T2_HepStab->T3_MetID T2_CYP_Inhib CYP Inhibition (IC50) T3_CYP_Ind CYP Induction T2_CYP_Inhib->T3_CYP_Ind T2_PPB Plasma Protein Binding T3_CYP_Pheno Reaction Phenotyping

Caption: Tiered ADME screening workflow for drug discovery programs.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Key properties governing absorption are aqueous solubility and membrane permeability. The pyrazole scaffold, being aromatic, can present solubility challenges, but its hydrogen bonding capabilities can be exploited to improve this property.

Structure-Solubility/Permeability Relationships

The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties.

  • N1-Substitution: Large, lipophilic groups at the N1 position (e.g., a 2,4-dichlorophenyl group) can decrease aqueous solubility but may enhance passive transcellular permeability.[10]

  • C3-Substitution: Introducing polar groups, such as carboxamides, can improve solubility.[10] The nature of the amide substituent is critical; for example, a piperidinyl carboxamide may have different properties than a simple alkyl amide.

  • C4-Substitution: This position is often used to fine-tune properties. Small alkyl groups (e.g., methyl) can increase lipophilicity without adding significant bulk, potentially improving permeability.

  • C5-Substitution: Aromatic rings at this position are common. Substituents on this phenyl ring (e.g., p-chloro or p-iodo) will significantly impact LogD and, consequently, the absorption profile.[10]

Comparative Data: In Vitro Permeability of Pyrazole Derivatives

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[11][12] Caco-2 cells, derived from a human colorectal carcinoma, form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[11][]

Table 1: Comparative Caco-2 Permeability Profiles

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Predicted Human Absorption
PZ-01 Phenyl-CONH₂4-Chlorophenyl2.51.2Moderate
PZ-02 2,4-Dichlorophenyl-CONH-piperidine4-Chlorophenyl12.14.5High (P-gp Substrate)
PZ-03 Phenyl-COOH4-Chlorophenyl0.80.9Low
Atenolol (Control)(Control)(Control)< 1.0N/ALow (~50%)
Antipyrine (Control)(Control)(Control)> 15.0N/AHigh (>90%)

Data are hypothetical for illustrative purposes.

From this data, we can infer that the highly lipophilic substituents in PZ-02 lead to high passive permeability (Papp A→B). However, the high efflux ratio suggests it is a substrate for an efflux transporter like P-gp, which could limit its net absorption in vivo.[11] Conversely, the carboxylic acid in PZ-03 significantly reduces permeability, as expected for a charged, polar molecule.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio of a test compound.

Caco2_Workflow cluster_0 Cell Culture Phase cluster_1 Transport Experiment Phase cluster_2 Analysis Phase A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with pre-warmed buffer C->D E Add test compound to Apical (A) or Basolateral (B) side F Incubate at 37°C (e.g., 2 hours) G Sample from receiver compartment at time points H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp (A→B) and Papp (B→A) J Calculate Efflux Ratio I->J

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into polarized enterocytes.[11][]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[12][14] Additionally, the permeability of a paracellular marker like Lucifer yellow is assessed to ensure tight junctions are intact.[11]

  • Experiment Initiation: The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound (e.g., at 10 µM) is then added to either the apical (donor) compartment for A→B transport or the basolateral (donor) compartment for B→A transport.[]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are withdrawn from the receiver compartment at specified time points (e.g., 120 minutes).[11] Samples are also taken from the donor compartment at the beginning and end of the experiment to calculate mass balance (% recovery).

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient, Papp, is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[12][] The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).[11]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. A key parameter influencing distribution is plasma protein binding (PPB). Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. High PPB can limit efficacy and lead to drug-drug interactions.

  • Structural Influences on PPB: Lipophilic and acidic compounds tend to bind more extensively to plasma proteins like albumin. For pyrazole derivatives, large hydrophobic substituents at N1 and C5 positions will likely increase PPB. The presence of an acidic moiety (like in PZ-03) would also be expected to increase binding to albumin.

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion.[15] The pyrazole ring itself is relatively stable, a key reason for its popularity in drug design.[1] However, its substituents are susceptible to modification by metabolic enzymes.

Key Metabolic Enzymes and Pathways

The Cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I (oxidative) metabolism.[9][16] For pyrazole derivatives, common metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group, often on alkyl or aryl substituents.

  • O-dealkylation: Removal of an alkyl group from an ether.

  • N-dealkylation: Removal of an alkyl group from a nitrogen, if applicable.

  • Conjugation (Phase II): The products of Phase I metabolism are often further modified by conjugation with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility for excretion.[17]

Studies have shown that pyrazole derivatives can also interact with CYP enzymes as inhibitors, which is a critical aspect to evaluate for potential drug-drug interactions.[16][18] For instance, the structure of a pyrazole derivative can determine its affinity and inhibitory mechanism towards specific isoforms like CYP2E1.[18]

Comparative Data: In Vitro Metabolic Stability

Metabolic stability is assessed using subcellular fractions (liver microsomes, S9) or intact cells (hepatocytes). Microsomes contain most CYP enzymes and are excellent for high-throughput screening of Phase I metabolism.[15] Hepatocytes contain the full complement of Phase I and Phase II enzymes and transporters, providing a more complete and physiologically relevant model.[19][20]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDKey Structural Featuret₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
PZ-01 Unsubstituted Phenyl at N14530.8Moderate
PZ-04 4-Methoxyphenyl at C512115.5Low (Rapidly Metabolized)
PZ-05 N1-t-butyl group> 120< 5.8High
Verapamil (High CL Control)< 15> 92.4Low
Dextromethorphan (Moderate CL Control)~ 35~ 39.6Moderate

Data are hypothetical for illustrative purposes.

The data suggest that the methoxy group in PZ-04 is a metabolic "soft spot," likely undergoing rapid O-demethylation. In contrast, the sterically hindered t-butyl group in PZ-05 shields the molecule from metabolic enzymes, resulting in high stability. This demonstrates a key strategy in medicinal chemistry: blocking sites of metabolism to improve a compound's half-life.

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing a measure of intrinsic clearance (CLint).

Microsomal_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Thaw liver microsomes and test compounds C Pre-warm all reagents to 37°C A->C B Prepare NADPH regenerating system B->C D Mix microsomes and test compound C->D E Initiate reaction by adding NADPH system F Incubate at 37°C with shaking G Take aliquots at time points (0, 5, 15, 30, 45 min) H Terminate reaction with ice-cold acetonitrile + IS I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS K Plot ln(% remaining) vs. time J->K L Calculate t₁/₂ and CLint K->L

Sources

Validation

A-Scientist's-Guide-to-Bridging-the-Gap-In-Vitro-Potency-vs-In-Vivo-Efficacy-for-1-Benzyl-Pyrazole-Compounds

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, with numerous derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, with numerous derivatives approved for a wide range of diseases.[1][2][3] Among these, 1-benzyl-pyrazole compounds have emerged as a promising class, demonstrating significant therapeutic potential across various targets, including inflammation and cancer.[4][5][6] However, a critical challenge in their development pathway is establishing a robust in vitro to in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers to navigate the complexities of translating potent in vitro findings into predictable in vivo efficacy for 1-benzyl-pyrazole derivatives.

A successful IVIVC is built on a deep understanding of the compound's physicochemical and biopharmaceutical properties.[7] For 1-benzyl-pyrazoles, key considerations include their solubility, permeability, and metabolic stability, which collectively govern their pharmacokinetic and pharmacodynamic (PK/PD) profiles.[8][9] This guide will dissect the essential in vitro assays and in vivo models, offering a logical, evidence-based approach to building a predictive bridge between the lab bench and preclinical studies.

I. Foundational In Vitro Characterization: Beyond Target Affinity

While high target affinity is a prerequisite, it is not the sole determinant of in vivo success. A comprehensive in vitro assessment must encompass a battery of assays to build a holistic profile of the 1-benzyl-pyrazole candidate.

A. Target Engagement and Potency:

The initial step involves confirming the compound's interaction with its intended molecular target. For instance, if the target is a kinase, a radiometric or fluorescence-based assay will determine the IC50 value, quantifying the concentration required to inhibit 50% of the enzyme's activity.[5] For compounds targeting inflammatory pathways, assays measuring the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) are crucial.[10]

B. Cellular Activity and Mechanism of Action:

Demonstrating target engagement within a cellular context is the next critical step. For an anti-inflammatory 1-benzyl-pyrazole, this could involve using lipopolysaccharide (LPS)-stimulated macrophages to measure the reduction in pro-inflammatory cytokines like TNF-α and IL-6.[10] For a oncology candidate, assays measuring apoptosis or cell cycle arrest in relevant cancer cell lines are standard.

C. ADME & Toxicology Profile:

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to prevent late-stage failures.

  • Metabolic Stability: The cytochrome P450 (CYP) enzyme family is a major contributor to drug metabolism.[11] In vitro assays using human liver microsomes or recombinant CYP enzymes are essential to identify which CYP isoforms are responsible for metabolizing the 1-benzyl-pyrazole compound and to determine its metabolic half-life.[12][13] This is particularly important for pyrazole-containing compounds, as they can be susceptible to CYP-mediated oxidation.[14]

  • CYP Inhibition: It is equally important to assess whether the compound inhibits CYP enzymes, as this can lead to drug-drug interactions.[11] Standard in vitro assays can determine the IC50 values against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[13][15]

  • Permeability: The ability of a compound to cross biological membranes is a key factor in its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assays are widely used to predict in vivo intestinal absorption.

  • Early Toxicity Assessment: In vitro cytotoxicity assays using cell lines like HepG2 can provide an early indication of potential liver toxicity.

Table 1: Essential In Vitro Assays for 1-Benzyl-Pyrazole Compounds

Parameter Assay Purpose Key Metric
Target Potency Biochemical Assays (e.g., Kinase Glo, COX/LOX inhibition)Quantify direct inhibition of the molecular target.IC50
Cellular Efficacy Cell-based functional assays (e.g., Cytokine release, Apoptosis)Confirm target engagement and desired biological effect in a cellular context.EC50
Metabolic Stability Human Liver Microsome (HLM) or Recombinant CYP incubationDetermine the rate of metabolism and identify key metabolizing enzymes.Intrinsic Clearance (CLint), Half-life (t1/2)
CYP Inhibition CYP Inhibition Panel (e.g., using fluorescent probes)Assess the potential for drug-drug interactions.IC50 for major CYP isoforms
Permeability PAMPA or Caco-2 AssayPredict intestinal absorption and oral bioavailability.Apparent Permeability (Papp)
Cytotoxicity HepG2 Cell Viability AssayEarly identification of potential hepatotoxicity.CC50
II. The In Vivo Bridge: Pharmacokinetics and Efficacy Models

The data generated from the in vitro cascade informs the design of in vivo studies. The primary goals are to understand the compound's pharmacokinetic profile and to demonstrate its efficacy in a relevant disease model.

A. Pharmacokinetic (PK) Studies:

PK studies are fundamental to understanding how the body processes the 1-benzyl-pyrazole compound. Following administration (e.g., intravenous and oral) to a rodent species (typically mice or rats), blood samples are collected at various time points to determine key parameters such as:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

A good correlation between in vitro metabolic stability and in vivo clearance provides the first pillar of a successful IVIVC.

B. In Vivo Efficacy Models:

The choice of the in vivo model is critical and should be directly relevant to the therapeutic indication.

  • For Anti-inflammatory Indications: The carrageenan-induced paw edema model in rats is a widely used acute model to assess anti-inflammatory activity.[4][16] For chronic inflammation, models like collagen-induced arthritis can be employed.[10]

  • For Oncology Indications: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating anti-tumor efficacy.

  • For Other Indications: Specific models are available for a wide range of diseases, such as the L-arginine-induced pancreatitis model for evaluating treatments for pancreatitis.[5]

In these models, the 1-benzyl-pyrazole compound is administered at various doses, and the therapeutic effect is measured over time. This allows for the determination of the minimum effective dose and the establishment of a dose-response relationship.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and treatment groups receiving different doses of the 1-benzyl-pyrazole compound.

  • Compound Administration: The test compounds and controls are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

III. Forging the Correlation: Integrating In Vitro and In Vivo Data

The ultimate goal is to establish a mathematical model that correlates an in vitro parameter (e.g., IC50, dissolution rate) with an in vivo response (e.g., plasma concentration, efficacy).[17][18]

A. PK/PD Modeling:

This involves correlating the pharmacokinetic profile with the pharmacodynamic (efficacy) data. For example, the in vivo efficacy might be driven by maintaining the plasma concentration of the 1-benzyl-pyrazole compound above its in vitro IC50 for a specific duration.

B. The Biopharmaceutics Classification System (BCS):

The BCS framework can be a useful tool for predicting IVIVC.[7] It classifies drugs based on their aqueous solubility and intestinal permeability. For compounds where dissolution is the rate-limiting step for absorption (BCS Class 2), a strong correlation between in vitro dissolution and in vivo bioavailability is often achievable.

Workflow for Establishing In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Modeling potency Target Potency (IC50) cellular Cellular Efficacy (EC50) potency->cellular informs adme ADME Profile (CLint, Papp) cellular->adme guides pk Pharmacokinetics (CL, Vd, %F) adme->pk predicts bcs BCS-Based Correlation adme->bcs classifies efficacy Efficacy Model (Dose-Response) pk->efficacy informs dose pkpd PK/PD Analysis pk->pkpd input for efficacy->pkpd input for bcs->pkpd supports

Caption: A streamlined workflow illustrating the key stages in establishing an in vitro to in vivo correlation for 1-benzyl-pyrazole compounds.

IV. Conclusion and Future Directions

Establishing a robust IVIVC for 1-benzyl-pyrazole compounds is an iterative process that requires a multidisciplinary approach. By systematically integrating comprehensive in vitro characterization with well-designed in vivo studies, researchers can enhance the predictive power of their preclinical data, thereby de-risking the drug development process and accelerating the translation of promising compounds into novel therapeutics. Future advancements in in silico modeling and physiologically based pharmacokinetic (PBPK) modeling will further refine our ability to predict human outcomes from preclinical data, ushering in a new era of more efficient and successful drug development.

References

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Comparative

A Senior Application Scientist's Guide to the Structural Analysis of Protein-Ligand Interactions: The Case of a 5-Amino-1-(2-Fluorobenzyl)-1H-Pyrazole Inhibitor

For researchers in drug discovery, understanding precisely how a small molecule binds to its protein target is the cornerstone of rational drug design. It is the critical link between chemical structure and biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, understanding precisely how a small molecule binds to its protein target is the cornerstone of rational drug design. It is the critical link between chemical structure and biological activity. This guide provides an in-depth, comparative analysis of the binding of a representative pyrazole-based inhibitor, focusing on the structural details that dictate its potency and selectivity. We will use the well-studied p38 MAP kinase as our target system, a crucial player in inflammatory responses, to illustrate these principles.[1][2] The methodologies and analytical frameworks presented here are broadly applicable across various protein-ligand systems.

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.[3][4][5] Our focus molecule, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole, represents a class of inhibitors where substituents are strategically placed to achieve high affinity and specificity.

Part 1: Structural Analysis of the Ligand-Target Complex

To comprehend the inhibitor's efficacy, we must dissect its interactions within the target's binding pocket at an atomic level. For this, we will reference a representative crystal structure of a similar pyrazole-based inhibitor in complex with p38α MAP kinase. A key feature of many potent p38 inhibitors is their ability to induce and bind to a specific "DFG-out" conformation of the kinase, which is an inactive state where the conserved Asp-Phe-Gly motif is flipped from its usual position.[6]

Key Molecular Interactions:

  • Hinge Binding: The pyrazole core is perfectly positioned to interact with the hinge region of the kinase, the flexible linker between the N- and C-lobes. The amino group (at position 5) and one of the pyrazole nitrogens typically form two critical hydrogen bonds with the backbone amide and carbonyl groups of Met109 in p38, mimicking the adenine portion of ATP.[1]

  • Hydrophobic Pockets: The 2-fluorobenzyl group extends into a hydrophobic region of the active site. The fluorine atom is not merely a bioisostere for hydrogen; its electronegativity can lead to favorable orthogonal multipolar interactions with nearby residues and subtly alter the compound's pKa and lipophilicity, often enhancing membrane permeability and binding affinity.[7]

  • Gatekeeper Residue Interaction: The "gatekeeper" residue, a threonine (Thr106) in p38, is a critical determinant of inhibitor specificity.[1] The size and nature of this residue control access to a deeper hydrophobic pocket. Our pyrazole inhibitor's benzyl group is positioned to interact favorably with this region.

  • Allosteric Pocket Engagement: The inhibitor stabilizes the inactive "DFG-out" conformation, where the Phe169 of the DFG motif moves into the ATP-binding site. This exposes a new allosteric pocket, which is engaged by substituents on the inhibitor, dramatically increasing both affinity and selectivity compared to inhibitors that only occupy the ATP site.[6]

Below is a conceptual diagram illustrating these crucial interactions.

G cluster_0 p38 MAP Kinase Binding Site cluster_1 Inhibitor Moiety Hinge Hinge Region (Met109) HydrophobicPocket Hydrophobic Pocket I Gatekeeper Gatekeeper (Thr106) AllostericPocket Allosteric Pocket (DFG-out) Pyrazole 5-Aminopyrazole Core Pyrazole->Hinge H-Bonds Fluorobenzyl 2-Fluorobenzyl Group Fluorobenzyl->HydrophobicPocket Hydrophobic Interactions Fluorobenzyl->Gatekeeper van der Waals Contact Fluorobenzyl->AllostericPocket Hydrophobic Interactions

Caption: Key interactions between the pyrazole inhibitor and the p38 kinase binding site.

Part 2: Comparative Analysis with Alternative Inhibitors

No compound exists in a vacuum. Its performance must be benchmarked against alternatives. Here, we compare our lead compound with a classic p38 inhibitor, SB203580 (a pyridinylimidazole), and a hypothetical non-fluorinated analog to highlight the role of the fluorine atom.

The primary differentiator lies in the binding mode. While SB203580 is a potent ATP-competitive inhibitor that binds to the active "DFG-in" conformation, our pyrazole-based compound is a Type II inhibitor that binds to and stabilizes the inactive "DFG-out" state.[6] This distinction often translates to greater selectivity and a slower off-rate (longer residence time), which can be advantageous for in vivo efficacy.

Feature5-Amino-1-(2-fluorobenzyl)-1H-pyrazole (Lead)Non-Fluorinated AnalogSB203580 (Reference)
Binding Mode Type II (DFG-out)Type II (DFG-out)Type I (DFG-in)
Target Conformation InactiveInactiveActive
Key Interactions Hinge H-bonds, Allosteric pocket fillingHinge H-bonds, Allosteric pocket fillingHinge H-bonds, ATP pocket
Hypothetical p38α IC₅₀ ~10 nM~50 nM~34 nM
Selectivity Profile High vs. other kinasesModerate-HighModerate
Role of Fluorine Enhances binding affinity via polar/hydrophobic interactions; improves physicochemical properties.N/AN/A

This table presents hypothetical, yet representative, data for illustrative purposes.

The comparison underscores the strategic value of the 2-fluoro substitution and the allosteric binding mode for achieving superior potency and selectivity.

Part 3: Experimental Protocols for Structural & Biophysical Characterization

To generate the data discussed above, a suite of biophysical and structural biology techniques is essential.[8][9][10] Here, we provide validated, step-by-step protocols for the three most critical experiments in this workflow.

Workflow 1: Protein-Ligand Complex Crystallization for X-Ray Diffraction

The goal is to obtain a high-resolution 3D structure of the protein-ligand complex. Co-crystallization is often the preferred method for Type II inhibitors that induce a conformational change.[11][12][13]

G P_Pur 1. Protein Expression & Purification Complex 3. Complex Formation (Incubate Protein + Ligand) P_Pur->Complex L_Prep 2. Ligand Preparation (DMSO Stock) L_Prep->Complex Screen 4. Crystallization Screening (Vapor Diffusion) Complex->Screen Optimize 5. Condition Optimization Screen->Optimize Harvest 6. Crystal Harvesting & Cryo-protection Optimize->Harvest Data 7. X-ray Diffraction Data Collection Harvest->Data Solve 8. Structure Solution & Refinement Data->Solve

Caption: Workflow for determining a protein-ligand co-crystal structure.

Protocol: Co-crystallization

  • Protein Preparation: Express and purify p38 MAP kinase to >95% homogeneity. The final buffer should be well-defined (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Concentrate the protein to 10-15 mg/mL.

  • Ligand Preparation: Prepare a 50 mM stock solution of the pyrazole inhibitor in 100% DMSO.

  • Complex Formation:

    • Causality: To ensure saturation of the protein and induce the DFG-out conformation, the ligand must be in molar excess.

    • Dilute the protein to a working concentration (e.g., 0.5 mM).

    • Add the ligand from the DMSO stock to the protein solution to a final concentration of 1 mM (a 2-fold molar excess). The final DMSO concentration should not exceed 5% (v/v) to avoid interfering with crystallization.

    • Incubate the mixture on ice for 1-2 hours.[12]

  • Crystallization:

    • Use the sitting-drop or hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex solution with 1 µL of a reservoir solution from a commercial screen (e.g., PEG/Ion, SaltRx).

    • Equilibrate the drop against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • Optimization & Data Collection:

    • Once initial hits are identified, optimize crystal growth by varying precipitant concentration, pH, and additives.

    • Harvest the best crystals, cryo-protect them (typically by adding glycerol or ethylene glycol to the reservoir solution), and flash-cool them in liquid nitrogen.[12]

    • Collect X-ray diffraction data at a synchrotron source.[14][15]

Workflow 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[16][17][] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol: ITC Experiment

  • Sample Preparation:

    • Causality: Buffer mismatch between the protein in the cell and the ligand in the syringe is a major source of artifacts. Dialyze both the protein and the ligand stock extensively against the identical buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[16]

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[19]

  • Loading:

    • Load the protein (e.g., 20 µM) into the sample cell.

    • Load the ligand (e.g., 200-300 µM, typically 10-15x the protein concentration) into the injection syringe.[16]

  • Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.[20]

    • Causality: The initial injections will produce large heat changes as the ligand binds to the abundant free protein. As the protein becomes saturated, the heat changes will diminish, eventually equaling the heat of dilution.

  • Control Experiment:

    • Trustworthiness: To obtain the true heat of binding, you must subtract the heat of dilution. Perform a control experiment by injecting the ligand into the buffer alone.[16]

  • Data Analysis:

    • Integrate the peaks from the raw thermogram to get the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Workflow 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the kinetics of binding—the on-rate (kₐ) and off-rate (kₑ).[9][] The binding affinity (Kₑ) can be calculated as kₑ/kₐ.

Protocol: SPR Experiment

  • Chip Preparation:

    • Immobilize the target protein (p38 kinase) onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Analyte Preparation:

    • Prepare a dilution series of the pyrazole inhibitor in running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least 10-fold below and 10-fold above the expected Kd. Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Assay:

    • Association: Inject the inhibitor solution over the protein and reference surfaces at a constant flow rate for a set time, monitoring the change in response units (RU).

    • Dissociation: Replace the inhibitor solution with running buffer and monitor the decrease in RU as the inhibitor dissociates.

    • Regeneration: Inject a regeneration solution (e.g., a low pH glycine solution) to remove any remaining bound inhibitor, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active channel data.

    • Globally fit the resulting sensorgrams (for all concentrations) to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Google Books.
  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. (n.d.).
  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Fragment-Based Drug Discovery and X-Ray Crystallography, 23–44.
  • Isothermal Titration Calorimetry (ITC). (2019, October 17). protocols.io.
  • Tong, L., et al. (1998). Molecular basis for p38 protein kinase inhibitor specificity. Journal of Biological Chemistry, 273(49), 33001–33008.
  • Kumar, S., Boehm, J., & Lee, J. C. (2002). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726.
  • Isothermal Titration Calorimetry. (n.d.). Huck Institutes.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024, April 10).
  • Biophysical Assays. (n.d.). BOC Sciences.
  • Gao, C., et al. (2020). Isothermal Titration Calorimetry (ITC) Experiment. Bio-protocol, 10(16), e3727.
  • Moro, S., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15598–15615.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). interactome.bcm.edu.
  • Tellinghuisen, J. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". Analytical Biochemistry, 424(2), 211–220.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272.
  • Ždánská, J., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542–550.
  • Structure based drug designing of p38 map kinase inhibitors for the treatment of osteoarthritis. (n.d.).
  • Crystal Structure of TGF-beta receptor I kinase with inhibitor. (2004, July 13). RCSB PDB.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). oess.org.uk.
  • Scott, J. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 821–828.
  • Crystal structure of ITK in complex with compound 1 [4-(carbamoylamino)-1-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide]. (2013, August 2).
  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(12), 1234–1243.
  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.).
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink.
  • Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. (n.d.).
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.
  • Targeting Ubiquitin‐Specific Protease 7 with Novel 5‐Amino‐Pyrazole Inhibitors. (n.d.). unimi.it.
  • Targeting Ubiquitin‐Specific Protease 7 with Novel 5‐Amino‐Pyrazole Inhibitors: Design, Synthesis, and Biological Evaluation. (n.d.).
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). flore.unifi.it.
  • Rapetti, F., et al. (2024).
  • Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, August 16).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024, May 22). MDPI.
  • Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. (2024, January 26). MDPI.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Fluorinated Pyrazole Isomers

Introduction: The Significance of Fluorine in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] The strategic incorporation of fluorine atoms into these molecules has become a powerful tool for optimizing their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This guide provides a comparative analysis of the cytotoxic effects of fluorinated pyrazole isomers, offering insights into how the positional variation of fluorine substitution on an appended phenyl ring can modulate anticancer activity. We will delve into the structure-activity relationships (SAR), present supporting experimental data from various studies, and provide detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity of Fluorophenyl Pyrazole Isomers

Table 1: Comparative IC50 Values of Fluorophenyl Pyrazole Isomers against Various Cancer Cell Lines

Compound IDFluorine PositionCancer Cell LineIC50 (µM)Reference
Series A
Compound A14-fluoro (para)LNCaP (Prostate)18[4]
Series B
Compound B14-fluoro (para)MCF-7 (Breast)<0.1[5]
Compound B24-fluoro (para)MDA-MB-231 (Breast)45.8[5]
Series C
Compound C12-fluoro (ortho)BSLT (Toxicity Screen)LC50: 49.07 µg/mL[3]
Compound C24-fluoro (para)(Docking Study)Ki: 16.71 nM (ERα)[6]
Series D
Compound D14-fluoro (para)MCF-7 (Breast)5.355 µg/mL[7]
Compound D24-fluoro (para)MDA-MB-231 (Breast)1.419 µg/mL[7]

Note: The data presented is a compilation from different studies and is intended for illustrative purposes. Direct comparison of absolute IC50 values should be made with caution.

Structure-Activity Relationship (SAR) Insights: The Influence of Fluorine's Position

The differential cytotoxicity observed among fluorinated pyrazole isomers can be attributed to a combination of electronic and steric effects, which influence the molecule's interaction with its biological target.

  • Para-Substitution (4-Fluoro): The para position is often associated with enhanced activity. A fluorine atom at this position can participate in favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target protein's binding pocket. Electron-withdrawing groups like fluorine in the para position can also influence the overall electronic distribution of the molecule, potentially enhancing its binding affinity.[1] Several studies report potent cytotoxic effects for 4-fluorophenyl pyrazole derivatives.[4][5]

  • Meta-Substitution (3-Fluoro): The impact of meta-substitution is less consistently reported in the literature reviewed. The electronic influence of a fluorine atom at the meta position is primarily inductive, which can alter the acidity of nearby protons and the molecule's overall polarity. The steric profile of a meta-substituted compound differs significantly from its ortho and para counterparts, which can lead to a different binding orientation within the target.

  • Ortho-Substitution (2-Fluoro): The ortho position introduces the fluorine atom in close proximity to the pyrazole core. This can lead to steric hindrance, potentially forcing a conformational change in the molecule that may be either beneficial or detrimental to its binding affinity. Furthermore, the ortho-fluoro substituent can engage in intramolecular hydrogen bonding, which can affect the molecule's planarity and interaction with its target. One study reported the synthesis and toxicity screening of a 2-fluorophenyl pyrazole derivative, indicating its potential bioactivity.[3]

Mechanisms of Action: Induction of Apoptosis

A common mechanism through which pyrazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a tightly regulated process involving a cascade of molecular events. Several studies have indicated that fluorinated pyrazoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Caspases, such as caspase-3 and caspase-7, are proteases that cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Fluorinated Pyrazole Isomer Fluorinated Pyrazole Isomer Intrinsic (Mitochondrial) Pathway Intrinsic (Mitochondrial) Pathway Fluorinated Pyrazole Isomer->Intrinsic (Mitochondrial) Pathway ↑ Bax/Bcl-2 ratio Extrinsic (Death Receptor) Pathway Extrinsic (Death Receptor) Pathway Fluorinated Pyrazole Isomer->Extrinsic (Death Receptor) Pathway Caspase-3/7 Activation Caspase-3/7 Activation Intrinsic (Mitochondrial) Pathway->Caspase-3/7 Activation Extrinsic (Death Receptor) Pathway->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by fluorinated pyrazoles.

Experimental Protocols

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of fluorinated pyrazole isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

mtt_assay_workflow A 1. Seed Cells (96-well plate) B 2. Treat with Fluorinated Pyrazole Isomers A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Treatment: Treat cells with the fluorinated pyrazole isomers at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate that is specifically cleaved by these caspases to release a fluorescent or colorimetric molecule.

Materials:

  • Caspase-3/7 Assay Kit (containing a specific substrate, e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Lysis buffer

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the fluorinated pyrazole isomers. After the treatment period, lyse the cells according to the kit manufacturer's instructions.

  • Assay Reaction: Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Quantify the caspase-3/7 activity relative to a control group.

Conclusion and Future Perspectives

The strategic fluorination of the pyrazole scaffold is a promising avenue for the development of novel anticancer agents. The position of the fluorine atom on an appended phenyl ring is a critical determinant of cytotoxic activity, influencing the molecule's interaction with its biological targets. While a clear and universal structure-activity relationship for positional isomers is yet to be fully elucidated and likely target-dependent, the available data suggests that para-substitution is often favorable.

Future research should focus on the systematic synthesis and side-by-side evaluation of a complete series of fluorinated pyrazole isomers (ortho, meta, and para) against a panel of cancer cell lines. This would provide a more definitive understanding of the SAR and enable the rational design of more potent and selective anticancer compounds. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these isomers will be crucial for their advancement as therapeutic candidates. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these vital investigations with scientific rigor and reproducibility.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. [Link]

  • Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. [Link]

  • Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent. (2026). ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. (2025). ResearchGate. [Link]

  • Derivatives of pyrazole-based compounds as prospective cancer agents. (2025). UWCScholar. [Link]

  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (2017). ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). ResearchGate. [Link]

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (n.d.). Medicine Science. [Link]

  • Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. (n.d.). MDPI. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • New 4-fluoroalkyl substituted N-phenylpyrazoles: Synthesis promoted by DAST and multinuclear NMR analysis. (2025). ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. (2018). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

This document provides essential procedural guidance for the safe and compliant disposal of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. As a member of the pyrazole class of heterocyclic compounds, which are widely used as bu...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. As a member of the pyrazole class of heterocyclic compounds, which are widely used as building blocks in pharmaceutical development, this substance requires careful handling from acquisition through to final disposal to ensure personnel safety, environmental protection, and regulatory adherence.[1][2] This guide is designed for researchers, laboratory managers, and drug development professionals who handle this or structurally similar chemicals.

The protocols herein are based on established best practices for hazardous chemical waste management. The core principle is that this compound must be treated as hazardous waste due to its potential toxicity and irritant properties, as inferred from data on analogous pyrazole derivatives.[3][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer system.[4][5]

Hazard Assessment and Core Safety Principles

While a specific, comprehensive toxicological profile for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE may not be readily available, a conservative approach is mandated based on the known hazards of similar amino-pyrazole compounds. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[5][6]

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[3][7]

  • Toxicity: Like many substituted pyrazoles, this compound should be considered harmful if swallowed or in contact with skin.[8]

  • Environmental Hazard: Many complex organic molecules, particularly those containing halogen atoms, can be persistent in the environment and harmful to aquatic life.[9][10] Therefore, release to the environment must be strictly avoided.[7][8]

The foundational principle of this guide is waste minimization and containment . All subsequent procedures are designed to prevent the release of the chemical into the laboratory or external environment and to ensure it is directed into a compliant hazardous waste stream.

Required Personal Protective Equipment (PPE)

Before beginning any process that involves handling or generating waste of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, all personnel must be equipped with the appropriate PPE. All handling operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][11]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before use.Prevents skin contact and potential absorption.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental projection of solid powder.[8]
Body Protection A properly fitted lab coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a self-validating system to manage waste from generation to collection.

Step 1: Waste Segregation

Proper segregation is the most crucial step to prevent inadvertent chemical reactions and ensure compliant disposal.[4]

  • Solid Waste: This stream includes expired or unused solid 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, as well as any consumables that have come into direct contact with the solid chemical. This includes contaminated weighing papers, pipette tips, and gloves.[4] These items must be collected in a dedicated solid chemical waste container.

  • Liquid Waste: This stream includes all solutions containing dissolved 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. It must be collected in a separate, dedicated container for liquid chemical waste.[4] Where institutional policy requires, halogenated and non-halogenated liquid waste streams should be kept separate.[9]

Step 2: Containerization

The choice and condition of the waste container are paramount to safe containment.

  • Container Choice: Use only containers that are in good condition, are chemically compatible with the waste (e.g., High-Density Polyethylene - HDPE), and have a secure, tight-fitting lid.[4][10]

  • Empty Original Containers: The original reagent bottle, once empty, must also be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may also need to be collected depending on local regulations.

  • Headspace: Do not overfill liquid waste containers. Always leave at least 10% of the container volume as headspace to allow for vapor expansion.[9]

Step 3: Labeling

Accurate and clear labeling prevents ambiguity and ensures the safety of everyone who may handle the container. The label must be securely affixed to the container and, at a minimum, include the following information:

  • The words "Hazardous Waste" [3]

  • The full chemical name: "5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE" and any other chemical constituents in the container, with approximate concentrations.

  • The date when waste was first added to the container (the "accumulation start date").

  • The name of the Principal Investigator and the specific laboratory location (building and room number).

Step 4: Temporary Storage

Proper storage of sealed waste containers within the laboratory is a critical control point before final disposal.

  • Store all waste containers in a designated, well-ventilated, cool, and dry chemical waste storage area.[3][4] This area should be clearly marked and, if possible, have secondary containment (e.g., a spill tray).

  • Ensure that incompatible waste streams are physically segregated to prevent accidental mixing.[4]

  • The storage area should be secure and away from general laboratory traffic.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS and PPE: If not already wearing it, don appropriate PPE before re-entering the area.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[10][11] Do not use combustible materials like paper towels to absorb flammable liquid spills.

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[6][8]

  • Decontamination: Clean the spill area thoroughly following your institution's approved procedures.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Arrangement

The ultimate disposal of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE must be handled by professionals.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for your full, sealed, and properly labeled waste containers.[4][12]

  • Provide the disposal service with a detailed and accurate inventory of the waste. This is why precise labeling is critical.

Disposal Workflow Visualization

The following diagram outlines the decision-making process and required workflow for the proper disposal of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

G Disposal Workflow for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE A Waste Generation (Solid or Liquid) B Step 1: Segregate Waste - Solid Waste (contaminated items) - Liquid Waste (solutions) A->B Immediate Action Spill Accidental Spill A->Spill C Step 2: Containerize - Use compatible, sealed containers - Leave adequate headspace B->C Containment D Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & Conc. - Accumulation Date & Lab Info C->D Compliance E Step 4: Temporary Storage - Designated, secure, ventilated area - Secondary containment D->E Safe Holding F Arrange Pickup - Contact EHS or Licensed Contractor E->F Final Step G Final Disposal (Approved Waste Facility) F->G Hand-off Spill_Protocol Execute Spill Management Protocol (Contain, Collect, Decontaminate) Spill->Spill_Protocol Spill_Protocol->C Waste goes into a new container

Caption: Disposal workflow for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

References

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]

  • National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available from: [Link]

  • Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]1420-3049/29/1/224)

Sources

Handling

Personal protective equipment for handling 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Essential Safety and Handling Guide for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE This document provides comprehensive safety protocols and operational guidance for the handling of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. As...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

This document provides comprehensive safety protocols and operational guidance for the handling of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE. As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

While a specific Safety Data Sheet (SDS) for 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is not extensively available, a conservative approach is mandated based on the known hazards of structurally similar pyrazole derivatives.[1][2] Pyrazoles are a class of compounds recognized for their diverse pharmacological activities, which necessitates careful handling.[3][4] Data from analogous compounds, such as ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate and other pyrazole-based structures, indicate that this compound should be treated as potentially hazardous.[5][6][7][8]

Primary Assumed Hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[6][8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[6][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][7][8]

  • Harmful if Swallowed: May be harmful if ingested.[1][6][7]

The fluorobenzyl moiety introduces a halogenated component, which requires consideration for environmental persistence and specific disposal protocols for halogenated organic waste.[9] Therefore, all handling and disposal procedures must be executed with the assumption that the compound is hazardous.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

PPE CategorySpecificationPurpose & Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[10] A face shield should be worn over goggles during splash-risk procedures.To prevent contact with the eyes, which are highly susceptible to irritation and damage from chemical splashes, a known hazard for this class of compounds.[1][6]
Hand Protection Disposable nitrile gloves for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended.[1]To prevent dermal absorption and skin irritation.[6][8] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[2]
Body Protection A standard laboratory coat is mandatory. A chemically resistant apron should be worn over the lab coat for large quantities or splash-prone tasks.To protect skin and clothing from accidental spills and contamination.[1][2]
Respiratory Protection Not generally required if handled exclusively within a certified chemical fume hood. An N95-rated dust mask or respirator is necessary if dust or aerosols may be generated outside of a fume hood.To prevent the inhalation of airborne particles, which may cause respiratory irritation.[1][8] Engineering controls (fume hoods) are the primary line of defense.
Foot Protection Closed-toe shoes must be worn at all times within the laboratory.[1]To protect feet from chemical spills and falling objects.

Operational Protocol: From Benchtop to Disposal

Adherence to a systematic workflow is critical for minimizing exposure risk. The following steps provide a clear, logical progression for safely handling 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE.

Preparation and Engineering Controls
  • Ventilation: All manipulations of this compound, particularly weighing and preparing solutions from its solid form, must be conducted in a certified chemical fume hood to maintain low airborne concentrations.[11]

  • Workspace Decontamination: Ensure the work area within the fume hood is clean, uncluttered, and free of incompatible materials.

  • Safety Equipment Verification: Before starting, confirm the location and operational readiness of the nearest safety shower and eyewash station.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE in the correct sequence to ensure complete protection. Refer to the workflow diagram below for the proper donning and doffing procedure.

  • Weighing and Transfer: As a lyophilized powder, this compound can be volatile.[12] Use a spatula or appropriate tool to carefully transfer the solid. Avoid generating dust.[11] If the compound appears as a gel or is hard to see, handle it with extra caution as some hygroscopic compounds can have this appearance.[12]

  • Reconstitution: When preparing solutions, slowly add the solvent down the side of the vial to avoid foaming or aerosolization.[13]

  • Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment. The first rinse of any contaminated glassware must be collected as hazardous waste.[9]

  • Doffing PPE: Remove PPE carefully in the designated area, following the sequence in the diagram below to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[6][7]

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent the transfer of contaminants from the lab environment to your person.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Mask or Respirator Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Mask or Respirator Doff3->Doff4

Caption: Workflow for the proper donning and doffing of PPE.

Storage and Disposal Plan

Proper storage preserves compound integrity, while a compliant disposal plan protects personnel and the environment.

Storage Conditions
  • Lyophilized Form: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7][11] For long-term stability, storage at -20°C is recommended.[13][14]

  • In Solution: Solutions are less stable than the lyophilized powder.[12] If a solution must be stored, it should be refrigerated at 2-8°C and used within a short period.[13][15] Avoid repeated freeze-thaw cycles by preparing aliquots for single use.[15]

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9]

  • Waste Segregation: Treat 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE and any materials contaminated with it (e.g., gloves, wipes, pipette tips) as hazardous chemical waste. Due to the fluorinated structure, it should be segregated as halogenated organic waste .[9]

  • Containerization:

    • Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an approximate concentration of the contents.[9]

  • Empty Containers: Rinse empty containers three times. The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
  • BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]

  • Real Peptides. (2025). How to take 5 Amino 1MQ.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Benzyl 5-amino-1H-pyrazole-4-carboxylate.
  • Mohamed, S. K., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 27(15), 4939.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Benzyl 5-amino-1H-pyrazole-4-carboxylate.
  • Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Johnson, M. S., et al. (2020). In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound. Regulatory Toxicology and Pharmacology, 111, 104573.
  • Fields, J., et al. (2017). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a novel protein kinase C-iota inhibitor. PLoS One, 12(4), e0174993.
  • Johnson, M. S., et al. (2020). In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. PubMed. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(8), 2215-2226.
  • Al-wsabie, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 611.9(3), 611.

Sources

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